5-Methyl-1,3,4-oxadiazol-2-amine
Description
The exact mass of the compound 5-Methyl-1,3,4-oxadiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366146 | |
| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52838-39-8 | |
| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
5-Methyl-1,3,4-oxadiazol-2-amine CAS number 52838-39-8
An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazol-2-amine (CAS 52838-39-8): Synthesis, Properties, and Applications in Drug Discovery
Introduction
5-Methyl-1,3,4-oxadiazol-2-amine, identified by CAS Number 52838-39-8, is a heterocyclic organic compound that has emerged as a cornerstone in modern medicinal chemistry. Its structure, featuring a five-membered 1,3,4-oxadiazole ring substituted with a methyl and an amine group, represents a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents.[1][2]
Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] Consequently, 5-Methyl-1,3,4-oxadiazol-2-amine is not merely a chemical reagent but a strategic building block for researchers and drug development professionals. The primary amino group provides a reactive handle for a wide array of chemical modifications, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
This guide offers a senior application scientist's perspective on this critical molecule, delving into its synthesis, physicochemical properties, core applications, and safe handling protocols. The focus extends beyond mere data presentation to explain the causality behind experimental choices, providing a robust and practical resource for the scientific community.
Section 1: Physicochemical Properties and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Key Properties Summary
The essential physicochemical data for 5-Methyl-1,3,4-oxadiazol-2-amine are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 52838-39-8 | [5] |
| Molecular Formula | C₃H₅N₃O | [5][6] |
| Molecular Weight | 99.09 g/mol | [5][6] |
| Appearance | White to yellow solid | [7][8] |
| Melting Point | 185-186 °C | [6][8] |
| Boiling Point | 228.8 °C (at 760 mmHg) | [6][8] |
| Density | 1.283 g/cm³ | [6] |
| IUPAC Name | 5-methyl-1,3,4-oxadiazol-2-amine | [5] |
Spectroscopic Profile
While specific spectra should be acquired for each batch, the expected spectroscopic data based on the molecule's structure are as follows. This profile is crucial for identity confirmation and purity assessment.
-
¹H Nuclear Magnetic Resonance (¹H NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to be simple. A sharp singlet for the methyl (CH₃) protons should appear in the upfield region (approx. δ 2.2-2.4 ppm). The amine (NH₂) protons would typically present as a broader singlet further downfield, with a chemical shift that can vary depending on solvent and concentration (approx. δ 7.0-7.6 ppm).[9]
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The spectrum should display three distinct signals: one for the methyl carbon (approx. δ 10-15 ppm) and two for the heterocyclic ring carbons, which are significantly deshielded due to the electronegative oxygen and nitrogen atoms (approx. δ 155-170 ppm).[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational modes confirm the presence of essential functional groups. Expect to observe strong, sharp bands for the N-H stretching of the primary amine (approx. 3100-3400 cm⁻¹), a C=N stretching band for the oxadiazole ring (approx. 1610-1650 cm⁻¹), and characteristic C-O-C stretching vibrations within the ring (approx. 1020-1070 cm⁻¹).[8][9]
-
Mass Spectrometry (MS): The exact mass is 99.0433 g/mol .[6] In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 99 or 100, respectively, confirming the molecular weight.
Section 2: Synthesis and Mechanism
The synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine is most reliably achieved through the cyclodehydration of an appropriate semicarbazide precursor. This method is efficient and scalable, making it a preferred choice in both academic and industrial settings.
Primary Synthetic Route: Cyclodehydration of 2-Acetylhydrazinecarboxamide
This protocol involves the intramolecular cyclization of 2-acetylhydrazinecarboxamide, facilitated by a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[7][10]
-
Reaction Setup: Suspend 2-acetylhydrazinecarboxamide (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 eq) to the suspension. The use of a slight excess of POCl₃ ensures the complete conversion of the starting material.
-
Heating: Heat the reaction mixture to 70 °C and stir for 2-4 hours. The elevated temperature provides the necessary activation energy for the cyclodehydration to proceed at a practical rate.
-
Workup - Solvent Removal: Upon reaction completion (monitored by TLC), cool the mixture to room temperature and remove the DME under reduced pressure.
-
Workup - Neutralization and Extraction: To the resulting residue, add water and ethyl acetate. Carefully add a saturated aqueous solution of sodium carbonate to adjust the pH of the aqueous layer to ~8. This step is critical as it neutralizes the acidic byproducts (phosphoric and hydrochloric acids) and deprotonates the product, rendering it soluble in the organic phase.
-
Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-methyl-1,3,4-oxadiazol-2-amine as a white solid.[7][10]
This protocol is self-validating due to its clear, observable steps. The initial suspension should dissolve as the reaction proceeds. The pH adjustment provides a clear endpoint. The final product's identity and purity can be unequivocally confirmed by comparing its melting point and spectroscopic data (¹H NMR, FTIR) against the reference values outlined in Section 1. The choice of POCl₃ is deliberate; it acts as a powerful dehydrating agent that activates the amide carbonyl for nucleophilic attack by the terminal hydrazine nitrogen, driving the ring closure.
Caption: Workflow for the synthesis via cyclodehydration.
Alternative Synthetic Strategies
While the POCl₃ method is common, other strategies exist for forming the 2-amino-1,3,4-oxadiazole ring, primarily involving the cyclization of acylthiosemicarbazides.[4][11] In this approach, an acylthiosemicarbazide is treated with an oxidizing agent which also acts as a desulfurizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin, to promote ring closure.[11] This method is valuable for its broad substrate scope and use of relatively mild reagents.
Acylthiosemicarbazide [label=<
Acylthiosemicarbazide
];
Oxadiazole [label=<
2-Amino-1,3,4-oxadiazole
];
Acylthiosemicarbazide -> Oxadiazole [label="[Oxidizing Agent]\n(e.g., I2, DBDMH)\n- H2S", fontcolor="#34A853"]; }
Caption: General scheme for derivatizing the 2-amino group.
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. 5-Methyl-1,3,4-oxadiazol-2-amine possesses known hazards that must be managed appropriately.
GHS Hazard Summary
The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [5][12]
| Hazard Code | Statement | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [13][14]* PPE: Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles. [12]* Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [14]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2-8°C. [8][13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [13]
Conclusion
5-Methyl-1,3,4-oxadiazol-2-amine is a deceptively simple molecule with profound implications for drug discovery and development. Its robust synthesis, stable heterocyclic core, and reactive amino handle make it an exceptionally valuable building block. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this scaffold to construct novel molecular architectures aimed at treating a wide array of human diseases. This guide provides the foundational knowledge and practical insights necessary to safely and effectively incorporate this potent intermediate into any research program.
References
-
MOLBASE. 5-Methyl-1,3,4-oxadiazol-2-amine - Encyclopedia. [Link]
-
PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]
-
MySkinRecipes. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]
-
Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
ChemSRC. MSDS of 5-Methyl-1,3,4-oxadiazol-2(3H)-one. [Link]
-
Lupine Publishers. Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. [Link]
-
PubMed Central (PMC). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]
-
ResearchGate. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. [Link]
-
PubMed Central (PMC). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
Angene Chemical. Safety Data Sheet - 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]
-
MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis. [Link]
-
Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]
-
ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. [Link]
-
PubMed Central (PMC). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. [Link]
-
ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. [Link]
-
Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
SpectraBase. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, 2tms derivative - Optional[13C NMR]. [Link]
-
ResearchGate. (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
ACS Publications. 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methyl-1,3,4-oxadiazol-2-amine|52838-39-8 - MOLBASE Encyclopedia [m.molbase.com]
- 7. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Methyl-1,3,4-oxadiazol-2-amine [myskinrecipes.com]
- 9. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. angenechemical.com [angenechemical.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methyl-1,3,4-oxadiazol-2-amine (CAS: 52838-39-8), a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its synthesis, reactivity, and potential as a scaffold for novel therapeutics.
Introduction: The Versatile 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which contributes to favorable interactions with biological targets.[1][2] 5-Methyl-1,3,4-oxadiazol-2-amine serves as a key building block for the synthesis of a diverse array of biologically active molecules.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This guide will delve into the core characteristics of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. The key properties of 5-Methyl-1,3,4-oxadiazol-2-amine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅N₃O | [6][7] |
| Molecular Weight | 99.09 g/mol | [6] |
| CAS Number | 52838-39-8 | [6] |
| Appearance | White solid | [8] |
| Melting Point | 185-186 °C | [3] |
| Boiling Point | 228.8 °C at 760 mmHg | [3] |
| Density | 1.283 g/cm³ | |
| Flash Point | 92.2 °C | |
| SMILES | CC1=NN=C(O1)N | [6] |
| InChIKey | XPXWYVCQCNFIIJ-UHFFFAOYSA-N | [6] |
Solubility and pKa: While quantitative solubility data is not readily available in the literature, 2-amino-1,3,4-oxadiazoles are generally soluble in polar organic solvents such as DMF and DMSO, with limited solubility in water. The solubility of aryl-substituted 1,3,4-oxadiazoles in water is significantly lower than their alkyl-substituted counterparts.[3] A precise pKa value for 5-Methyl-1,3,4-oxadiazol-2-amine has not been reported. However, the presence of the amino group suggests it will exhibit basic properties.
Synthesis and Reactivity
The synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine is most commonly achieved through the cyclization of an appropriate precursor.
Synthetic Protocol: Cyclization of 2-Acetylhydrazinecarboxamide
A widely employed method involves the cyclization of 2-acetylhydrazinecarboxamide using a dehydrating agent such as phosphorus oxychloride (POCl₃).[8]
Step-by-Step Protocol:
-
Suspension: Suspend 2-acetylhydrazinecarboxamide (1 equivalent) in dimethoxyethane.
-
Addition of Reagent: Add phosphorus oxychloride (1.1 equivalents) to the suspension.
-
Reaction: Stir the reaction mixture at 70 °C for 2 hours.
-
Solvent Removal: Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Workup: To the residue, add water and ethyl acetate. Adjust the pH of the aqueous phase to 8 with the addition of sodium carbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 5-Methyl-1,3,4-oxadiazol-2-amine as a white solid.[8]
Caption: Synthetic workflow for 5-Methyl-1,3,4-oxadiazol-2-amine.
Reactivity Profile
The reactivity of 5-Methyl-1,3,4-oxadiazol-2-amine is characterized by the nucleophilicity of the exocyclic amino group and the electronic nature of the oxadiazole ring.
-
N-Acylation and N-Alkylation: The amino group readily undergoes reactions with electrophiles such as acyl chlorides, alkyl halides, and isothiocyanates, providing a convenient handle for introducing diverse substituents.[9][10]
-
Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups, further expanding the synthetic utility of this scaffold.
-
Ring Stability: The 1,3,4-oxadiazole ring is generally stable to a range of reaction conditions, although it can be susceptible to cleavage under harsh acidic or basic conditions.
Spectroscopic Characterization
While a complete set of publicly available spectra for 5-Methyl-1,3,4-oxadiazol-2-amine is limited, the expected spectral features can be predicted based on data from closely related analogues.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) typically in the range of δ 2.3-2.6 ppm. The amine protons (NH₂) will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon (around δ 10-15 ppm) and two distinct signals for the oxadiazole ring carbons, typically in the range of δ 150-165 ppm.[11][12]
-
FTIR: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3100-3400 cm⁻¹. C=N stretching of the oxadiazole ring is expected around 1640-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (m/z = 99.04).
Applications in Drug Discovery and Medicinal Chemistry
5-Methyl-1,3,4-oxadiazol-2-amine is a valuable starting material for the synthesis of compounds with a wide range of biological activities. The 1,3,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability.
Caption: Drug discovery applications of the core compound.
Antimicrobial Agents
Derivatives of 2-amino-1,3,4-oxadiazoles have been extensively investigated for their antibacterial and antifungal properties.[1][4] The introduction of various lipophilic groups at the amino position can enhance the antimicrobial activity.
Anticancer Agents
The 1,3,4-oxadiazole scaffold is present in several compounds with demonstrated anticancer activity.[5] Derivatives of 5-Methyl-1,3,4-oxadiazol-2-amine can be designed to target specific enzymes or receptors involved in cancer progression.
Anti-inflammatory Agents
Several studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potent anti-inflammatory agents.[2] These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases.
Analytical Methodologies
The purity and identity of 5-Methyl-1,3,4-oxadiazol-2-amine can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound and its derivatives.
General Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).
This method can be adapted and validated for quantitative analysis and stability studies.[13]
Safety and Handling
5-Methyl-1,3,4-oxadiazol-2-amine should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash thoroughly after handling.
Conclusion
5-Methyl-1,3,4-oxadiazol-2-amine is a synthetically versatile and medicinally important building block. Its favorable physicochemical properties and predictable reactivity make it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This guide has provided a comprehensive overview of its key characteristics to aid researchers in harnessing its full potential in their drug discovery endeavors.
References
- Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. (URL not provided)
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole deriv
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL not provided)
- View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (URL not provided)
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (URL not provided)
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole deriv
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL not provided)
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL not provided)
- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (URL not provided)
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole deriv
- Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annul
-
5-Methyl-1,3,4-oxadiazol-2-amine. PubChem. [Link]
-
Multicomponent Domino Reaction for Concise Access to 2-Amino-Substituted 1,3,4 Oxadiazoles via Smiles Rearrangement. ACS Publications. [Link]
- 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (URL not provided)
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
Spectroscopic Data of 5-Methyl-1,3,4-oxadiazol-2-amine: A Technical Guide for Researchers
Introduction
5-Methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules, exhibiting a range of therapeutic properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and manufacturing settings. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Methyl-1,3,4-oxadiazol-2-amine, offering field-proven insights for researchers, scientists, and drug development professionals.
The molecular structure of 5-Methyl-1,3,4-oxadiazol-2-amine, with the chemical formula C₃H₅N₃O and a molecular weight of approximately 99.09 g/mol , forms the basis for the interpretation of its spectroscopic data[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-Methyl-1,3,4-oxadiazol-2-amine, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 5-Methyl-1,3,4-oxadiazol-2-amine is expected to be relatively simple, reflecting the small number of distinct proton environments in the molecule. The key signals are anticipated as follows:
-
Methyl Protons (-CH₃): A singlet peak is expected for the three equivalent protons of the methyl group. Based on data from similar structures, this signal would likely appear in the range of δ 2.2-2.5 ppm . The upfield chemical shift is characteristic of a methyl group attached to an electron-withdrawing heterocyclic ring.
-
Amine Protons (-NH₂): The two protons of the primary amine group are expected to give rise to a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically observed in the range of δ 5.0-7.0 ppm . This broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methyl-1,3,4-oxadiazol-2-amine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 2.2 - 2.5 | Singlet | 3H |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 5-Methyl-1,3,4-oxadiazol-2-amine, three distinct carbon signals are expected. Based on the analysis of related 1,3,4-oxadiazole derivatives, the chemical shifts can be predicted with reasonable accuracy[2].
-
Methyl Carbon (-CH₃): The carbon of the methyl group is expected to resonate at the most upfield position, typically in the range of δ 10-15 ppm .
-
C5 Carbon of the Oxadiazole Ring: The carbon atom of the oxadiazole ring attached to the methyl group (C5) is predicted to have a chemical shift in the range of δ 155-160 ppm .
-
C2 Carbon of the Oxadiazole Ring: The carbon atom of the oxadiazole ring bonded to the amine group (C2) is expected to be the most downfield signal, appearing in the range of δ 160-165 ppm . The deshielding effect is due to the electronegativity of the adjacent nitrogen and oxygen atoms within the ring and the attached amino group.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-1,3,4-oxadiazol-2-amine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 10 - 15 |
| C5 (Oxadiazole) | 155 - 160 |
| C2 (Oxadiazole) | 160 - 165 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-1,3,4-oxadiazol-2-amine will be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Key IR Absorption Bands:
-
N-H Stretching: The presence of the primary amine group will give rise to two distinct stretching vibrations in the region of 3100-3500 cm⁻¹ . These bands are often of medium to strong intensity.
-
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group are expected to appear in the region of 2900-3000 cm⁻¹ .
-
C=N Stretching: The carbon-nitrogen double bonds within the 1,3,4-oxadiazole ring will exhibit a strong absorption band typically in the range of 1630-1680 cm⁻¹ .
-
N-H Bending: The bending vibration of the N-H bonds in the amine group is expected to be observed around 1580-1650 cm⁻¹ .
-
C-O-C Stretching: The stretching vibration of the carbon-oxygen-carbon linkage within the oxadiazole ring usually appears as a strong band in the 1020-1250 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for 5-Methyl-1,3,4-oxadiazol-2-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3100 - 3500 | Medium - Strong |
| Methyl (-CH₃) | C-H Stretching | 2900 - 3000 | Medium |
| Oxadiazole Ring | C=N Stretching | 1630 - 1680 | Strong |
| Amine (-NH₂) | N-H Bending | 1580 - 1650 | Medium |
| Oxadiazole Ring | C-O-C Stretching | 1020 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum of 5-Methyl-1,3,4-oxadiazol-2-amine is expected to show a molecular ion peak at m/z 99 , corresponding to its molecular weight[1].
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through the cleavage of the oxadiazole ring, which is a common fragmentation pathway for this class of compounds. Key fragments could include:
-
Loss of the methyl group (-CH₃), resulting in a fragment at m/z 84 .
-
Cleavage of the N-N bond, leading to various smaller fragments.
-
Formation of a nitrile-containing fragment.
-
Diagram 1: Molecular Structure of 5-Methyl-1,3,4-oxadiazol-2-amine
A 2D representation of the molecular structure.
Diagram 2: A Plausible Mass Spectrometry Fragmentation Pathway
Sources
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-Methyl-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive technical overview of the synthesis, crystal structure, and molecular geometry of 5-Methyl-1,3,4-oxadiazol-2-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties and molecular characteristics of this important heterocyclic compound. The methodologies detailed herein are grounded in established experimental and computational protocols, ensuring scientific integrity and reproducibility.
Introduction and Scientific Context
5-Methyl-1,3,4-oxadiazol-2-amine is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A thorough understanding of the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design and the development of novel materials. This guide elucidates the precise atomic arrangement in the crystalline state, offering insights into the forces that govern its solid-state packing and its potential for molecular recognition.
Synthesis and Crystallization
The synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine is typically achieved through the cyclization of 2-acetylhydrazinecarboxamide.[3] This method provides a reliable route to obtaining the target compound in good yield and purity, which is a critical prerequisite for successful crystallization.
Experimental Protocol: Synthesis
A general and effective procedure for the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine is as follows:[1][3]
-
Reaction Setup: Suspend 2-acetylhydrazinecarboxamide (1.17 g, 9.99 mmol) in 23 mL of 1,2-dimethoxyethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cyclization: Add phosphorus oxychloride (1.68 g, 10.96 mmol) to the suspension. Heat the reaction mixture to 70 °C and stir for 2 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. To the residue, add 10 mL of water and 100 mL of ethyl acetate.
-
Neutralization and Extraction: Adjust the pH of the aqueous phase to 8 by the addition of sodium carbonate. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white solid.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are essential for unambiguous structure determination.[4]
-
Solvent Selection: Dissolve the purified 5-Methyl-1,3,4-oxadiazol-2-amine in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This method encourages the formation of well-ordered crystals over several days.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: X-ray Crystallography
The following workflow outlines the key steps in determining the crystal structure of 5-Methyl-1,3,4-oxadiazol-2-amine.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Crystallographic Data for 5-Methyl-1,3,4-oxadiazol-2-amine
The crystal structure of 5-Methyl-1,3,4-oxadiazol-2-amine has been determined and the key crystallographic parameters are summarized in the table below.[6]
| Parameter | Value |
| Chemical Formula | C₃H₅N₃O |
| Formula Weight | 99.09 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| a (Å) | 6.0020(9) |
| b (Å) | 6.357(1) |
| c (Å) | 12.288(2) |
| Volume (ų) | 468.8 |
| Z | 8 |
| Temperature (K) | 191 |
| Radiation (λ, Å) | Mo Kα (0.71069) |
| R(F) | 0.054 |
Molecular Geometry
The molecular structure of 5-Methyl-1,3,4-oxadiazol-2-amine reveals a planar oxadiazole ring. The exocyclic amine group and the methyl group are attached to the C2 and C5 positions of the ring, respectively. The planarity of the molecule is a key feature influencing its packing in the crystal lattice.
Computational Chemistry Analysis
To complement the experimental X-ray diffraction data, computational methods, specifically Density Functional Theory (DFT), can be employed to investigate the electronic structure and molecular properties of 5-Methyl-1,3,4-oxadiazol-2-amine.[7]
Protocol: Geometry Optimization and Molecular Orbital Analysis
-
Initial Structure: The crystallographic coordinates from the CIF file are used as the starting geometry.
-
Methodology: Geometry optimization is performed using a suitable DFT functional and basis set, for example, B3LYP with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[1]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Analysis: From the optimized structure, key geometrical parameters (bond lengths, angles) can be calculated and compared with the experimental X-ray data. Additionally, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity.
Caption: Workflow for DFT-based Computational Analysis.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 5-Methyl-1,3,4-oxadiazol-2-amine, hydrogen bonding is expected to play a dominant role due to the presence of the amine group.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.
Protocol for Hirshfeld Surface Analysis:
-
Input: A crystallographic information file (CIF) is required.
-
Software: CrystalExplorer is the standard software for generating Hirshfeld surfaces and 2D fingerprint plots.[9]
-
Surface Generation: A Hirshfeld surface is generated for the molecule of interest.
-
Mapping: The surface is mapped with dnorm to identify intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are typically associated with hydrogen bonds.
-
Fingerprint Plots: 2D fingerprint plots are generated to provide a quantitative summary of the different types of intermolecular contacts.
The crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole reveals that the amino H atoms form intermolecular hydrogen bonds with the nitrogen atoms of adjacent molecules.[6] Specifically, N-H···N hydrogen bonds with N···N distances of approximately 2.941 Å link the molecules into a cohesive three-dimensional network.[6] This is a characteristic feature also observed in the crystal structures of similar 1,3,4-oxadiazole derivatives.[10]
Conclusion
This technical guide has provided a detailed examination of the synthesis, crystal structure, and molecular geometry of 5-Methyl-1,3,4-oxadiazol-2-amine. The combination of experimental single-crystal X-ray diffraction and computational DFT calculations offers a comprehensive understanding of this molecule's solid-state and electronic properties. The elucidated hydrogen bonding network is crucial for its crystal packing and has significant implications for its use in drug design and materials science, where intermolecular interactions are of fundamental importance. The protocols and data presented herein serve as a valuable resource for researchers working with this important heterocyclic compound.
References
-
Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. [Link]
-
PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. [Link]
-
Pechlivanidis, G., Hartl, H., & Wriede, U. (2007). Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). Zeitschrift für Kristallographie - New Crystal Structures, 222(2), 143-144. [Link]
-
CrystalExplorer. The Hirshfeld Surface. [Link]
-
Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(5), 717. [Link]
-
X-rayDB. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
-
SB's Chemistry Learning. How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
CrystalExplorer. Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]
-
SB's Chemistry Learning. How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]
-
ResearchGate. How can I evaluate Hirshfeld surface analysis results?. [Link]
-
Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
ResearchGate. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]
-
ResearchGate. Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. [Link]
-
Sudan University of Science and Technology. Computational Chemistry Study of Some 1,3,4-Oxadiazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. SUST Repository. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. repository.sustech.edu [repository.sustech.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crystalexplorer.net [crystalexplorer.net]
- 9. crystalexplorer.net [crystalexplorer.net]
- 10. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safety, Handling, and Toxicity of 5-Methyl-1,3,4-oxadiazol-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 5-Methyl-1,3,4-oxadiazol-2-amine (CAS No: 52838-39-8). As a heterocyclic building block, this compound is utilized in medicinal chemistry and drug discovery programs.[1][2] A thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work safely and effectively.
Hazard Identification and GHS Classification
5-Methyl-1,3,4-oxadiazol-2-amine is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity via multiple routes, as well as irritation to the skin, eyes, and respiratory system.[3][4][5] It is crucial to recognize these classifications as they dictate the necessary handling precautions and personal protective equipment (PPE).
The GHS classification, aggregated from multiple suppliers and regulatory notifications, provides a clear warning of the compound's potential health effects.[3]
Caption: GHS Pictograms for 5-Methyl-1,3,4-oxadiazol-2-amine.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
Toxicological Profile
The toxicological data for 5-Methyl-1,3,4-oxadiazol-2-amine are primarily derived from its GHS classification. It is important to note that while acute effects are categorized, comprehensive studies on chronic toxicity, carcinogenicity, and reproductive toxicity are not widely available in public literature.[6] Therefore, the compound should be handled with the assumption that unknown long-term hazards may exist.
-
Acute Toxicity: The compound is harmful if ingested, inhaled, or absorbed through the skin.[4][5] The primary risk in a laboratory setting is the inhalation of dust particles or direct skin contact. These routes of exposure can lead to systemic effects.
-
Irritation: Direct contact with the solid or its dust will cause significant skin and serious eye irritation.[3][4] Inhalation of airborne particles is likely to cause irritation to the nose, throat, and lungs.[3][4][7]
-
Chronic Exposure: The effects of repeated or long-term exposure have not been thoroughly investigated.[6] In the absence of data, a conservative approach is mandated, and all measures should be taken to minimize any exposure.
-
Ecotoxicity: Data on the environmental impact of this compound, including its toxicity to aquatic life, is limited.[8] Therefore, it must be prevented from entering drains or waterways.[4][6]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Caption: Hierarchy of controls for safe chemical handling.
A. Engineering Controls: The primary method for controlling exposure is to handle the material in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] This contains dust and vapors at the source, preventing inhalation. Facilities must also be equipped with an eyewash station and a safety shower.[7]
B. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling 5-Methyl-1,3,4-oxadiazol-2-amine:
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary when handling larger quantities where splashing is a risk.
-
Skin Protection:
-
Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged.[9]
-
Lab Coat: A standard laboratory coat should be worn and kept fastened. For larger quantities, impervious clothing may be required.[5]
-
-
Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator should be used.[4][6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring chemical stability.
A. Laboratory Handling Protocol:
-
Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly donned. Read the Safety Data Sheet (SDS) thoroughly.[4]
-
Work Area: Designate a specific area within a fume hood for handling the compound.
-
Dispensing: Handle as a solid. Avoid any actions that could generate dust, such as vigorous scraping or shaking. Use tools (spatulas, weigh boats) appropriate for handling powders.
-
Prohibitions: Do not eat, drink, or smoke in the laboratory or where the chemical is handled.[4][10]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][9] Decontaminate the work surface and any equipment used.
-
Clothing: Contaminated work clothes should be removed carefully and laundered separately before reuse.[4]
B. Storage Requirements:
-
Container: Store in the original, tightly sealed container to prevent moisture ingress and contamination.[4][10]
-
Location: Keep in a cool, dry, and well-ventilated area.[4][7] The storage area should be a locked cabinet or room to restrict access.[4][10]
-
Compatibility: Store away from incompatible materials and foodstuffs.[4] While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents.
-
Integrity: Protect containers from physical damage and inspect them regularly for leaks or defects.[4]
Emergency Response Procedures
Rapid and correct response to an emergency is critical to mitigating harm. All personnel must be familiar with these procedures.
A. First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][10]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with large amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for advice.[4][5]
B. Accidental Release (Spill) Protocol:
Caption: Step-by-step workflow for responding to a chemical spill.
-
Evacuate and Alert: Alert others in the vicinity and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Wear the appropriate PPE as described in Section 3.
-
Cleanup: Avoid generating dust.[4] Use dry cleanup procedures: gently sweep or vacuum (using an explosion-proof vacuum) the material.[4] Do not use water to clean up the bulk of the spill, as this may create a hazardous slurry and spread contamination.
-
Containment: Place the spilled material into a clean, dry, properly labeled, and sealable container for disposal.[4]
-
Decontamination: After the solid is removed, wash the spill area down with water and decontaminate all tools used in the cleanup. Prevent runoff from entering drains.[4]
C. Fire-Fighting Measures:
-
Extinguishing Media: The compound is not considered a significant fire risk, but containers may burn.[4] Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
-
Hazardous Combustion Products: Combustion may produce corrosive and toxic fumes, including carbon oxides and nitrogen oxides.[4][6]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and decomposition products.[5][6]
Disposal Considerations
Chemical waste must be managed to ensure the safety of personnel and the protection of the environment.
-
Classification: 5-Methyl-1,3,4-oxadiazol-2-amine and any contaminated materials (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste.
-
Procedure: Dispose of contents and containers at an authorized hazardous or special waste collection point.[4][10] Do not dispose of them in the regular trash or pour them down the drain. All disposal practices must be in accordance with applicable local, state, and federal regulations.
References
-
PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
MOLBASE. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine Encyclopedia. Retrieved from [Link]
-
PLOS. (2022). 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. Retrieved from [Link]
Sources
- 1. publications.cuni.cz [publications.cuni.cz]
- 2. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
- 3. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. aksci.com [aksci.com]
- 8. m.molbase.com [m.molbase.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility of 5-Methyl-1,3,4-oxadiazol-2-amine in Common Laboratory Solvents
Foreword: Navigating the Pre-formulation Landscape
In the realm of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands as a critical determinant of a molecule's fate, influencing everything from its biological activity in in-vitro assays to its absorption and bioavailability in-vivo. For researchers, scientists, and drug development professionals working with novel heterocyclic compounds such as 5-Methyl-1,3,4-oxadiazol-2-amine, a thorough comprehension of its solubility profile is not merely academic—it is a foundational pillar for successful research and development.
This technical guide provides an in-depth exploration of the solubility of 5-Methyl-1,3,4-oxadiazol-2-amine. In the absence of extensive public data on this specific molecule, this document takes a proactive approach. It equips the reader with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of 5-Methyl-1,3,4-oxadiazol-2-amine in a range of common laboratory solvents. By explaining the causality behind experimental choices and grounding the methodologies in established scientific principles, this guide serves as a practical and authoritative resource for any scientist working with this compound.
Compound Profile: 5-Methyl-1,3,4-oxadiazol-2-amine
5-Methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl and an amine group. The presence of both a hydrogen-bond donating amine group and hydrogen-bond accepting nitrogen and oxygen atoms within the heterocyclic ring suggests a degree of polarity. However, the overall solubility will be a complex interplay between its crystal lattice energy and its interactions with a given solvent.
Table 1: Physicochemical Properties of 5-Methyl-1,3,4-oxadiazol-2-amine
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O | PubChem[1] |
| Molecular Weight | 99.09 g/mol | PubChem[1] |
| Melting Point | 185-186°C | MOLBASE[2] |
| Boiling Point | 228.8°C at 760 mmHg | MOLBASE[2] |
| Density | 1.283 g/cm³ | MOLBASE[2] |
| pKa (Predicted) | Data not available | |
| LogP (Predicted) | -0.9 | PubChem[1] |
The predicted LogP value of -0.9 suggests that the compound is likely to be more soluble in polar solvents than in nonpolar, lipophilic solvents. However, experimental verification is crucial.
Theoretical Framework: The "Like Dissolves Like" Principle in Practice
The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[3] For 5-Methyl-1,3,4-oxadiazol-2-amine, its polar functional groups (amine, oxadiazole ring) suggest a higher affinity for polar solvents.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. The amine group of the compound can donate hydrogen bonds, while the nitrogen and oxygen atoms of the oxadiazole ring can accept them. This suggests a potential for good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can accept hydrogen bonds but do not donate them. These solvents are generally good at dissolving polar compounds.
-
Nonpolar Solvents (e.g., hexane, toluene) lack significant polarity and are unlikely to be effective solvents for this compound due to the significant energy penalty of disrupting the solvent-solvent interactions without forming favorable solute-solvent interactions.
Qualitative insights can be gleaned from published synthesis procedures. For instance, the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine has been described using dimethoxyethane as a reaction solvent and ethyl acetate for extraction.[4][5] This implies at least moderate solubility in these solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of readily available quantitative solubility data, this section provides a detailed, field-proven protocol for its determination. The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility and is highly recommended for obtaining reliable data.[6][7]
The Shake-Flask Method for Thermodynamic Solubility
This method is based on achieving a saturated solution of the compound in a given solvent at a constant temperature, followed by quantifying the concentration of the dissolved compound.[6][8]
-
5-Methyl-1,3,4-oxadiazol-2-amine (solid)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane)
-
Analytical balance
-
Scintillation vials or other suitable containers with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Methyl-1,3,4-oxadiazol-2-amine to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[6]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8][9] For poorly soluble compounds, longer equilibration times may be necessary.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[10]
-
-
Quantification of Dissolved Compound:
-
Prepare a series of standard solutions of 5-Methyl-1,3,4-oxadiazol-2-amine of known concentrations in the solvent of interest.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Kinetic Solubility Measurement
For high-throughput screening purposes, kinetic solubility measurements can be employed. This method is faster but may overestimate the thermodynamic solubility as it measures the concentration at which a compound precipitates from a supersaturated solution, often prepared from a DMSO stock.[6][11]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 5-Methyl-1,3,4-oxadiazol-2-amine in DMSO (e.g., 10 mM).[11]
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.
-
Precipitation Detection: Incubate for a short period (e.g., 1-2 hours) with shaking.[8] The appearance of precipitate can be detected by methods such as laser nephelometry (light scattering).[8]
-
Quantification: Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by LC-MS or UV-Vis spectrophotometry.[11]
Data Interpretation and Application
The obtained solubility data will be invaluable for various stages of research and development:
-
In-vitro Assays: Ensuring that the compound is fully dissolved in the assay buffer is crucial for obtaining accurate and reproducible results.
-
Formulation Development: The solubility in various pharmaceutically acceptable solvents will guide the development of appropriate formulations for in-vivo studies.
-
Biopharmaceutical Classification System (BCS): Aqueous solubility is a key parameter in the BCS, which helps to predict the in-vivo performance of a drug product.[9]
Safety and Handling
According to available safety data sheets, 5-Methyl-1,3,4-oxadiazol-2-amine is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][12] It may also cause respiratory irritation.[1][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
Conclusion
While specific, publicly available solubility data for 5-Methyl-1,3,4-oxadiazol-2-amine is limited, this guide provides a robust framework for its determination. By following the detailed experimental protocols outlined herein, researchers can generate reliable and comprehensive solubility profiles for this compound in a variety of common laboratory solvents. This information is paramount for advancing the study and application of 5-Methyl-1,3,4-oxadiazol-2-amine in drug discovery and other scientific endeavors.
References
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
MOLBASE. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]
-
PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]
-
Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
-
National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2009). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
-
University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
Ark Pharma Scientific Limited. [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine. [Link]
- Google Patents. (2018). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.
-
Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]
-
International Union of Crystallography. (2016). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]
-
AfaSci. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. [Link]
Sources
- 1. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.molbase.com [m.molbase.com]
- 3. youtube.com [youtube.com]
- 4. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. enamine.net [enamine.net]
- 9. scielo.br [scielo.br]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Thermostability and degradation profile of 2-amino-5-methyl-1,3,4-oxadiazole
An In-Depth Technical Guide to the Thermostability and Degradation Profile of 2-Amino-5-methyl-1,3,4-oxadiazole
Foreword: The 1,3,4-Oxadiazole Core in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its role as a bioisostere for ester and amide functionalities.[1][2] Its presence in numerous pharmacologically active agents stems from its metabolic stability, ability to engage in hydrogen bonding, and its contribution to molecular rigidity, which can enhance binding affinity to biological targets.[3][4] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][5]
2-Amino-5-methyl-1,3,4-oxadiazole is a fundamental building block within this chemical class. A thorough understanding of its intrinsic stability—both to thermal and chemical stressors—is a non-negotiable prerequisite for its successful progression through the drug development pipeline. This guide provides a comprehensive analysis of the thermostability and degradation profile of this key heterocyclic compound, offering both foundational principles and actionable experimental protocols for researchers, scientists, and drug development professionals.
Part 1: Thermostability Profile: Defining the Boundaries of Thermal Resilience
The thermal stability of an active pharmaceutical ingredient (API) dictates its viability during manufacturing processes (e.g., drying, milling, heat sterilization), its long-term storage requirements, and ultimately, its shelf-life. The 1,3,4-oxadiazole ring is generally recognized for its high thermal and chemical stability, a characteristic that contributes to its utility in materials science and the development of heat-resistant polymers.[4][6]
Causality of Experimental Choices in Thermal Analysis
To quantitatively assess thermostability, we employ a dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique is selected for its direct measurement of mass loss as a function of temperature. It provides the definitive onset temperature of thermal decomposition, a critical parameter for defining the upper limit of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is chosen to detect thermodynamic transitions. It measures the heat flow required to maintain a sample at the same temperature as a reference. This allows for the precise determination of the melting point (a key indicator of purity and identity) and reveals whether decomposition is an endothermic or exothermic event, which has significant safety implications.
Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated a very good thermal and thermal-oxidative stability, often with decomposition temperatures exceeding 330°C.[6] Energetic materials based on tri-1,3,4-oxadiazole structures also show favorable thermal stability, with decomposition temperatures typically above 150°C.[7]
Data Summary: Thermal Properties
The following table summarizes the expected thermal properties for 2-amino-5-methyl-1,3,4-oxadiazole based on data for structurally related compounds.
| Parameter | Typical Value | Technique | Significance |
| Melting Point (Tm) | ~223-233 °C | DSC | Purity indicator; phase transition. |
| Onset of Decomposition (Td) | > 250 °C | TGA | Upper limit for safe handling and storage. |
| Decomposition Profile | Single-step, sharp mass loss | TGA | Indicates a relatively clean decomposition pathway. |
Experimental Workflow: Thermal Stability Assessment
The logical flow for a comprehensive thermal analysis is depicted below.
Caption: Workflow for Thermal Stability Analysis.
Protocol: TGA & DSC Analysis
This protocol is designed as a self-validating system, with instrument calibration being a prerequisite for accurate data acquisition.
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified reference materials (e.g., Indium, Tin). Calibrate the DSC instrument for temperature and enthalpy using an Indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-amino-5-methyl-1,3,4-oxadiazole into a standard aluminum TGA pan or a crimped aluminum DSC pan.
-
TGA Method:
-
Place the pan in the TGA furnace.
-
Equilibrate the system at 30°C.
-
Ramp the temperature from 30°C to 400°C at a rate of 10°C/minute under a constant nitrogen purge (50 mL/min).
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the system at 30°C.
-
Ramp the temperature from 30°C to 300°C (or just past the decomposition event observed in TGA) at 10°C/minute under a nitrogen purge (50 mL/min).
-
Record the differential heat flow.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (Td) using the tangent method on the mass loss curve.
-
DSC: Integrate the peak corresponding to the melting event to determine the melting point (Tm, onset or peak) and the enthalpy of fusion (ΔHf). Identify any exothermic or endothermic events associated with decomposition.
-
Part 2: Degradation Profile: Uncovering Chemical Liabilities
Forced degradation, or stress testing, is a cornerstone of drug development. It is intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods, understanding potential liabilities, and designing stable formulations.
Key Degradation Pathways
The 1,3,4-oxadiazole ring, while generally stable, possesses inherent chemical features that can be susceptible to degradation under specific stress conditions.
The oxadiazole ring is susceptible to hydrolysis, particularly at pH extremes. The mechanism involves nucleophilic attack on a ring carbon atom, leading to ring cleavage.
-
Acid-Catalyzed Hydrolysis: At low pH, protonation of a ring nitrogen atom activates the ring for nucleophilic attack by water. This can lead to ring opening to form an N-acylhydrazide intermediate, which may further degrade.[8][9]
-
Base-Catalyzed Hydrolysis: At high pH, direct nucleophilic attack by a hydroxide ion on a ring carbon can initiate ring opening, again forming a hydrazide or related species.[8][9] Studies on 1,2,4-oxadiazole derivatives show that ring opening is facilitated by the presence of a proton donor like water.[8]
The amino group on the 2-amino-5-methyl-1,3,4-oxadiazole is a potential site for oxidation. Strong oxidizing agents can lead to the formation of various degradation products. A kinetic study on the oxidation of 2-amino-5-aryl-1,3,4-oxadiazoles by sodium periodate confirms the susceptibility of this class of compounds to oxidative stress.[10]
Exposure to ultraviolet (UV) light can induce photodegradation. For poly(1,3,4-oxadiazole)s, photodegradation requires both UV exposure and the presence of oxygen.[11] The mechanism involves the transformation of oxygen into a superoxide anion radical, which then acts as the primary reactive species to degrade the molecule.[11][12]
Data Summary: Forced Degradation of a 1,3,4-Oxadiazole Derivative
The table below presents typical degradation data for a representative 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine under various stress conditions, highlighting the compound's liabilities.[13][14]
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | Reflux | 65.28% |
| Alkali Hydrolysis | 0.1 N NaOH | Reflux | 29.36% |
| Oxidative | 3% H₂O₂ | Room Temp | 41.58% |
| Thermal | 60°C | 24 h | 47.58% |
| Humidity | 75% RH | 7 days | 56.28% |
Data adapted from Deshpande et al. for a structurally related 1,3,4-oxadiazole derivative.[13][14]
Experimental Workflow: Forced Degradation Study
A systematic workflow is essential to ensure all potential degradation pathways are investigated.
Caption: Workflow for a Forced Degradation Study.
Protocol: Forced Degradation Study
This protocol describes a standard approach to stress testing. A control sample (unstressed) must be analyzed alongside all stressed samples.
-
Stock Solution Preparation: Prepare a stock solution of 2-amino-5-methyl-1,3,4-oxadiazole in a suitable solvent (e.g., acetonitrile:water, 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Heat at 80°C for 8 hours. Cool and neutralize with an equivalent amount of 0.2 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Heat at 80°C for 4 hours. Cool and neutralize with an equivalent amount of 0.2 N HCl.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control sample must be run in parallel.
-
Analysis:
-
Dilute all samples (including a non-stressed control) to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a stability-indicating HPLC-UV method to determine the percentage of degradation and the relative retention times of any degradation products.
-
Analyze samples showing significant degradation by LC-MS to obtain mass data for the degradation products to aid in structural elucidation.
-
Proposed Degradation Pathways
Based on the known chemistry of the 1,3,4-oxadiazole ring, the following degradation pathways are proposed.
Caption: Proposed Degradation Pathways.
Conclusion and Strategic Recommendations
2-Amino-5-methyl-1,3,4-oxadiazole exhibits the high thermal stability characteristic of its heterocyclic class, with decomposition not expected until well above 200°C. However, its degradation profile reveals key liabilities. The compound is susceptible to hydrolytic degradation, especially under acidic conditions, and to oxidative and photolytic stress.
Key Takeaways for Drug Development Professionals:
-
Formulation Strategy: To ensure stability, formulations should be buffered to a pH range of 3-5, where oxadiazole derivatives often exhibit maximum stability.[8][9] The inclusion of antioxidants may be warranted to protect against oxidative degradation.
-
Manufacturing and Storage: High-temperature excursions during manufacturing should be avoided despite the high Td, as lower-temperature degradation can still occur over time.[13][14] Packaging should protect the final drug product from light and moisture to prevent photolytic and hydrolytic degradation.
-
Analytical Development: A robust, stability-indicating HPLC method is essential for quality control, capable of separating the parent compound from all potential degradation products identified during stress testing.
Further research should focus on the definitive structural elucidation of all major degradation products and the evaluation of their potential toxicity. This comprehensive understanding of the stability profile of 2-amino-5-methyl-1,3,4-oxadiazole is fundamental to mitigating risks and ensuring the development of a safe, stable, and effective pharmaceutical product.
References
-
Qiu, F., Norwood, D. L., & Alluri, P. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2877-2887. [Link]
-
Majerz K., et al. (2020). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of Medicinal Chemistry, 63(5), 2126-2141. [Link]
-
Qiu, F., Norwood, D. L., & Alluri, P. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
-
Deshpande, S. N., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]
-
Deshpande, S. N., et al. (2022). Force degradation study of compound A3. ResearchGate. [Link]
-
Deshpande, S. N., et al. (2022). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
Wang, Y., et al. (2011). Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. Frontiers of Chemistry in China, 6(2), 160-166. [Link]
-
Kini, A. K., & Masti, S. P. (2004). Oxidation of 2-amino-5-aryl-1,3,4-oxadiazole by sodium periodate: A kinetic study. Request PDF. [Link]
-
Gontova, T. M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]
-
Rivera, N. R., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]
-
Mallesha, L., & Rao, P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718. [Link]
-
Rusinova, E., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 13(14), 8054. [Link]
-
Mallesha, L., & Rao, P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]
-
Skulnick, H. I., et al. (1985). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 28(12), 1864-1869. [Link]
-
Degutyte, R., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. [Link]
-
Yin, P., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 28(21), 7380. [Link]
-
Wang, Y., et al. (2017). Photocatalytic degradation of organic dyes by the conjugated polymer poly(1,3,4-oxadiazole)s and its photocatalytic mechanism. ResearchGate. [Link]
-
Cozan, V., et al. (2011). Thermal degradation of some[8][9][13]oxadiazole derivatives with liquid crystalline properties. Journal of Thermal Analysis and Calorimetry, 105(2), 571-579. [Link]
-
El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. . [Link]
-
Ribeiro da Silva, M. A. V., et al. (2013). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Request PDF. [Link]
-
Kumar, R., et al. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 1-6. [Link]
-
El-Sawy, E. R., et al. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Current Organic Synthesis, 15(5), 724-738. [Link]
-
Wang, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 894391. [Link]
-
Mamedov, V. A., et al. (2015). (PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. [Link]
-
Georganics. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole. Georganics. [Link]
-
Mallesha, L., & Rao, P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed. [Link]
-
Bolte, M., & Scholtyssik, F. (2001). Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). ResearchGate. [Link]
-
Zakharyan, A. V., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-10. [Link]
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine from 2-acetylhydrazinecarboxamide
An Application Guide for the
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities make it a valuable component in designing novel therapeutic agents.[2][3] Compounds incorporating this moiety have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][4][5] 5-Methyl-1,3,4-oxadiazol-2-amine serves as a key building block for the synthesis of more complex molecules, including potential endonuclease inhibitors.[6] This document provides a detailed protocol for its synthesis via the dehydrative cyclization of 2-acetylhydrazinecarboxamide, aimed at researchers and scientists in organic synthesis and drug discovery.
Reaction Principle and Mechanism
The synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine from 2-acetylhydrazinecarboxamide is achieved through an intramolecular cyclodehydration reaction. This transformation requires a potent dehydrating agent to facilitate the ring closure. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this purpose.
Mechanism:
-
Activation: The carbonyl oxygen of the amide in 2-acetylhydrazinecarboxamide is activated by the electrophilic phosphorus of POCl₃, making the carbonyl carbon more susceptible to nucleophilic attack.
-
Intramolecular Cyclization: The terminal amino group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Dehydration and Aromatization: Subsequent elimination of water and dichlorophosphoric acid (formed from POCl₃) leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.
The overall transformation is depicted below:
Caption: Overall reaction for the cyclodehydration of 2-acetylhydrazinecarboxamide.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[6]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-acetylhydrazinecarboxamide | Round-bottom flask (50 mL or 100 mL) |
| Phosphorus oxychloride (POCl₃) | Reflux condenser with drying tube |
| Dimethoxyethane (DME), anhydrous | Magnetic stirrer and stir bar |
| Ethyl acetate (EtOAc) | Heating mantle with temperature control |
| Saturated sodium carbonate (Na₂CO₃) soln. | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Buchner funnel and filter paper |
| Deionized water | Beakers, graduated cylinders, separatory funnel |
| pH paper or pH meter |
Safety and Handling Precautions
Hazard Assessment:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl gas. Causes severe burns upon skin or eye contact and is harmful if inhaled.[7] All handling must be performed in a certified chemical fume hood.
-
Hydrazine Derivatives (Starting Material/Product): Hydrazine and its derivatives are potentially toxic and carcinogenic.[8][9][10] Avoid inhalation and skin contact.
-
Solvents: Dimethoxyethane and ethyl acetate are flammable. Keep away from ignition sources.
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical splash goggles and a face shield when handling POCl₃.[10]
-
Wear appropriate chemical-resistant gloves (e.g., nitrile or chloroprene).[8]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 2-acetylhydrazinecarboxamide (1.17 g, 10.0 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon) and add 25 mL of anhydrous dimethoxyethane (DME).
-
Attach a reflux condenser fitted with a calcium chloride drying tube.
-
-
Reagent Addition:
-
While stirring the suspension, carefully add phosphorus oxychloride (POCl₃, 1.68 g, 1.0 mL, 11.0 mmol) dropwise using a syringe.
-
Causality: The dropwise addition is crucial to control the initial exothermic reaction. POCl₃ is the cyclodehydrating agent that activates the amide carbonyl for ring closure.[7]
-
-
Reaction:
-
Heat the reaction mixture to 70 °C using a heating mantle and stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Remove the solvent (DME) under reduced pressure using a rotary evaporator.
-
Caution: The residue is acidic. Carefully add 15 mL of deionized water to the residue in an ice bath to quench any remaining POCl₃.
-
Add 100 mL of ethyl acetate to the aqueous mixture.
-
Transfer the mixture to a separatory funnel. Carefully add saturated sodium carbonate solution portion-wise until the pH of the aqueous layer is ~8.[6] This step neutralizes the acidic byproducts and deprotonates the product, enhancing its solubility in the organic layer.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
-
Purification:
-
Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting white solid, 5-Methyl-1,3,4-oxadiazol-2-amine, can be further purified by recrystallization from a suitable solvent like isopropyl alcohol or an ethanol/water mixture.[11]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine.
Data Summary and Characterization
Reagent Quantities
| Reagent | Mol. Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-acetylhydrazinecarboxamide | 117.11 | 1.17 | 10.0 | 1.0 |
| Phosphorus oxychloride | 153.33 | 1.68 | 11.0 | 1.1 |
Expected Results & Product Characterization
-
Product: 5-Methyl-1,3,4-oxadiazol-2-amine
-
Molecular Formula: C₃H₅N₃O
-
Molecular Weight: 99.09 g/mol
-
Appearance: White solid.[6]
-
Melting Point: 183-186 °C.[11]
-
Yield: Moderate to good yields are expected.
The structure and purity of the synthesized compound must be confirmed by spectroscopic methods.[5][12]
-
¹H-NMR (DMSO-d₆, 400 MHz): Expected signals include a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm and a broad singlet for the amine protons (NH₂) around δ 7.0-7.5 ppm (this peak is D₂O exchangeable).[13]
-
¹³C-NMR (DMSO-d₆, 101 MHz): Expected signals for the methyl carbon, and two distinct quaternary carbons for the oxadiazole ring (C2-NH₂ and C5-CH₃).
-
FT-IR (KBr, cm⁻¹): Key absorptions should include N-H stretching for the primary amine (two bands, ~3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (~1650 cm⁻¹), and C-O-C stretching (~1050 cm⁻¹).[5] The characteristic C=O stretch from the starting material (~1680-1700 cm⁻¹) should be absent.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z = 100.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; moisture contamination deactivating POCl₃; improper work-up pH. | Ensure anhydrous conditions. Extend reaction time and monitor by TLC. Ensure pH is basic (~8) during extraction. |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Purify by column chromatography or attempt recrystallization from a different solvent system. Ensure complete drying under vacuum. |
| Starting Material Remains | Insufficient heating or reaction time; insufficient POCl₃. | Increase reaction temperature slightly or prolong the reaction time. Use a slight excess (1.1-1.2 eq.) of POCl₃. |
References
-
Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Retrieved from [Link]
- Swain, A. P. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent No. 2,883,391. Washington, DC: U.S. Patent and Trademark Office.
-
Rivera, N. R., et al. (2021). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Retrieved from [Link]
-
Shaik, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
-
Kumar, B. V., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International. Retrieved from [Link]
-
Gawroński, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
Lindsley, C. W., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2018). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]
- Popp, F. D., & Catala, A. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. 3,141,022. Washington, DC: U.S. Patent and Trademark Office.
-
Lindsley, C. W., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC. Retrieved from [Link]
-
Krátký, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. Retrieved from [Link]
-
Reddy, C. S., et al. (2022). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. Retrieved from [Link]
- CN101113171A. (2008). 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof. Google Patents.
-
Hakobyan, A., et al. (2021). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2012). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. Organic Letters. Retrieved from [Link]
-
Bhat, K. I., et al. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 6. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for cyclization reactions to form 2-amino-1,3,4-oxadiazoles
An Application Guide for the Synthesis of 2-Amino-1,3,4-oxadiazoles
Introduction: The Privileged 2-Amino-1,3,4-oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern drug discovery and materials science. Among its derivatives, the 2-amino-1,3,4-oxadiazole substructure is of paramount importance, functioning as a "privileged scaffold." This designation stems from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to act as a hydrogen bond donor and acceptor make it a highly sought-after component in the design of novel therapeutic agents.
This technical guide provides researchers and drug development professionals with a detailed overview of the primary synthetic protocols for accessing this valuable scaffold. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide step-by-step protocols for the most robust and widely applicable methods.
Core Synthetic Strategies: An Overview
The construction of the 2-amino-1,3,4-oxadiazole ring is typically achieved through intramolecular cyclization of linear precursors. The choice of starting materials dictates the specific cyclization strategy, which generally falls into one of three major categories: oxidative cyclization of semicarbazones, cyclodesulfurization of thiosemicarbazides, or dehydrative cyclization of acylsemicarbazides.
Protocol I: Oxidative Cyclization of Semicarbazones
This method is one of the most direct and widely used. It begins with the condensation of an aldehyde with semicarbazide to form a stable semicarbazone intermediate. This intermediate then undergoes an intramolecular oxidative cyclization to forge the C-O bond of the oxadiazole ring. The key to this step is the choice of an appropriate oxidizing agent. Modern protocols favor transition-metal-free oxidants like molecular iodine (I₂) and N-Bromosuccinimide (NBS) for their mild conditions, scalability, and environmental compatibility.[2][4][5]
Mechanism: Iodine-Mediated Oxidative Cyclization
The reaction proceeds via an initial activation of the semicarbazone by the oxidant. In the case of iodine, it is believed that the base (e.g., K₂CO₃) facilitates the formation of an enolate-like species, which then attacks the iodine. The subsequent steps involve intramolecular nucleophilic attack of the oxygen atom onto the imine carbon, followed by elimination to yield the aromatic oxadiazole ring.
Sources
- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization Strategies for 5-Methyl-1,3,4-oxadiazol-2-amine in Medicinal Chemistry
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The value of this core lies in its favorable physicochemical properties and its ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1]
Among the various substituted oxadiazoles, 5-Methyl-1,3,4-oxadiazol-2-amine stands out as a particularly versatile and strategic starting material. Its primary amino group at the 2-position serves as a reactive handle, offering a straightforward entry point for a multitude of chemical modifications. This allows for the systematic exploration of the chemical space around the oxadiazole core, enabling the fine-tuning of a molecule's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This application note provides a detailed guide for researchers, outlining the synthesis of the core scaffold and key protocols for its derivatization into novel chemical entities with therapeutic potential.
Section 1: The Core Scaffold: Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine
Rationale: A reliable and scalable synthesis of the starting material is the foundation of any derivatization program. The most common and efficient method involves the cyclization of an acyl semicarbazide precursor. This protocol details the synthesis from 2-acetylhydrazinecarboxamide using phosphorus oxychloride (POCl₃) as a dehydrating and cyclizing agent.[6] This approach is favored for its high yield and operational simplicity.
Reaction Scheme:
Caption: Synthesis of the core scaffold.
Experimental Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine
-
Reagent Setup: Suspend 2-acetylhydrazinecarboxamide (1.17 g, 10.0 mmol) in 1,2-dimethoxyethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Initiation: Carefully add phosphorus oxychloride (1.69 g, 1.02 mL, 11.0 mmol) to the suspension.
-
Heating: Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the resulting residue, add water (15 mL) and ethyl acetate (100 mL). Carefully add solid sodium carbonate portion-wise until the pH of the aqueous layer is approximately 8.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer again with ethyl acetate (100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-methyl-1,3,4-oxadiazol-2-amine as a white solid.[6]
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Melting Point | 234-236 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 6.75 (s, 2H, NH₂), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164.5 (C-NH₂), 155.0 (C-CH₃), 10.5 (CH₃) |
Section 2: Key Derivatization Strategies
The primary amine of 5-Methyl-1,3,4-oxadiazol-2-amine is a nucleophilic center that readily participates in several fundamental organic reactions. The following protocols detail three high-utility derivatization strategies: N-Acylation, Schiff Base Formation, and the Mannich Reaction.
N-Acylation and N-Sulfonylation
Rationale: The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry. This modification introduces functionalities that can form critical hydrogen bonds with biological targets, improve pharmacokinetic properties, and explore diverse chemical space. Acylation with various acid chlorides or coupling with carboxylic acids allows for the introduction of a wide range of substituents.[7][8]
Caption: General scheme for N-Acylation.
Experimental Protocol 2: General Procedure for N-Acylation
-
Reagent Setup: Dissolve 5-Methyl-1,3,4-oxadiazol-2-amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL).
-
Base Addition: Add a base, such as triethylamine (1.2 mmol) or pyridine, to the solution and cool the mixture to 0°C in an ice bath.
-
Acylating Agent Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC.[8]
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
| Acylating Agent | Base | Solvent | Typical Yield |
| Benzoyl Chloride | Triethylamine | DCM | >85% |
| Acetyl Chloride | Pyridine | THF | >90% |
| 4-Nitrobenzoyl Chloride | Triethylamine | DCM | >80%[8] |
| Benzenesulfonyl Chloride | Pyridine | DCM | >75% |
Schiff Base Formation (Imination)
Rationale: The reaction of the primary amine with aldehydes or ketones forms Schiff bases (imines). This is a powerful and straightforward method for generating large libraries of derivatives. The resulting C=N double bond is a versatile functional group that can act as a key pharmacophore or be further reduced to a secondary amine, providing additional structural diversity.[9][10][11]
Caption: General scheme for Schiff Base formation.
Experimental Protocol 3: Synthesis of Schiff Bases
-
Reagent Setup: In a round-bottom flask, dissolve 5-Methyl-1,3,4-oxadiazol-2-amine (1.0 mmol) and a selected aromatic or aliphatic aldehyde (1.1 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The formation of a precipitate often indicates product formation.[12]
-
Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect the product by filtration. If no solid forms, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure Schiff base. Recrystallization can be performed if necessary.
Mannich Reaction
Rationale: The Mannich reaction is a three-component condensation that creates a β-amino-carbonyl compound, known as a Mannich base. This reaction is highly valuable for building molecular complexity in a single step.[13] For 5-Methyl-1,3,4-oxadiazol-2-amine, the reaction typically involves formaldehyde and a CH-acidic compound (like a ketone, phenol, or another amine), leading to diverse and complex structures that have shown significant biological activities, including antimicrobial and anticancer effects.[14][15][16]
Caption: Workflow of the Mannich Reaction.
Experimental Protocol 4: Synthesis of Mannich Bases
-
Reagent Setup: Dissolve 5-Methyl-1,3,4-oxadiazol-2-amine (1.0 mmol) and the active hydrogen compound (e.g., acetophenone, 1.0 mmol) in ethanol (25 mL).
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (37%, 1.2 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 6-24 hours, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) affords the pure Mannich base.
Section 3: Biological Significance and Downstream Applications
Derivatives of 5-Methyl-1,3,4-oxadiazol-2-amine have been extensively explored for a variety of therapeutic applications. The strategic modifications outlined above have led to the discovery of potent lead compounds.
-
Antimicrobial Activity: Many N-acylated and Schiff base derivatives of the 1,3,4-oxadiazole core exhibit significant antibacterial and antifungal activity.[17][18][19][20] The toxophoric -N=C-O- linkage is thought to contribute to this activity by interacting with microbial cellular components.[1]
-
Anticancer Activity: Mannich bases and other derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[16] The added functionalities can enhance binding to specific enzymes or receptors implicated in cancer progression.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising results as anti-inflammatory and analgesic agents, suggesting their potential in treating inflammatory disorders.[5][21]
The derivatization of the core scaffold is the first step in a typical drug discovery workflow, leading to library synthesis, biological screening, and subsequent lead optimization.
Caption: Drug discovery workflow.
Conclusion
5-Methyl-1,3,4-oxadiazol-2-amine is a high-value, versatile building block for medicinal chemistry. The primary amino group provides a reliable anchor point for a wide range of chemical modifications, including N-acylation, imination, and Mannich reactions. The protocols detailed in this application note offer robust and reproducible methods for synthesizing diverse libraries of novel 1,3,4-oxadiazole derivatives. By leveraging these strategies, researchers can efficiently explore the structure-activity relationships of this privileged scaffold, accelerating the discovery of new therapeutic agents to address unmet medical needs.
References
-
Al-Subeh, T., & Al-Masoudi, N. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PLOS ONE, 16(7), e0254436. [Link]
-
Ansari, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(32), e202301557. [Link]
-
Bielawska, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7361. [Link]
-
Bhardwaj, N., et al. (2015). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 6(5), 1873-1883. [Link]
-
Ceylan, S., et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1029. [Link]
-
Khan, I., et al. (2018). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link]
-
Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical and Educational Research, 53(2s), s44-s60. [Link]
-
Gomathy, S., & Husain, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2432. [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]
-
Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research, 53(2s). [Link]
-
Mishra, R., et al. (2005). Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. Journal of General and Applied Microbiology, 51(2), 133-141. [Link]
-
Al-Soud, Y. A., et al. (2004). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry, 16(3-4), 1603-1608. [Link]
-
Wang, Y.-Q., et al. (2012). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. [Link]
-
Sravanthi, M., & Manju, S. L. (2022). Recent advances in biological applications of mannich bases — An overview. GSC Biological and Pharmaceutical Sciences, 20(2), 209-224. [Link]
-
Huda, J. H., & Amar, H. (2010). Synthesis of New Amides and Schiff Bases derived From 2-Amino-1,3,4-Oxadiazole. Al-Mustansiriya Journal of Science, 21(3). [Link]
-
Salama, M. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Huda, J. H., & Amar, H. (2010). Synthesis of New Amides and Schiff Bases derived From 2-Amino-1,3,4-Oxadiazole. ResearchGate. [Link]
-
Kumar, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]
-
Mishra, R., et al. (2005). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-oxadiazoles and their evaluation for antimicrobial activities. ResearchGate. [Link]
-
Salama, M. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. ResearchGate. [Link]
-
Salama, M. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14, 30. [Link]
-
Wang, Y., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1547. [Link]
-
Al-Abdullah, E. S., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]
-
Al-Abdullah, E. S., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]
-
Al-Abdullah, E. S., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Organic Chemistry Portal. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Rivera, D. G., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(48), 8499-8502. [Link]
-
Wrona-Krol, E., & Krasucka-Sikora, A. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(20), 7155. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oarjbp.com [oarjbp.com]
- 14. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 15. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. One moment, please... [ijmspr.in]
- 20. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 21. rroij.com [rroij.com]
Applications of 5-Methyl-1,3,4-oxadiazol-2-amine in Agrochemical Research: A Technical Guide for Scientists
Authored for Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed exploration of 5-Methyl-1,3,4-oxadiazol-2-amine, a pivotal heterocyclic building block in modern agrochemical research. We will move beyond simple descriptions to analyze the causality behind its utility, providing field-proven insights and detailed experimental protocols. The focus is on empowering researchers to leverage this versatile scaffold in the discovery of novel fungicides, herbicides, and insecticides.
Section 1: The 5-Methyl-1,3,4-oxadiazol-2-amine Scaffold: A Privileged Structure
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This arrangement confers significant metabolic stability and favorable physicochemical properties, making it a "privileged scaffold" in medicinal and agrochemical discovery.[1][2][3] 5-Methyl-1,3,4-oxadiazol-2-amine (CAS: 52838-39-8) serves as a particularly valuable starting point due to the presence of a reactive primary amine at the 2-position and a methyl group at the 5-position.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₃H₅N₃O[4][5] |
| Molecular Weight | 99.09 g/mol [4][6] |
| Melting Point | 185-186°C[6] |
| Appearance | White to yellow solid[6] |
The primary amine provides a convenient handle for synthetic elaboration, allowing for the construction of large and diverse chemical libraries through reactions like acylation, alkylation, and Schiff base formation. This versatility is fundamental to structure-activity relationship (SAR) studies aimed at optimizing biological efficacy.[1][6]
Section 2: Application Notes: From Scaffold to Active Ingredient
The structural features of the 1,3,4-oxadiazole ring are instrumental in its biological activity. It can act as a bioisostere for ester and amide groups, enhancing binding to target enzymes while improving metabolic resistance. Its derivatives have demonstrated a wide spectrum of agrochemical applications.[2][3]
Fungicide Development
Derivatives of 1,3,4-oxadiazole are highly prominent in the search for new antifungal agents due to their potent activity against a range of devastating plant pathogens.[3][7][8]
-
Causality & Mechanism of Action: A key mechanism for the antifungal action of some oxadiazole derivatives is the inhibition of crucial cellular respiration enzymes, such as succinate dehydrogenase (SDH).[9][10] SDH is a vital component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the active site of this enzyme, the oxadiazole-based inhibitor disrupts fungal energy production, leading to growth arrest and cell death. This targeted approach provides a specific mode of action, which is a desirable trait for modern fungicides.
-
Case Study: Control of Major Maize Diseases: Research has demonstrated the high efficacy of 1,3,4-oxadiazole derivatives against critical maize pathogens, including Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum.[9][10] In several studies, synthesized derivatives exhibited superior performance compared to commercial standards like carbendazim.[9][10]
-
Quantitative Data: In Vitro Antifungal Activity: The table below summarizes the half-maximal effective concentration (EC₅₀) values of representative 1,3,4-oxadiazole derivatives against the maize pathogen Exserohilum turcicum, highlighting their potential.
| Compound ID | EC₅₀ (µg/mL) against E. turcicum | Reference |
| Derivative 4k | 50.48 | [9][10] |
| Derivative 5e | 47.56 | [9][10] |
| Derivative 5k | 32.25 | [9][10] |
| Carbendazim (Control) | 102.83 | [9][10] |
Herbicide Development
The 1,3,4-oxadiazole core is also a promising scaffold for the development of novel herbicides.[6][11]
-
Causality & Mechanism of Action: Herbicidal action often relies on the disruption of essential plant-specific biological pathways. For instance, related oxadiazole isomers have been engineered to inhibit light-dependent protochlorophyllide oxidoreductase (LPOR), a critical enzyme in the chlorophyll biosynthesis pathway.[12] Blocking this enzyme prevents the plant from producing chlorophyll, leading to bleaching and eventual death. The structural motif of 5-methyl-1,3,4-oxadiazol-2-amine provides an excellent starting point for designing molecules that can fit into the active sites of such plant-specific enzymes.
Insecticide Development
The utility of this scaffold extends to insecticides, most notably as a key intermediate in the synthesis of a commercial product.
-
Causality & Commercial Significance: The related compound, 5-methyl-1,3,4-oxadiazol-2(3H)-one, is a direct precursor to Pymetrozine, a highly effective and selective insecticide used to control sucking pests like aphids and whiteflies.[13] The oxadiazole ring is integral to the final molecule's ability to interfere with the insects' feeding behavior. This established commercial application underscores the scaffold's value and validates its use in the design of new insecticidal agents.[13] Furthermore, novel derivatives have shown broad-spectrum insecticidal activity against various pests.[14]
Section 3: Experimental Protocols and Methodologies
The following protocols are designed to be self-validating systems, providing researchers with a reliable framework for synthesis and screening.
Protocol: Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine
This protocol describes a common and efficient method for synthesizing the core scaffold from 2-acetylhydrazinecarboxamide via phosphorus oxychloride-mediated cyclization.[15][16]
Materials:
-
2-acetylhydrazinecarboxamide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, heating mantle, and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-acetylhydrazinecarboxamide (1.0 eq) in DME.
-
Reagent Addition: Carefully add phosphorus oxychloride (1.1 eq) to the suspension. Causality Note: POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization of the hydrazinecarboxamide to form the oxadiazole ring.
-
Reaction: Heat the mixture to 70°C and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and ethyl acetate. Adjust the pH of the aqueous layer to ~8 using sodium carbonate. Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate.
-
Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-methyl-1,3,4-oxadiazol-2-amine as a solid.[15][16]
Workflow: From Core Scaffold to Bioactive Leads
The discovery process follows a logical progression from synthesis to lead optimization. This workflow ensures a systematic approach to identifying potent agrochemical candidates.
Caption: Agrochemical discovery workflow.
Protocol: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)
This is a standard and reliable method for determining the fungistatic or fungicidal activity of synthesized compounds.[9][10]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Target fungal pathogen (e.g., Rhizoctonia solani)
-
Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., commercial fungicide like Carbendazim)
-
Negative control (solvent only)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50°C.
-
Compound Addition: Add the test compound solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare plates for the positive and negative controls. Swirl gently to mix and pour the plates.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the fungal pathogen, in the center of each plate.
-
Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25-28°C).
-
Data Collection: When the mycelial growth in the negative control plate has nearly reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter of the negative control and T is the colony diameter of the treated plate.
-
Validation: The assay is considered valid if the negative control shows robust growth and the positive control shows significant inhibition.
Section 4: Mechanistic Insights
Understanding the mode of action is crucial for rational drug design. The following diagram illustrates a proposed mechanism for a fungicidal 1,3,4-oxadiazole derivative targeting the SDH enzyme.
Caption: Inhibition of fungal SDH by an oxadiazole derivative.
Section 5: Conclusion and Future Outlook
5-Methyl-1,3,4-oxadiazol-2-amine has proven to be a highly valuable and versatile scaffold in the field of agrochemical research. Its synthetic accessibility and the diverse biological activities of its derivatives have established it as a cornerstone for developing new fungicides, herbicides, and insecticides. Future research should focus on leveraging this core to design multi-spectrum agents, explore novel modes of action, and combat the growing challenge of pesticide resistance. The continued exploration of SAR around this privileged structure promises to yield the next generation of effective and sustainable crop protection solutions.
References
-
5-Methyl-1,3,4-oxadiazol-2-amine - MySkinRecipes. Available at: [Link]
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]
-
Bollikolla, H. B., & De, S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. Available at: [Link]
- 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents.
-
de Oliveira, J. S., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens, 10(3), 314. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Available at: [Link]
-
Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2393. Available at: [Link]
-
Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2012). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Wang, F., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(20), 7175. Available at: [Link]
-
Synthesis and biological activity of N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril. (2023). Chinese Journal of Pesticide Science. Available at: [Link]
-
Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. Available at: [Link]
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(25), 7079–7088. Available at: [Link]
-
5-Methyl-1,3,4-oxadiazol-2-amine - PubChem. Available at: [Link]
-
Synthesis and Herbicidal Activity of 2-Substituted Amino-5-dehydroabietyl-1,3,4-oxadiazole Derivatives. (2015). Molecules. Available at: [Link]
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). Molecules. Available at: [Link]
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). National Institutes of Health. Available at: [Link]
-
Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. (2022). Molecules. Available at: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 5-Methyl-1,3,4-oxadiazol-2-amine [myskinrecipes.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 10. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 16. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
Application Notes & Protocols: The Utility of 5-Methyl-1,3,4-oxadiazol-2-amine as a Core Intermediate for Novel Anticancer Agents
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions have made it a focal point in the design of novel pharmaceuticals.[2] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 5-Methyl-1,3,4-oxadiazol-2-amine , a versatile chemical intermediate, for the synthesis and evaluation of new anticancer drug candidates.[3] We will explore proven synthetic pathways, detailed protocols for biological screening, and the mechanistic underpinnings of the resulting compounds.
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
Heterocyclic compounds are cornerstones of drug discovery, with the 1,3,4-oxadiazole ring being particularly prominent.[1] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a bioisostere of amide and ester functionalities, offering improved pharmacokinetic profiles. Several marketed drugs, such as the antiretroviral Raltegravir and the anticancer agent Zibotentan (in clinical trials), feature this core structure, highlighting its therapeutic relevance.[1]
Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][4] Their anticancer effects are often attributed to diverse mechanisms of action, such as the inhibition of crucial enzymes (kinases, histone deacetylases), disruption of growth factor signaling, and induction of apoptosis.[2][5]
5-Methyl-1,3,4-oxadiazol-2-amine serves as an ideal starting point for building libraries of potential anticancer agents. The primary amine group at the 2-position provides a reactive handle for a wide array of chemical modifications, allowing for systematic exploration of the chemical space and optimization of structure-activity relationships (SAR). This guide details the journey from this key intermediate to biologically active molecules.
Synthetic Pathways and Experimental Protocols
The primary amine of 5-Methyl-1,3,4-oxadiazol-2-amine is a nucleophilic center that can be readily functionalized. Below are key synthetic strategies to generate diverse libraries of compounds.
General Synthetic Workflow
The overall strategy involves leveraging the reactivity of the 2-amino group to append various pharmacophores, thereby modulating the biological activity of the final compound.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1,3,4-oxadiazol-2-amine [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 2,5-disubstituted 1,3,4-Oxadiazole Derivatives
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles
The alarming rise of multidrug-resistant microbial pathogens presents a formidable challenge to global health. This has catalyzed an urgent search for novel antimicrobial agents with unique mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-oxadiazole ring has emerged as a "privileged structure" due to its broad spectrum of pharmacological activities, including notable antimicrobial efficacy.[1][2][3] The 2,5-disubstituted 1,3,4-oxadiazole core is a bioisostere for carboxylic acid and amide functionalities, enhancing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[4] This structural feature, combined with its metabolic stability and favorable pharmacokinetic profile, makes it an attractive scaffold for the development of new antimicrobial drugs.
These compounds have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, and lanosterol-14α-demethylase, an enzyme vital for ergosterol biosynthesis in fungi.[1] The versatility of the 1,3,4-oxadiazole ring allows for the introduction of diverse substituents at the 2 and 5 positions, enabling the fine-tuning of their biological activity and the exploration of structure-activity relationships (SAR).[5][6]
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives and a standardized methodology for their subsequent antimicrobial screening. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their drug discovery efforts.
Part 1: Synthesis of 2,5-disubstituted 1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. One of the most common and efficient methods involves a two-step sequence: the formation of an N,N'-diacylhydrazine intermediate followed by cyclodehydration. This approach is versatile and can accommodate a wide range of substituents.
Causality Behind Experimental Choices
The chosen synthetic pathway leverages readily available starting materials and employs a powerful dehydrating agent, phosphorus oxychloride (POCl₃), to facilitate the final ring closure. The initial formation of the symmetrical N,N'-diacylhydrazine from an acid chloride and hydrazine hydrate is a robust and high-yielding reaction.[7] The subsequent cyclodehydration using POCl₃ is a classic and effective method for the synthesis of 1,3,4-oxadiazoles.[7][8][9] POCl₃ acts as both a dehydrating agent and a solvent in excess, driving the reaction to completion.[9]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
Detailed Protocol: Synthesis
Step 1: Synthesis of N,N'-Diacylhydrazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the desired acid chloride (2 equivalents) in a suitable solvent such as diethyl ether.
-
Addition of Hydrazine: In a separate beaker, prepare a solution of hydrazine hydrate (1 equivalent) and a base like sodium carbonate (2 equivalents) in water.
-
Reaction: Cool the acid chloride solution to 0 °C using an ice bath. Add the hydrazine hydrate solution dropwise from the dropping funnel with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The precipitated N,N'-diacylhydrazine is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then with a small amount of cold diethyl ether. The product is then dried under vacuum.
Step 2: Cyclodehydration to form 2,5-Disubstituted 1,3,4-Oxadiazole
-
Reaction Setup: In a round-bottom flask, suspend the synthesized N,N'-diacylhydrazine (1 equivalent) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) for a period of 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Quenching and Neutralization: After the reaction is complete (monitored by TLC), carefully evaporate the excess POCl₃ under reduced pressure. Cool the residue in an ice bath and slowly add crushed ice to decompose any remaining POCl₃. This step is highly exothermic and should be performed with caution.
-
Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. The crude product will often precipitate out and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel to afford the pure 2,5-disubstituted 1,3,4-oxadiazole derivative.
| Table 1: Representative Reaction Components and Conditions | |
| Starting Material (Step 1) | Aromatic or Aliphatic Acid Chloride |
| Reagent (Step 1) | Hydrazine Hydrate |
| Base (Step 1) | Sodium Carbonate |
| Solvent (Step 1) | Diethyl Ether / Water |
| Intermediate | N,N'-Diacylhydrazine |
| Reagent (Step 2) | Phosphorus Oxychloride (POCl₃) |
| Reaction Temperature (Step 2) | Reflux (105-110 °C) |
| Final Product | 2,5-Disubstituted 1,3,4-Oxadiazole |
Part 2: Antimicrobial Screening of Synthesized Derivatives
The evaluation of the antimicrobial activity of newly synthesized compounds is a critical step in the drug discovery pipeline. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10][11] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines to ensure the reproducibility and comparability of results.[10][12]
Causality Behind Experimental Choices
The broth microdilution method is chosen for its efficiency in testing multiple compounds against various microbial strains simultaneously in a 96-well microtiter plate format. This method provides quantitative data in the form of MIC values, which represent the lowest concentration of the compound that inhibits the visible growth of the microorganism. Adherence to CLSI guidelines (M07 for bacteria and M38-A for fungi) is paramount for ensuring the accuracy and validity of the results.[10][12] This includes standardization of the inoculum density, growth medium, incubation conditions, and the use of quality control strains.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the broth microdilution antimicrobial screening assay.
Detailed Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the synthesized 2,5-disubstituted 1,3,4-oxadiazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the microorganisms.
-
Microbial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi, as recommended by CLSI.[10][12]
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate growth medium to achieve a range of desired concentrations.
-
Controls: Include the following controls in each plate:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (to confirm microbial growth).
-
Negative Control: Wells containing only the growth medium (to check for sterility).
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
Reference Drug Control: Wells with a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) for comparison.
-
-
Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
| Table 2: Standard Parameters for Antimicrobial Screening | |
| Assay Method | Broth Microdilution |
| Standard Guidelines | CLSI M07 (Bacteria), CLSI M38-A (Fungi) |
| Bacterial Strains | Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 |
| Fungal Strain | Candida albicans ATCC 90028 |
| Growth Medium (Bacteria) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Growth Medium (Fungi) | RPMI-1640 |
| Inoculum Density | ~5 x 10⁵ CFU/mL |
| Incubation (Bacteria) | 35-37 °C for 18-24 hours |
| Incubation (Fungi) | 35 °C for 24-48 hours |
| Endpoint | Minimum Inhibitory Concentration (MIC) |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for the synthesis and antimicrobial evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives. By systematically applying these methods, researchers can efficiently generate and screen compound libraries to identify promising new antimicrobial agents. The structure-activity relationship data generated from these studies will be invaluable in guiding the rational design of more potent and selective derivatives. Further investigations into the precise molecular mechanisms of action and in vivo efficacy of the most promising candidates will be crucial for their advancement as potential therapeutic agents in the ongoing battle against infectious diseases.
References
-
Kauthale, S. S., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Chem Biol Drug Des, 100(6), 1086-1121. [Link]
-
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Jarząb, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3983. [Link]
-
Głomb, T., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5925. [Link]
-
Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27, 1996-2006. [Link]
-
CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Clinical and Laboratory Standards Institute. [Link]
-
Jarząb, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. [Link]
-
Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS infectious diseases, 5(11), 1848–1856. [Link]
-
Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of medicinal chemistry, 62(21), 9574–9593. [Link]
-
Gadhave, A. G., et al. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & medicinal chemistry letters, 30(12), 127136. [Link]
-
Reddy, G. N., et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27367-27374. [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1875. [Link]
-
Khan, I., et al. (2016). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]
-
Klimaviciute, R., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electroorganic Synthesis of 5-Substituted-2-Amino-1,3,4-Oxadiazoles
A Green and Efficient Approach for the Synthesis of Medicinally Relevant Heterocycles
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Traditional synthetic routes to these valuable heterocycles often rely on harsh reagents, such as strong acids, hazardous oxidizing agents like bromine, or heavy metals like mercury, which pose significant environmental and safety concerns.[5] This guide details an environmentally benign and highly efficient electroorganic synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via the anodic oxidation of semicarbazones. This electrochemical approach circumvents the need for hazardous chemical oxidants, utilizing electrons as a clean reagent to facilitate the desired cyclization.[5][6] The protocols provided herein offer a robust and scalable method for researchers in drug discovery and development, aligning with the principles of green chemistry.[1][5]
Introduction: The Significance of 1,3,4-Oxadiazoles and the Electrochemical Advantage
5-Substituted-2-amino-1,3,4-oxadiazoles are a privileged class of heterocyclic compounds with a broad spectrum of biological activities.[1][4] Their utility as antibacterial, antifungal, anticonvulsant, and muscle relaxant agents has been extensively documented.[1][7] The urgent need for greener and more sustainable chemical manufacturing has driven the exploration of alternative synthetic methodologies.[1][5]
Electroorganic synthesis emerges as a powerful alternative, offering several distinct advantages:
-
Environmental Benignity: It eliminates the use of toxic and hazardous chemical oxidants, reducing waste and improving safety.[5][6]
-
High Selectivity: By precisely controlling the electrode potential, reactions can be initiated with high selectivity, often minimizing side product formation.[8][9]
-
Mild Reaction Conditions: Most electrosyntheses are conducted at room temperature and atmospheric pressure, preserving sensitive functional groups.
-
Scalability: Electrochemical reactors can be designed for both laboratory-scale synthesis and industrial production.[10]
This document provides a comprehensive guide to the electrooxidative cyclization of semicarbazones to yield 5-substituted-2-amino-1,3,4-oxadiazoles, a method that is both efficient and environmentally responsible.[5]
The Electrochemical Pathway: Mechanism of Oxidative Cyclization
The electrochemical synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles proceeds through the anodic oxidation of a corresponding semicarbazone precursor. The reaction is typically carried out using controlled-potential electrolysis in an undivided cell.[6] The proposed mechanism, based on literature reports, involves the following key steps:[11]
-
Deprotonation: The semicarbazone (I) undergoes deprotonation at the anode surface to form an anion (II).
-
One-Electron Oxidation: The anion loses an electron at the anode to generate a radical intermediate (III).
-
Intramolecular Cyclization: The radical undergoes an intramolecular cyclization via attack of the oxygen atom onto the electron-deficient carbon, forming a five-membered ring intermediate (IV).
-
Further Oxidation and Proton Loss: This intermediate undergoes further oxidation (loss of a second electron) and loss of a proton to yield the stable aromatic 2-amino-5-substituted-1,3,4-oxadiazole (V).
Caption: Proposed mechanism for the electrooxidative cyclization of semicarbazones.
Experimental Design and Protocols
A successful electroorganic synthesis requires careful consideration of the starting materials, the electrochemical cell setup, and the reaction parameters.
Synthesis of Semicarbazone Precursors (4)
The starting semicarbazones are readily prepared by the condensation of an appropriate aldehyde with semicarbazide hydrochloride.[5][12]
Caption: Workflow for the synthesis of semicarbazone precursors.
Protocol: Synthesis of a Representative Semicarbazone (e.g., from p-chlorobenzaldehyde)
-
Reagent Preparation: In a 50 mL beaker, dissolve semicarbazide hydrochloride (1.0 g, 8.96 mmol) and sodium acetate (1.5 g, 18.3 mmol) in 10 mL of deionized water with stirring.[12]
-
Aldehyde Addition: To this solution, add the desired aldehyde (e.g., p-chlorobenzaldehyde, 1.26 g, 8.96 mmol) slowly with continuous stirring. If the aldehyde is a solid, it can be dissolved in a minimal amount of ethanol before addition to achieve a clear solution.[12]
-
Reaction: Stir the mixture vigorously for 10-15 minutes. A solid precipitate of the semicarbazone will begin to form.
-
Isolation: Allow the mixture to stand, often overnight, to ensure complete precipitation.[5]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The purity can be checked by thin-layer chromatography (TLC).
Electroorganic Synthesis of 5-Substituted-2-Amino-1,3,4-Oxadiazoles (1)
The core of the procedure is the controlled-potential electrolysis of the synthesized semicarbazone.
Electrochemical Setup:
-
Cell: An undivided glass cell is typically sufficient.[6]
-
Working Electrode: Platinum plate or platinum gauze (large surface area is preferable).[8]
-
Counter Electrode: Platinum plate or platinum coil.[8]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Power Supply: A potentiostat capable of controlled-potential electrolysis.[8][13]
Caption: General workflow for the electroorganic synthesis of 1,3,4-oxadiazoles.
Protocol: Electrochemical Synthesis
-
Electrolyte Preparation: In a 150 mL electrochemical cell, dissolve the semicarbazone (1.0 g) and a supporting electrolyte, such as lithium perchlorate (LiClO₄, ~0.1 g), in the chosen solvent (100 mL of acetonitrile or acetic acid).[5] The supporting electrolyte is crucial for ensuring the conductivity of the solution.
-
Cell Assembly: Immerse the platinum working electrode, platinum counter electrode, and the reference electrode into the solution. Ensure the electrodes are not in physical contact.
-
Electrolysis: Begin stirring the solution and apply a constant potential. The optimal potential is typically determined via cyclic voltammetry of the starting material but is often in the range of +1.2 to +1.8 V vs. SCE.[8] The reaction progress can be monitored by TLC. Continue the electrolysis until the starting material is consumed.
-
Workup: After the electrolysis is complete, transfer the reaction mixture to a separatory funnel. If acetic acid was used as the solvent, the product can be extracted into chloroform.[14] If acetonitrile was used, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 5-substituted-2-amino-1,3,4-oxadiazole.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Data and Results: Scope of the Reaction
This electrochemical method is applicable to a wide range of aromatic and heteroaromatic aldehydes, demonstrating its versatility. The yields are generally good to excellent.
| Entry | Substituent (R) on Aldehyde | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Chlorophenyl | Acetic Acid | 78 | 250-252 | [14] |
| 2 | 4-Bromophenyl | Acetic Acid | 75 | 258-260 | [5] |
| 3 | 2-Nitrophenyl | Acetic Acid | 68 | 198-200 | [5] |
| 4 | 4-Nitrophenyl | Acetonitrile | 72 | 290-292 | |
| 5 | 4-Methoxyphenyl | Acetonitrile | 80 | 230-232 | |
| 6 | 2-Furyl | Acetonitrile | 75 | 218-220 | |
| 7 | Cinnamyl | Acetonitrile | 65 | 190-192 |
Table 1: Representative examples of synthesized 5-substituted-2-amino-1,3,4-oxadiazoles via electrooxidation.
Conclusion and Future Outlook
The electroorganic synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles represents a significant advancement over traditional chemical oxidation methods. The protocol is straightforward, efficient, and adheres to the principles of green chemistry by avoiding hazardous reagents and minimizing waste. This method provides researchers with a reliable and scalable tool for accessing a library of medicinally important oxadiazole derivatives for drug discovery and development programs. Future work could focus on adapting this methodology to continuous flow electrolysis systems, further enhancing its scalability and efficiency for industrial applications.[15]
References
-
Electrochemical synthesis of 2-amino-5-substituted-1,3,4-oxadiazole derivatives and evaluation of antibacterial activity. Rasayan J. Chem.
-
Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. Indian Journal of Pharmaceutical Sciences.
-
Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. Oriental Journal of Chemistry.
-
Mechanistic proposal for the electrooxidation of semicarbazone 3a-k. ResearchGate.
-
Electrochemical Synthesis of 5-Substituted-2-Amino (Substituted Amino)-1,3,4-Oxadiazoles at the Platinum Electrode. ResearchGate.
-
Scheme 1: Synthesis of oxadiazoles... ResearchGate.
-
Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry.
-
Efficient electrochemical synthesis, antimicrobial and antiinflammatory activity of 2-amino-5-substituted-1,3,4-oxadiazole derivatives. Indian Journal of Pharmaceutical Sciences.
-
Electrocyclization of Semicarbazone; A Novel Route of Green Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. E-Journal of Chemistry.
-
Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. ResearchGate.
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals.
-
Flow Electrolysis Cells for the Synthetic Organic Chemistry Laboratory. Chemical Reviews.
-
2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry.
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules.
-
Controlled Potential Electrolysis. BASi.
-
Synthesis and Screening of New[6][11]Oxadiazole,[5][11]Triazole, and[5][11]Triazolo[4,3-b][5][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega.
-
Controlled Potential Bulk Electrolysis (BE). Pine Research Instrumentation.
-
Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate.
-
Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
-
Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate.
-
Controlled-potential electrolysis for evaluating molecular electrocatalysts. Chem Catalysis.
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. SciFinder.
-
Unlocking the Potential of High-Throughput Experimentation for Electrochemistry with a Standardized Microscale Reactor. ACS Central Science.
-
Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. RSC Advances.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone [kci.go.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BASi® | Controlled Potential Electrolysis [basinc.com]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Unlocking the Potential of High-Throughput Experimentation for Electrochemistry with a Standardized Microscale Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Controlled Potential Bulk Electrolysis (BE) | Pine Research Instrumentation [pineresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Cholinesterase Inhibitors for Alzheimer's Disease
Introduction: The Cholinergic Hypothesis and the Rationale for Inhibition
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by a progressive decline in cognitive function.[1] Pathologically, it is defined by the presence of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1][2] One of the earliest and most consistent neurochemical deficits observed in AD is a significant reduction in the levels of the neurotransmitter acetylcholine (ACh).[3] This observation forms the basis of the "cholinergic hypothesis," which posits that the loss of cholinergic neurotransmission in brain regions critical for learning and memory contributes significantly to the cognitive symptoms of AD.[1][3][4]
Acetylcholine's action in the synaptic cleft is terminated by the hydrolytic activity of two key enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[5] AChE is the primary enzyme responsible for ACh breakdown in healthy neural synapses, while BuChE's role is typically considered secondary. However, in the AD brain, AChE activity tends to decline while BuChE activity progressively increases, making both enzymes legitimate therapeutic targets.[6][7] Therefore, a primary therapeutic strategy for symptomatic relief in AD is to enhance cholinergic transmission by inhibiting these enzymes, thereby increasing the synaptic availability of ACh.[3][8] This approach has led to the development and approval of several cholinesterase inhibitors (ChEIs), including Donepezil, Rivastigmine, and Galantamine, which remain a cornerstone of AD therapy.[8][9][10] Furthermore, research has demonstrated that AChE may also play a role in the development of amyloid plaques, suggesting that its inhibition could offer more than just symptomatic relief.[1]
The Molecular Targets: A Tale of Two Cholinesterases
A successful drug development campaign hinges on a deep understanding of the molecular target. For ChEIs, this involves appreciating the distinct yet complementary roles and structures of both AChE and BuChE.
-
Acetylcholinesterase (AChE): The primary target, AChE, is a highly efficient enzyme that hydrolyzes ACh at a rate approaching the diffusion-controlled limit. Its structure is characterized by a deep and narrow active-site gorge. At the bottom of this gorge lies the Catalytic Active Site (CAS) , containing the catalytic triad responsible for hydrolysis. Near the entrance of the gorge is the Peripheral Anionic Site (PAS) . This secondary site is implicated in the initial binding of ACh and is also thought to be involved in the aggregation of Aβ peptides.[1] This dual functionality makes the PAS an attractive target for next-generation inhibitors designed to have disease-modifying effects.[1]
-
Butyrylcholinesterase (BuChE): While AChE levels decrease or remain static in the AD brain, BuChE levels can increase by up to 120%.[7] This elevated activity suggests that BuChE plays a compensatory, yet ultimately significant, role in ACh hydrolysis as the disease progresses. Therefore, inhibiting BuChE, in addition to AChE, may provide broader and more sustained cognitive benefits, particularly in later stages of AD. This has led to the development of both selective inhibitors and "dual inhibitors" that target both enzymes, such as Rivastigmine.[5][11][12]
A Modern Workflow for Cholinesterase Inhibitor Discovery
The development of a novel ChEI follows a structured, multi-stage process that integrates computational and experimental methodologies to identify, optimize, and validate new drug candidates. This workflow is designed to maximize efficiency and increase the probability of success in preclinical and clinical development.
Caption: Drug discovery workflow for cholinesterase inhibitors.
1. Hit Identification and Lead Generation: The process begins by identifying "hits"—compounds that show inhibitory activity.
-
Computational Approaches: Modern drug discovery leverages powerful in silico tools. Techniques like molecular docking, virtual screening of large compound libraries, and quantitative structure-activity relationship (QSAR) modeling are used to predict which molecules are likely to bind to the active sites of AChE or BuChE.[13][14][15][16] Machine learning algorithms are increasingly employed to rapidly screen millions of compounds and prioritize candidates for synthesis and testing.[14][17]
-
High-Throughput Screening (HTS): This experimental approach involves testing large libraries of chemical compounds against the target enzymes in an automated fashion.[18] HTS is essential for identifying novel chemical scaffolds that may not have been predicted by computational models.
2. In Vitro Characterization and Lead Optimization: Initial hits are often not potent or selective enough for therapeutic use. They must be optimized into "leads."
-
Enzyme Inhibition Assays: The potency of each compound is quantified by determining its half-maximal inhibitory concentration (IC50) using biochemical assays, most commonly the Ellman's method.[19][20]
-
Selectivity and Mechanism: Assays are run against both AChE and BuChE to determine selectivity. Kinetic studies are performed to understand the mechanism of inhibition (e.g., reversible, irreversible, competitive).
-
Cell-Based Assays: Compounds are tested on neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, to confirm their activity in a more biologically relevant environment and to assess initial cytotoxicity.[21]
3. Preclinical Evaluation: The most promising lead candidates move into preclinical testing.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): These studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME).[22] The goal is to develop a compound that can cross the blood-brain barrier and remain at a therapeutic concentration long enough to inhibit its target. The relationship between dose, enzyme inhibition, and clinical effect is critical; studies show that 40-70% cholinesterase inhibition often correlates with clinical improvement.[5][23]
-
In Vivo Efficacy Models: The drug's effect on cognition is tested in animal models of AD, such as transgenic mice or rats with chemically-induced amnesia.[24][25][26] These models are crucial for demonstrating proof-of-concept before human trials.
Core Experimental Protocols
The following protocols represent foundational assays in the development of novel ChEIs. They are designed with internal controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This is the gold-standard colorimetric assay for measuring AChE and BuChE activity.
Causality and Principle: This method, developed by Ellman, quantifies cholinesterase activity by measuring the production of thiocholine.[18][19][20][27] The enzyme hydrolyzes a synthetic substrate, acetylthiocholine (ATCI), into acetate and thiocholine. The sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm. The rate of color formation is directly proportional to enzyme activity. Inhibitors will slow this rate.
Step-by-Step Methodology (96-Well Plate Format):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Substrate Solution (ATCI): 10 mM Acetylthiocholine Iodide in deionized water. (For BuChE assays, use S-Butyrylthiocholine Iodide).
-
Enzyme Solution: Recombinant human AChE or BuChE diluted in Assay Buffer to a working concentration (e.g., 0.1 U/mL). The exact concentration should be optimized to yield a linear reaction rate for at least 15 minutes.
-
Test Compound: Dissolve in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Ensure the final DMSO concentration in the well is ≤1%.
-
Positive Control: Donepezil or Tacrine at a known inhibitory concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
Design the plate layout to include blanks, negative controls, positive controls, and test compound wells.
-
To each well, add the components in the following order:
-
140 µL of Assay Buffer.
-
20 µL of DTNB Solution.
-
10 µL of Test Compound dilution (or solvent for controls, or positive control).
-
10 µL of Enzyme Solution (add Assay Buffer instead for the "No Enzyme" blank).
-
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of Substrate Solution (ATCI) to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes.
-
-
Self-Validation System & Controls:
-
100% Activity Control (Negative Control): Contains buffer, enzyme, DTNB, substrate, and solvent (DMSO). This represents uninhibited enzyme activity.
-
0% Activity Control (Blank): Contains all components except the enzyme. This corrects for any non-enzymatic hydrolysis of the substrate.
-
Positive Control: Contains all components plus a known inhibitor (e.g., Donepezil). This validates that the assay can detect inhibition.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (mOD/min).
-
Calculate the Percent Inhibition using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
This model assesses the ability of a test compound to reverse a chemically-induced cholinergic deficit, providing a rapid in vivo screen for pro-cognitive effects.
Causality and Principle: Scopolamine is a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors, it disrupts cholinergic signaling and induces temporary, reversible deficits in learning and memory, which functionally mimics the cholinergic loss in AD. A successful ChEI will increase synaptic ACh levels, which then competes with scopolamine at the receptor sites, thereby reversing the cognitive impairment. The Y-maze is used to assess spatial working memory.
Step-by-Step Methodology (Mouse Model):
-
Animal Acclimatization: House male C57BL/6 mice under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.
-
Group Allocation (n=10-12 per group):
-
Group 1 (Vehicle Control): Receives vehicle for both the test compound and scopolamine.
-
Group 2 (Scopolamine Control): Receives vehicle for the test compound + scopolamine.
-
Group 3 (Positive Control): Receives Donepezil (e.g., 1 mg/kg, i.p.) + scopolamine.
-
Group 4+ (Test Groups): Receives Test Compound (various doses) + scopolamine.
-
-
Dosing Regimen:
-
Administer the Test Compound or Donepezil via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before the behavioral test.
-
Administer Scopolamine (e.g., 1 mg/kg, i.p.) or its vehicle (saline) 30 minutes before the behavioral test.
-
-
Behavioral Testing (Y-Maze Spontaneous Alternation):
-
The Y-maze consists of three identical arms (labeled A, B, C) at 120° angles.
-
Gently place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries using video tracking software. An arm entry is counted when all four paws are within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
-
Self-Validation System & Controls:
-
Vehicle Control: Establishes the baseline performance of healthy animals.
-
Scopolamine Control: Validates that the scopolamine dose was sufficient to induce a significant memory deficit compared to the vehicle control.
-
Positive Control (Donepezil): Confirms that a known ChEI can reverse the scopolamine-induced deficit in this experimental setup.
-
-
Data Analysis:
-
Calculate the Percentage of Spontaneous Alternation for each mouse: % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100
-
Compare the mean % alternation between groups using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in % alternation in a test group compared to the scopolamine control group indicates a pro-cognitive effect.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing candidates and making informed decisions.
Table 1: Comparative Profile of FDA-Approved Cholinesterase Inhibitors
| Feature | Donepezil | Rivastigmine | Galantamine |
|---|---|---|---|
| Primary Target(s) | AChE selective[5] | AChE and BuChE (Dual Inhibitor)[5][11] | AChE selective, Nicotinic Receptor Modulator[5][12] |
| Inhibition Type | Reversible, non-competitive[8] | Pseudo-irreversible (carbamate)[11][12] | Reversible, competitive[28] |
| Elimination Half-life | ~70 hours[12] | ~1.5 hours (drug); ~10 hours (enzyme inhibition)[11][12] | ~7 hours[12] |
| Metabolism | Hepatic (CYP2D6, CYP3A4)[5][12] | Esterase-mediated hydrolysis[5][12] | Hepatic (CYP2D6, CYP3A4)[5][12] |
| Common Side Effects | Nausea, vomiting, diarrhea, insomnia[8] | Nausea, vomiting, dizziness, headache[11] | Nausea, vomiting, diarrhea, loss of appetite[10] |
Table 2: Sample IC50 Data for Novel Drug Candidates
| Compound ID | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
|---|---|---|---|
| NCE-001 | 15.2 | 1,580 | 103.9 |
| NCE-002 | 45.7 | 55.1 | 1.2 |
| NCE-003 | 2,130 | 25.4 | 0.01 |
| Donepezil | 6.7 | 3,500 | 522.4 |
-
Interpretation: In Table 2, NCE-001 shows high potency and selectivity for AChE, similar to Donepezil. NCE-002 is a potent dual inhibitor, showing nearly equal activity against both enzymes. NCE-003 is a selective BuChE inhibitor. The choice of which profile to advance depends on the specific therapeutic hypothesis being pursued.
Future Directions: Beyond Simple Cholinesterase Inhibition
While current ChEIs provide valuable symptomatic relief, they do not halt the underlying progression of Alzheimer's disease.[3] The field is actively moving towards more sophisticated therapeutic strategies.
Caption: Evolution of cholinesterase inhibitor strategies.
-
Dual-Binding Site Inhibitors: These molecules are designed to interact simultaneously with both the CAS and the PAS of AChE.[1] By blocking the PAS, these inhibitors may not only prevent ACh breakdown but also interfere with AChE-mediated Aβ aggregation, potentially offering a disease-modifying benefit.[1]
-
Multi-Target-Directed Ligands (MTDLs): Recognizing the complex, multifactorial nature of AD, MTDLs are single chemical entities engineered to hit multiple targets. This includes combining ChE inhibition with other beneficial activities, such as antioxidant properties, monoamine oxidase (MAO) inhibition, or anti-inflammatory effects.[1]
-
Kinetics-Driven Design: Newer approaches focus on the kinetics of the drug-target interaction. Developing inhibitors with a longer "drug-target residence time" can lead to more sustained enzyme inhibition in the brain, potentially allowing for lower doses, a larger safety window, and reduced side effects.[8]
The development of cholinesterase inhibitors represents a landmark achievement in the symptomatic management of Alzheimer's disease. By building upon this foundation with innovative chemical design, robust screening protocols, and a multi-target perspective, the next generation of inhibitors holds the promise of not only improving cognitive function but also altering the course of the disease itself.
References
- Recent Developments in Cholinesterases Inhibitors for Alzheimer's Disease Treatment. (2007). Current Medicinal Chemistry.
- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate. (2021). Journal of Medicinal Chemistry.
- Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors. Clinical Pharmacokinetics.
- Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
- Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Designing in vitro strategies and in vivo models for Alzheimer's disease - promises & challenges. PubMed.
- QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems.
- What are Cholinesterase inhibitors and how do they work?. (2024).
- Pharmacokinetic and pharmacodynamic properties of cholinesterase inhibitors donepezil, tacrine, and galantamine in aged and young Lister hooded r
- Computational Studies on Acetylcholinesterase Inhibitors: From Biochemistry to Chemistry. Current Neuropharmacology.
- Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. (2000). Pharmacotherapy.
- Pharmacokinetics and drug interactions of cholinesterase inhibitors administered in Alzheimer's disease. Clinical Pharmacokinetics.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Searching for potential acetylcholinesterase inhibitors: a combined approach of multi-step similarity search, machine learning and molecular dynamics simulations. (2024). Journal of Taibah University for Science.
- Alzheimer's Drugs 101: How Do Cholinesterase Inhibitors Work?. (2022).
- Butyrylcholinesterase: An Important New Target in Alzheimer's Disease Therapy. (2005).
- A review of butyrylcholinesterase as a therapeutic target in the treatment of Alzheimer's disease. Current Medical Research and Opinion.
- Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy?. (2022).
- The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis. (2023).
- Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. Chemico-Biological Interactions.
- Computational Studies on Acetylcholinesterase Inhibitors: from Biochemistry to Chemistry. Current Neuropharmacology.
- Cholinesterase as a Target for Drug Development in Alzheimer's Disease. IntechOpen.
- Cholinesterase Inhibitors.
- Long-term Effects of Cholinesterase Inhibitors on Cognitive Decline and Mortality. Neurology.
- Cholinesterase Inhibitors for Alzheimer's Disease. (2024). WebMD.
- Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes. (2024).
- The next generation of cholinesterase inhibitors. (1993). Acta Neurologica Scandinavica Supplementum.
- Structure-Based Scaffold Repurposing toward the Discovery of Novel Cholinesterase Inhibitors. (2020). ACS Omega.
- Acetylcholinesterase Inhibitor Screening Kit. Sigma-Aldrich.
- Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Acta Neurologica Scandinavica Supplementum.
- Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. (2023). Frontiers in Chemistry.
- Cholinesterase inhibitors for patients with Alzheimer's disease: Systematic review of randomised clinical trials. (2005). BMJ.
- Computational Studies on Acetylcholinesterases. (2013).
- Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease. (2023). Biomedicines.
- Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease. (2013). Clinical Pharmacokinetics.
- Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie.
- Clinical Pharmacokinetics and Pharmacodynamics of Cholinesterase Inhibitors. (2001).
- Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis. (2004). CMAJ.
- Computational modeling of acetylcholinesterase inhibitors in Alzheimer's disease. (2021). Journal of Biomolecular Structure and Dynamics.
- Research on Alzheimer's Disease (AD) Involving the Use of In vivo and In vitro Models and Mechanisms. (2024). Current Topics in Medicinal Chemistry.
- Cholinesterase inhibitors for patients with Alzheimer's disease: systematic review of randomised clinical trials. Semantic Scholar.
- In-vivo and in-vitro techniques used to investigate Alzheimer's disease. Taylor & Francis Online.
- Clinical Data Shows ALPHA-1062 Reduces Brain Injury Markers in Military TBI Study. (2025). ACOG Stock News.
- Rationale for the Development of Cholinesterase Inhibitors as Anti- Alzheimer Agents. (2004). Current Pharmaceutical Design.
- Letter to the Editor: Limitations of acetylcholinesterase inhibitor therapy for Alzheimer's disease. (2024).
- Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review. (2021). Journal of Personalized Medicine.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Letter to the Editor: Limitations of acetylcholinesterase inhibitor therapy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrylcholinesterase: An Important New Target in Alzheimer's Disease Therapy | International Psychogeriatrics | Cambridge Core [cambridge.org]
- 7. Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. beingpatient.com [beingpatient.com]
- 10. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 11. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Studies on Acetylcholinesterase Inhibitors: From Biochemistry to Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Computational Studies on Acetylcholinesterase Inhibitors: from Biochemistry to Chemistry. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 18. bioassaysys.com [bioassaysys.com]
- 19. attogene.com [attogene.com]
- 20. Acetylcholinesterase Inhibitor Screening Kit, MAK324, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. auctoresonline.org [auctoresonline.org]
- 25. Designing in vitro strategies and in vivo models for Alzheimer's disease - promises & challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. eurekaselect.com [eurekaselect.com]
- 27. assaygenie.com [assaygenie.com]
- 28. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Design and Synthesis of Novel Antitubercular Agents from 5-Methyl-1,3,4-oxadiazol-2-amine
Abstract
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel antitubercular agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antimycobacterial effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel antitubercular candidates derived from the versatile starting material, 5-Methyl-1,3,4-oxadiazol-2-amine. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent derivatization into Schiff bases, along with standardized methodologies for in vitro antitubercular activity screening and cytotoxicity assessment.
Introduction: The Rationale for 1,3,4-Oxadiazole Scaffolds in Tuberculosis Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide. The efficacy of current first- and second-line drug regimens is severely compromised by the emergence of resistant strains. The 1,3,4-oxadiazole ring is a bioisostere of the hydrazide moiety found in the frontline anti-TB drug isoniazid, which suggests a potential for similar mechanisms of action or interaction with mycobacterial targets.[1][2] Furthermore, derivatives of this heterocyclic system have been reported to inhibit crucial mycobacterial enzymes, including decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and enoyl-acyl carrier protein reductase (InhA), both of which are involved in the biosynthesis of the unique mycobacterial cell wall.[3]
The selection of 5-Methyl-1,3,4-oxadiazol-2-amine as a starting material is predicated on its straightforward synthesis from inexpensive precursors and the presence of a reactive 2-amino group. This amino group serves as a versatile chemical handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and drug-like properties.
Design Strategy: Leveraging the 2-Amino Group for Chemical Diversification
The primary amino group at the 2-position of the 5-Methyl-1,3,4-oxadiazole core is the key to creating a library of diverse compounds. Our design strategy focuses on converting this amine into various functional groups, primarily Schiff bases, due to their well-documented antitubercular potential.[4][5] The general workflow is depicted below:
Figure 1: Overall workflow for the design, synthesis, and evaluation of antitubercular agents.
Experimental Protocols
Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine (Starting Material)
This protocol is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[6]
Materials:
-
Acetohydrazide
-
Cyanogen bromide
-
Methanol
-
Ammonium hydroxide
-
Standard laboratory glassware
Protocol:
-
Prepare a solution of cyanogen bromide (0.2 mol) in methanol.
-
In a separate flask, dissolve acetohydrazide (0.2 mol) in methanol.
-
Slowly add the acetohydrazide solution to the cyanogen bromide solution with stirring.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with ammonium hydroxide to precipitate the product.
-
Collect the solid product by filtration and wash with cold methanol.
-
Recrystallize the crude product from methanol to obtain pure 5-Methyl-1,3,4-oxadiazol-2-amine.
General Protocol for the Synthesis of Schiff Base Derivatives
This protocol provides a general method for the condensation of 5-Methyl-1,3,4-oxadiazol-2-amine with various aromatic aldehydes.[2]
Materials:
-
5-Methyl-1,3,4-oxadiazol-2-amine
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde, etc.)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Protocol:
-
Dissolve 5-Methyl-1,3,4-oxadiazol-2-amine (0.01 mol) in ethanol (20 mL) in a round-bottom flask.
-
Add the desired aromatic aldehyde (0.01 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base.
Table 1: Proposed Schiff Base Derivatives for Synthesis
| Compound ID | Aromatic Aldehyde | R-Group on Aldehyde | Rationale for Selection |
| SM-SB-01 | Salicylaldehyde | 2-OH | Potential for intramolecular hydrogen bonding, enhancing target binding affinity. |
| SM-SB-02 | 4-Nitrobenzaldehyde | 4-NO₂ | Electron-withdrawing groups have been shown to enhance antitubercular activity.[3] |
| SM-SB-03 | 4-Methoxybenzaldehyde | 4-OCH₃ | Electron-donating groups provide insight into electronic effects on activity. |
| SM-SB-04 | 4-(Dimethylamino)benzaldehyde | 4-N(CH₃)₂ | Strong electron-donating group to explore the electronic SAR spectrum. |
| SM-SB-05 | 2-Chlorobenzaldehyde | 2-Cl | Halogen substitutions can improve pharmacokinetic properties. |
Protocol for In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[7][8]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Isoniazid (positive control)
-
DMSO (solvent for test compounds)
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to each well.
-
Add 2 µL of the compound dilutions to the respective wells, creating a final concentration range (e.g., 0.1 to 100 µg/mL). Include wells for a positive control (Isoniazid), a negative control (no drug), and a solvent control (DMSO).
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol for Cytotoxicity Assessment: MTT Assay
This protocol is used to assess the toxicity of the synthesized compounds against a mammalian cell line (e.g., Vero or HepG2) to determine their selectivity index.[6]
Materials:
-
Vero (or HepG2) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed the wells of a 96-well plate with 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Analysis and Interpretation
The antitubercular activity of the synthesized compounds will be expressed as their MIC values. A lower MIC value indicates higher potency. The cytotoxicity will be reported as the IC₅₀ value. The selectivity index (SI) is a crucial parameter to evaluate the therapeutic potential of a compound and is calculated as:
SI = IC₅₀ / MIC
A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells.
Figure 2: Decision-making flowchart based on biological data.
Conclusion
This application note provides a robust framework for the design, synthesis, and evaluation of novel antitubercular agents based on the 5-Methyl-1,3,4-oxadiazol-2-amine scaffold. The detailed protocols are intended to be a practical guide for researchers in the field of TB drug discovery. By systematically exploring the structure-activity relationships of Schiff base derivatives and other analogues, it is anticipated that new lead compounds with potent and selective antimycobacterial activity can be identified, contributing to the global effort to combat tuberculosis.
References
-
Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-92. [Link]
-
Mishra, P., et al. (2005). Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. Journal of General and Applied Microbiology, 51(2), 133-141. [Link]
-
Prasad, S. R., et al. (2022). Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies. European Journal of Chemistry, 13, 109-116. [Link]
-
Skiba, A., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]
-
Türk, S., et al. (2020). Synthesis, characterization, antituberculosis activity and computational studies on novel Schiff bases of 1,3,4-thiadiazole derivatives. Marmara Pharmaceutical Journal, 24(3), 269-282. [Link]
- U.S. Patent 2,883,391. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
-
Zeni, R., & Karchroo, M. (2020). Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles. Bioorganic & Medicinal Chemistry Letters, 30(24), 127655. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies | European Journal of Chemistry [eurjchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, antituberculosis activity and computational studies on novel Schiff bases of 1,3,4-thiadiazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
Technical Support Center: Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction outcomes. We will delve into the mechanistic underpinnings of the synthesis to provide robust, field-tested solutions for improving yield and purity.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
Low yield is a frequent challenge in heterocyclic synthesis. Before repeating a reaction, it is critical to diagnose the root cause. This section provides a logical framework for troubleshooting common problems encountered during the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine.
Question 1: My reaction appears incomplete, with significant starting material (2-acetylhydrazinecarboxamide) remaining upon analysis. What are the likely causes and solutions?
Answer: An incomplete reaction is typically a result of suboptimal reaction conditions or reagent stoichiometry. The most common synthesis involves the cyclodehydration of 2-acetylhydrazinecarboxamide using a strong dehydrating agent like phosphorus oxychloride (POCl₃).[1][2]
Potential Causes & Solutions:
-
Insufficient Dehydrating Agent: POCl₃ is consumed during the reaction. Ensure at least a stoichiometric amount is used. A slight excess (e.g., 1.1 equivalents) can often drive the reaction to completion.[1]
-
Low Reaction Temperature: The cyclization requires sufficient thermal energy. A reported condition is heating at 70 °C for 2 hours.[1][2] Temperatures below this may lead to a sluggish or stalled reaction. Consider a systematic temperature screen (e.g., 70 °C, 80 °C, 90 °C) to find the optimal point for your specific setup.
-
Inadequate Reaction Time: While 2 hours is a documented timeframe, reaction monitoring via Thin Layer Chromatography (TLC) is crucial. If starting material is still present, consider extending the reaction time.
-
Moisture Contamination: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and the solvent (e.g., 1,2-dimethoxyethane) is anhydrous. Moisture will quench the reagent and halt the cyclization.
Question 2: The yield is poor, and I have isolated a major side product. What could this be and how can I prevent its formation?
Answer: Side product formation is often linked to the choice of synthetic route and the reactivity of the intermediates. While the POCl₃ route is direct, alternative methods starting from acetylthiosemicarbazide can be prone to forming different heterocyclic systems.
Common Side Products & Prevention Strategies:
-
For Thiosemicarbazide Routes: When using an acylthiosemicarbazide as a precursor, a competing side-reaction can lead to the formation of 5-substituted-2-mercapto-1,3,4-triazoles.[3] The choice of the cyclizing/oxidizing agent is critical to favor the desired oxadiazole.
-
Decomposition: Aggressive reaction conditions (e.g., excessively high temperatures or prolonged heating with strong acids) can lead to the decomposition of the oxadiazole ring, which is thermally stable but can be sensitive to harsh acidic conditions.[7]
-
Solution: Adhere to the recommended temperature and monitor the reaction closely. Upon completion, proceed with the work-up promptly to avoid degradation.
-
Question 3: My crude product is highly impure, and I am losing significant material during purification. How can I optimize the work-up and purification protocol?
Answer: An effective work-up is designed to remove unreacted reagents and inorganic byproducts, while a well-chosen purification method isolates the target compound.
Step-by-Step Work-up and Purification Protocol:
-
Quenching and pH Adjustment: After completion, the reaction mixture (if using POCl₃) should be carefully quenched. The solvent is typically removed under reduced pressure. The residue is then treated with water and ethyl acetate.[1][2] Crucially, the aqueous phase must be basified (e.g., with sodium carbonate) to a pH of ~8.[1] This step serves two purposes:
-
It neutralizes any remaining acidic reagents.
-
It ensures the 2-amino group of the product is deprotonated, making it more soluble in organic solvents like ethyl acetate.
-
-
Extraction: Perform a thorough extraction with a suitable organic solvent, such as ethyl acetate (e.g., 2 x 100 mL).[1][2] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate.[2]
-
Purification:
-
Recrystallization: For many 2-amino-1,3,4-oxadiazoles, recrystallization is an effective method. Solvents like ethanol or ethyl acetate/heptane mixtures can yield high-purity crystals.[3][8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexane is a common mobile phase.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to prepare 5-Methyl-1,3,4-oxadiazol-2-amine?
A1: There are two primary, highly effective routes:
-
Cyclodehydration of 2-Acetylhydrazinecarboxamide: This is a direct and efficient method. The starting material is treated with a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to induce ring closure.[1][2] This method is often preferred for its simplicity and use of readily available reagents.
-
Oxidative Cyclization of Acetylthiosemicarbazide: This is a versatile and widely used method for the synthesis of 2-amino-1,3,4-oxadiazoles.[10] The acetylthiosemicarbazide precursor is cyclized using an oxidizing agent. This process involves a cyclodesulfurization mechanism.[4]
Caption: A logical flowchart for troubleshooting low yield.
References
-
National Center for Biotechnology Information. (n.d.). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. PubChem. Retrieved from [Link]
-
Rivera, N. R., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. NIH. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. jcreview.com. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
- Google Patents. (n.d.). 5-methyl-1,3,4-oxadiazol-2-yl compounds.
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. jcreview.com. Available at: [Link]
- Google Patents. (n.d.). 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof.
-
ACS Omega. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Publications. Available at: [Link]
-
National Institutes of Health. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. NIH. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. NIH. Available at: [Link]
-
ResearchGate. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. NIH. Available at: [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
- 3. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]
- 9. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 10. jchemrev.com [jchemrev.com]
Technical Support Center: Purification of 5-Aryl-2-Amino-1,3,4-Oxadiazole Derivatives
Welcome to the technical support guide for the purification of 5-aryl-2-amino-1,3,4-oxadiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The unique structural features of these compounds—namely the basic 2-amino group, the polar oxadiazole core, and the variable aryl substituent—present specific challenges that can complicate their isolation and purification.
This guide moves beyond simple protocols to provide in-depth, experience-driven advice in a troubleshooting-focused Q&A format. We will explore the "why" behind each technique, helping you make informed decisions to overcome common hurdles and achieve high purity for your target compounds.
Section 1: Initial Assessment & Common Impurities
Before attempting any purification, a preliminary analysis of your crude product is essential. This not only informs your choice of purification method but also helps anticipate potential difficulties.
Q1: What are the most common impurities I should expect after synthesizing a 5-aryl-2-amino-1,3,4-oxadiazole?
A1: The impurities are almost always related to the synthetic route used. The most prevalent method involves the oxidative cyclization of an acyl semicarbazide or acyl thiosemicarbazide precursor.[1][2][3] Therefore, you should look for:
-
Unreacted Starting Materials: This includes the parent aromatic carboxylic acid/ester, acid hydrazide, and semicarbazide/thiosemicarbazide.
-
Acyl Semicarbazide/Thiosemicarbazide Intermediate: Incomplete cyclization is a common issue, leaving behind this key intermediate. Its polarity is often very close to the product, making separation challenging.
-
Dehydrating/Oxidizing Agent Residues: Reagents like phosphorus oxychloride (POCl₃), tosyl chloride, or iodine can lead to byproducts that must be removed during workup or purification.[1][4]
-
Side-Reaction Products: Depending on the cyclization conditions, the competing formation of triazolone byproducts can occur.[2]
A quick TLC or crude ¹H NMR can often reveal the presence and relative amounts of these impurities, guiding your purification strategy.
Section 2: Purification by Recrystallization
Recrystallization is the most efficient purification method for crystalline solids, offering high recovery and purity in a single step. It should always be the first method considered if your crude product is mostly solid.
Recrystallization: Troubleshooting & FAQs
Q2: My compound "oils out" instead of crystallizing when the solution cools. What's happening and how do I fix it?
A2: Oiling out occurs when the solute's solubility is so low at a given temperature that it comes out of solution above its own melting point, forming a liquid phase instead of a solid crystal lattice. This is common with impurities that act as a melting point depressant.
Solutions:
-
Add More Solvent: The most direct solution. Re-heat the mixture until the oil redissolves, then add a small additional volume (10-20%) of the hot solvent. This keeps the compound soluble to a lower temperature, allowing it to reach the true crystallization point.[5][6]
-
Cool Slower: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of ordered, pure crystals.[7]
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a co-solvent system (a "good" solvent and a "poor" solvent).[5]
Q3: My product won't crystallize at all, even after cooling in an ice bath. What should I do?
A3: This indicates the solution is not supersaturated, or nucleation is inhibited.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure material from a previous batch, add a single tiny crystal to the cold solution to initiate crystallization.[5]
-
Reduce Solvent Volume: You may have used too much solvent.[5] Gently heat the solution to boil off some of the solvent and then attempt to cool it again.
Q4: My recovery after recrystallization is very low. How can I improve the yield?
A4: Low recovery typically points to two issues:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Any excess will retain a significant portion of your product in the mother liquor upon cooling.[5]
-
Significant solubility in cold solvent: Your product may still be quite soluble even at 0°C. Ensure you are cooling the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation. If recovery is still low, you may need to find a different solvent where the compound has very poor solubility when cold.[5]
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical. The ideal solvent will dissolve the 5-aryl-2-amino-1,3,4-oxadiazole derivative when hot but not when cold.
| Solvent | Polarity | Boiling Point (°C) | Common Use & Comments |
| Ethanol | Polar Protic | 78 | Excellent choice for many derivatives. Often used for final product recrystallization.[4][8] |
| Methanol | Polar Protic | 65 | Similar to ethanol but may be too strong a solvent for some derivatives, leading to lower recovery.[9] |
| Ethyl Acetate | Polar Aprotic | 77 | Good for compounds of intermediate polarity. Often used in co-solvent systems with hexanes. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
| Chloroform | Weakly Polar | 61 | Mentioned in some literature for recrystallization of derivatives.[8] Use with caution due to toxicity. |
| Toluene | Nonpolar | 111 | Useful for less polar derivatives or as a co-solvent. |
| Water | Very Polar | 100 | Generally, these compounds have low water solubility, making it a good anti-solvent in a co-solvent system (e.g., with Ethanol or Acetone). |
Experimental Protocol: Recrystallization
-
Solvent Selection: Place a small amount of your crude solid in several test tubes and test different solvents from the table above to find one that dissolves the solid when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid and bring the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove the last traces of solvent.
Section 3: Purification by Column Chromatography
When recrystallization is ineffective due to the presence of impurities with similar solubility or if the product is an oil, column chromatography is the primary alternative.
Mandatory Visualization: General Purification Workflow
Caption: Decision workflow for selecting a purification method.
Column Chromatography: Troubleshooting & FAQs
Q5: My compound streaks badly on the silica TLC plate. What causes this and how can I get clean spots?
A5: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase. For 5-aryl-2-amino-1,3,4-oxadiazoles, the primary cause is the basic 2-amino group interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and low recovery during column chromatography.
Solution: Neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. This is highly effective for neutralizing the silica and will typically result in sharp, well-defined spots.[5]
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., in a Dichloromethane/Methanol mobile phase).
Q6: I can't find a solvent system to separate my product from a persistent impurity. What are my options?
A6: This is a common challenge. The key is systematic optimization.
-
Target an Rf of ~0.3: First, aim to find a solvent system that places your target compound at an Rf (retention factor) of 0.25-0.35 on the TLC plate. This Rf range generally provides the best resolution in column chromatography.
-
Change Solvent Ratios: If you have some separation but it's poor (e.g., overlapping spots), finely adjust the ratio of your polar to non-polar solvent.
-
Change Solvent Selectivity: If adjusting the ratio doesn't work, the solvents you are using are not differentiating enough between the compounds. You need to change the nature of the solvents. For example, if Hexane/Ethyl Acetate fails, try a system with different properties like Dichloromethane/Methanol or Toluene/Acetone.[5] These solvents interact differently with your compounds and may reveal a separation.
-
Consider a Different Stationary Phase: If silica gel fails, consider alternatives. For very basic compounds, alumina (neutral or basic) can be a good choice. For highly polar compounds, reversed-phase (C18) silica may be necessary.[5]
Q7: My compound seems to have decomposed on the column. How can I check for this and prevent it?
A7: This is a risk with sensitive compounds on acidic silica gel.
-
Stability Test: Spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[10]
-
Prevention:
-
Use the triethylamine trick described in Q5 to deactivate the silica.
-
Work quickly. Don't let the compound sit on the column for an extended period.
-
Use a less acidic stationary phase like Florisil or deactivated silica gel.[10]
-
Mandatory Visualization: Column Chromatography Troubleshooting
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles from Semicarbazones
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the oxidative cyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction to the Synthesis
The synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones is a widely utilized transformation in medicinal chemistry due to the significant biological activities of the resulting heterocyclic core. The most common method involves the oxidative cyclization of a semicarbazone precursor, which is typically prepared by the condensation of an aldehyde with semicarbazide.
While seemingly straightforward, this reaction is often accompanied by the formation of undesired side products, leading to low yields and complex purification challenges. This guide will illuminate the mechanistic pathways of both the desired reaction and common side reactions, providing you with the knowledge to optimize your synthetic strategy.
Core Reaction Workflow
The overall synthetic strategy involves two main stages: the formation of the semicarbazone intermediate and its subsequent oxidative cyclization.
Caption: General workflow for the synthesis of 2-amino-1,3,4-oxadiazoles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on mechanistic insights.
Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely side products?
Answer:
Low yields and a complex reaction mixture are common issues in this synthesis, often stemming from competing side reactions. The primary culprits are the formation of an isomeric triazole, incomplete reaction, or decomposition of the product.
Potential Side Products:
-
5-Substituted-4H-1,2,4-triazol-3(2H)-one: This is a common isomeric byproduct, particularly when using certain oxidizing agents or under specific pH conditions. The cyclization can proceed through either the oxygen or the nitrogen of the semicarbazone, leading to the oxadiazole or the triazole, respectively.
-
Unreacted Semicarbazone: Incomplete oxidation will result in the starting material remaining in your reaction mixture.
-
Acyl Hydrazide: Hydrolysis of the semicarbazone under acidic or basic conditions can lead to the formation of the corresponding acyl hydrazide.
-
Amide: With certain strong oxidizing agents like Ceric Ammonium Nitrate (CAN), the 2-imino-1,3,4-oxadiazoline intermediate can be unstable and undergo thermolysis to form an amide.[1][2]
Caption: Potential reaction pathways leading to desired and side products.
Troubleshooting Steps:
-
Optimize the Oxidizing Agent: The choice of oxidizing agent can significantly influence the product distribution.
-
Iodine (I₂): Often a good choice for promoting the desired O-cyclization to the 1,3,4-oxadiazole.[1][3] It is a mild oxidant and can be used in the presence of a weak base like potassium carbonate.
-
Bromine (Br₂): Can be effective, but the reaction conditions, particularly the presence or absence of a base, can influence the selectivity between oxadiazole and triazole formation.
-
Ceric Ammonium Nitrate (CAN): A strong oxidant that can lead to the decomposition of the desired product into amides, especially at elevated temperatures.[1][4] Use with caution and at low temperatures.
-
-
Control the Reaction pH:
-
Acidic conditions can sometimes favor the formation of the 1,3,4-thiadiazole ring when starting from thiosemicarbazones, and similar pH effects can be observed with semicarbazones.
-
Basic conditions are often employed to neutralize any acid formed during the reaction and can help favor the desired cyclization pathway.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Over-running the reaction can sometimes lead to product decomposition.
-
Purification Strategy: If side products are formed, careful purification is necessary.
-
Column Chromatography: This is often the most effective method for separating the desired 1,3,4-oxadiazole from its isomeric triazole side product and other impurities. A gradient elution with a solvent system like ethyl acetate/hexane is a good starting point.
-
Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities, recrystallization can be an effective purification method.
-
Question 2: My analytical data (NMR, IR) is ambiguous. How can I definitively distinguish between the desired 2-amino-1,3,4-oxadiazole and the 5-amino-1,2,4-triazol-3-one side product?
Answer:
Differentiating between these two isomers is a common analytical challenge. While they have the same molecular formula, their spectroscopic signatures are distinct.
| Spectroscopic Technique | 2-Amino-1,3,4-oxadiazole (Desired Product) | 5-Amino-1,2,4-triazol-3-one (Side Product) |
| ¹H NMR | The -NH₂ protons typically appear as a broad singlet. | Will show two distinct signals for the ring NH and the exocyclic -NH₂ protons. |
| ¹³C NMR | Two characteristic quaternary carbons for the oxadiazole ring, typically in the range of 155-165 ppm. | Will show a carbonyl carbon (C=O) signal at a lower field (typically >160 ppm) and another ring carbon. |
| IR Spectroscopy | Characteristic C=N stretching vibration around 1640-1670 cm⁻¹. C-O-C stretching is also observed. The absence of a strong C=O band is key. | A strong carbonyl (C=O) stretching vibration from the triazolone ring, typically around 1700-1750 cm⁻¹. |
Expert Tip: The most definitive way to distinguish the two isomers is often through a combination of ¹³C NMR and IR spectroscopy. The presence or absence of the carbonyl signal is the most telling feature.
Question 3: I suspect I have unreacted semicarbazone or acyl hydrazide in my final product. How can I remove them?
Answer:
The presence of starting materials indicates an incomplete reaction. Here's how to address this issue:
Troubleshooting Incomplete Cyclization:
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. A 1.2 to 1.5 molar equivalent of the oxidant relative to the semicarbazone is a good starting point.
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC. If the starting material is consumed slowly, consider increasing the reaction time or temperature moderately. Be cautious with temperature increases, as they can also promote side reactions.
-
Ensure Homogeneity: If your semicarbazone has poor solubility in the reaction solvent, this can hinder the reaction. Consider using a co-solvent or a different solvent system to ensure all reactants are in solution.
Purification Strategies:
-
Aqueous Wash: Acyl hydrazides and semicarbazide hydrochloride (a precursor to the semicarbazone) have some water solubility. Washing the organic extract of your reaction mixture with water or a mild basic solution (like saturated sodium bicarbonate) can help remove these impurities.
-
Column Chromatography: As mentioned previously, column chromatography is a very effective method for separating the less polar oxadiazole product from the more polar unreacted semicarbazone and acyl hydrazide.
-
Recrystallization: If your product is crystalline, recrystallization can be an excellent way to remove small amounts of these more soluble impurities.
A Note on Thiosemicarbazone Analogs
When working with thiosemicarbazones, the analogous side reaction is the formation of 2-amino-1,3,4-thiadiazoles. In some cases, oxidative cyclization of thiosemicarbazones can surprisingly lead to the formation of 1,3,4-oxadiazoles through a desulfurization process.[5] The reaction conditions, particularly the choice of oxidant and pH, play a crucial role in directing the cyclization towards the desired thiadiazole or the unexpected oxadiazole. Acidic conditions tend to favor the formation of 1,3,4-thiadiazoles, while basic conditions can sometimes promote the formation of 1,2,4-triazoles.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of Semicarbazone Intermediate
-
To a solution of semicarbazide hydrochloride (1.0 eq.) and sodium acetate (1.5 eq.) in a mixture of water and ethanol, add the desired aldehyde (1.0 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the semicarbazone product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often pure enough to be used in the next step without further purification.
Protocol 2: Oxidative Cyclization to 2-Amino-1,3,4-Oxadiazole using Iodine[3][7]
-
Suspend the semicarbazone (1.0 eq.) in a suitable solvent such as 1,4-dioxane or ethanol.
-
Add a base, such as potassium carbonate (2.0-3.0 eq.).
-
Add iodine (1.2-1.5 eq.) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 80 °C or reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Chang, J., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]
-
Li, W., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1563. [Link]
-
Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]
-
Vahedi, H., et al. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 21(5), 3687-3691. [Link]
-
Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Yang, S. J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. [Link]
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (n.d.). [Link]
-
A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2023). [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
El-Sawy, E. R., et al. (2003). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. Pharmazie, 58(6), 367-371. [Link]
-
View of 1,3,4-OXADIAZOLE: Synthesis Derivatives &Biological Activities. A Review article. (n.d.). [Link]
-
Bermejo, E., et al. (2002). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganic Chemistry, 41(6), 1345-1347. [Link]
-
Gogoi, A., et al. (2015). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry, 80(17), 9016-9027. [Link]
-
Vahedi, H., et al. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 21(5), 3687-3691. [Link]
Sources
- 1. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Cyclization of Acyl Thiosemicarbazides
Welcome to the technical support center for the cyclization of acyl thiosemicarbazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of various heterocyclic compounds from acyl thiosemicarbazide precursors. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction: The Versatility and Challenges of Acyl Thiosemicarbazide Cyclization
Acyl thiosemicarbazides are versatile building blocks in medicinal and materials chemistry, serving as precursors to a wide array of biologically active heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.[1][2] The cyclization reaction, while powerful, is often plagued by challenges such as low yields, the formation of undesired side products, and purification difficulties. The outcome of the cyclization is highly dependent on the reaction conditions, particularly the pH of the medium.[3][4][5] This guide will equip you with the knowledge to control these reactions and troubleshoot common issues.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the cyclization of acyl thiosemicarbazides, providing potential causes and actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials. - Incorrect pH for the desired transformation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[6] - Optimize the reaction temperature and time. Some cyclizations require prolonged reflux.[6][7] - Ensure the purity of the acyl thiosemicarbazide precursor. Recrystallize if necessary.[6] - Verify and adjust the pH of the reaction medium. Acidic conditions generally favor thiadiazole formation, while basic conditions favor triazole formation.[3][8][9] |
| Formation of an Unexpected Product (e.g., Triazole instead of Thiadiazole) | - Incorrect pH of the reaction medium is the most common cause.[8][9] - The nature of the substituents on the acyl thiosemicarbazide can influence the cyclization pathway.[3] | - Strictly control the pH. For 1,3,4-thiadiazoles, use acidic catalysts like concentrated H₂SO₄, POCl₃, or refluxing 25% HCl.[3][8] For 1,2,4-triazoles, use basic conditions such as 2M NaOH or 2% Na₂CO₃.[8][10] - If substituent effects are suspected, a thorough literature search for similar substrates is recommended. |
| Formation of 1,3,4-Oxadiazole as a Byproduct | - Use of certain dehydrating or desulfurating agents. - Oxidative conditions. | - Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and p-tosyl chloride can promote the formation of 1,3,4-oxadiazoles.[7][11] Avoid these if thiadiazoles or triazoles are the desired products. - Oxidizing agents such as iodine or potassium iodate can lead to the formation of 1,3,4-oxadiazoles.[7][12] |
| Formation of Polymeric Materials or "Tars" | - Decomposition of the starting material or product under harsh reaction conditions. - Strong basic conditions, such as refluxing with concentrated sodium hydroxide, can sometimes lead to intractable mixtures.[8] | - Employ milder reaction conditions. This could involve using a lower concentration of acid or base, or a lower reaction temperature for a longer duration.[9] - Consider using alternative reagents that promote cyclization under milder conditions, such as polyphosphate ester (PPE).[13][14] |
| Difficulty in Product Purification | - Similar polarity of the desired product and byproducts. - Co-precipitation of the desired product with an alternative heterocycle. | - Optimize the reaction conditions to maximize the formation of a single product, simplifying purification.[9] - Recrystallization is a powerful technique for purifying these compounds. Experiment with different solvent systems.[7][8] - If column chromatography is necessary, try different solvent systems to achieve better separation. Preparative HPLC can also be an option for challenging separations.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the outcome of acyl thiosemicarbazide cyclization?
A1: The pH of the reaction medium is the most critical factor. As a general rule, acidic conditions favor the formation of 1,3,4-thiadiazoles, while basic (alkaline) conditions lead to the formation of 1,2,4-triazole-3-thiones.[3][4][5][8]
Q2: Can I synthesize 1,3,4-oxadiazoles from acyl thiosemicarbazides?
A2: Yes, 1,3,4-oxadiazoles can be synthesized from acyl thiosemicarbazides through oxidative cyclization. This typically involves the use of a desulfurating agent or an oxidizing agent.[12][15] Common reagents for this transformation include 1,3-dibromo-5,5-dimethylhydantoin, p-tosyl chloride, and potassium iodate.[12][15]
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of the "wrong" heterocycle, other potential side reactions include hydrolysis of sensitive functional groups (e.g., esters) under strong acidic or basic conditions, and in some cases, desulfurization leading to oxadiazole formation.[7][8]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the precursor and the formation of the product.[6][8]
Q5: Are there any "greener" or milder alternatives to strong acids and bases for these cyclizations?
A5: Yes, researchers have explored more environmentally friendly and milder reaction conditions. For example, polyphosphate ester (PPE) has been used for the synthesis of 1,3,4-thiadiazoles under milder conditions.[14] Microwave-assisted synthesis has also been employed to accelerate these reactions, often with improved yields and reduced side products.[16]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles
-
Dissolve the substituted acyl thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the acid catalyst. Common choices include:
-
Concentrated sulfuric acid (catalytic amount, added dropwise at 0 °C).
-
Phosphorus oxychloride (POCl₃) (can be used as both solvent and catalyst, often with heating).
-
Refluxing in 25% aqueous HCl.[3]
-
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water mixture).[8]
Protocol 2: General Procedure for Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiones
-
Suspend the substituted acyl thiosemicarbazide (1 equivalent) in an aqueous solution of a base. Common choices include:
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., concentrated HCl or acetic acid) to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the crude product.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol).[8]
Protocol 3: General Procedure for Oxidative Cyclization to 1,3,4-Oxadiazoles
-
Dissolve the acyl thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., water, ethanol).
-
Add the oxidizing agent. A common and effective choice is potassium iodate (KIO₃) in water.[12]
-
Heat the reaction mixture (e.g., to 60 °C).[12]
-
Monitor the reaction by TLC. These reactions are often complete within a few hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water.
-
Dry the crude product.
-
Purify by recrystallization if necessary.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the critical decision-making points in these syntheses, the following diagrams illustrate the general reaction pathways and a troubleshooting workflow.
Caption: General reaction pathways for acyl thiosemicarbazide cyclization.
Caption: Troubleshooting workflow for acyl thiosemicarbazide cyclization.
References
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021-08-25).
- A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - NIH. (2019-04-16).
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Synthesis of oxadiazole derivatives from thiosemicarbazides - ResearchGate.
- Regioselective Synthesis of Oxa- and Thiadiazoles from Thiosemicarbazides.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
- Synthesis of some new 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones and their anti-inflammatory activities - PubMed. (2001).
- Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. (2025-08-10).
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021-01-20).
- Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions - Benchchem.
- minimizing side reactions in the synthesis of thiosemicarbazide derivatives - Benchchem.
- (PDF) Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors - ResearchGate. (2024-08-07).
- Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed. (2011-01).
- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed. (2024-08-29).
- identifying side products in thiosemicarbazide cyclization - Benchchem.
- preventing byproduct formation in thiosemicarbazide cyclization - Benchchem.
Sources
- 1. Synthesis of some new 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. nanobioletters.com [nanobioletters.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 2-Amino-1,3,4-oxadiazoles
Welcome to the technical support center for the N-alkylation of 2-amino-1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this crucial transformation effectively.
The N-alkylation of the 2-amino-1,3,4-oxadiazole scaffold is a cornerstone reaction in medicinal chemistry, enabling the synthesis of diverse compound libraries for screening and development.[1] However, the presence of multiple nucleophilic nitrogen atoms in the molecule presents unique challenges, primarily concerning reaction yield and regioselectivity. This guide addresses the most common issues encountered in the lab.
Part 1: Foundational Principles & General Protocol
Before troubleshooting, a solid understanding of the reaction's fundamentals is essential. This section covers the core mechanism, the critical issue of regioselectivity, and a standard protocol to serve as a validated starting point.
Q1: What is the general mechanism for the N-alkylation of 2-amino-1,3,4-oxadiazoles?
The N-alkylation of a 2-amino-1,3,4-oxadiazole is typically a nucleophilic substitution reaction, most often proceeding via an SN2 mechanism.[2] The process involves two key steps:
-
Deprotonation: A base is used to remove a proton from the amino group, generating a more potent nucleophilic anion (an amide). The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting material or product.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing a leaving group and forming the new N-C bond.
The reaction's success hinges on the interplay between the substrate's nucleophilicity, the alkylating agent's reactivity, the base's strength, and the solvent's properties.
Q2: Which nitrogen gets alkylated? The critical issue of regioselectivity.
A 2-amino-1,3,4-oxadiazole molecule has three potential sites for alkylation: the exocyclic amino nitrogen (Nexo) and the two heterocyclic nitrogen atoms (N3 and N4). This leads to a common problem: the formation of a mixture of isomers.
-
Exocyclic Alkylation (Nexo): This is often the desired pathway, leading to a secondary or tertiary amine. The exocyclic amino group is generally more nucleophilic than the ring nitrogens.
-
Endocyclic Alkylation (N3/N4): Alkylation can occur on the ring nitrogens, leading to a charged oxadiazolium salt or a rearranged product.
Controlling regioselectivity is paramount. Generally, kinetic control (using a strong, non-coordinating base at low temperatures) favors alkylation on the more nucleophilic exocyclic amino group. In contrast, thermodynamic control might favor other isomers. The reaction of thiosemicarbazide intermediates, precursors to these oxadiazoles, has been shown to be highly dependent on the reagents used for cyclization, indicating the sensitivity of the system to reaction conditions.[3][4][5]
General Experimental Protocol: N-Alkylation of 5-Phenyl-1,3,4-oxadiazol-2-amine
This protocol provides a robust starting point. It must be adapted based on the specific substrate and alkylating agent.
Materials:
-
5-Phenyl-1,3,4-oxadiazol-2-amine
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-phenyl-1,3,4-oxadiazol-2-amine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas. Stir the mixture at 0 °C for 30-60 minutes. Cessation of gas evolution indicates the completion of deprotonation.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding ice-cold water.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-alkylated product.
Visualization: General N-Alkylation Workflow
Caption: Decision tree for troubleshooting low-yield N-alkylation reactions.
Problem 2: Mixture of Products (Regioselectivity Issues)
Q: I am getting a mixture of N-alkylated products. How can I improve regioselectivity for the desired exocyclic amine?
This is a common and challenging issue. Selectivity is a delicate balance of steric, electronic, and solvent effects.
-
Steric Hindrance: The exocyclic amino group is typically less sterically hindered than the ring nitrogens, making it a kinetically favored site for attack. Using a bulky alkylating agent can enhance this preference.
-
Base and Counter-ion: A strong, non-coordinating base like NaH or KHMDS generates a "naked" anion that is highly reactive. The choice of base can influence which tautomeric form of the anion is present in solution, thereby affecting the site of alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are effective at solvating the cation of the base (e.g., Na⁺), which can increase the reactivity of the nucleophile and influence selectivity.
Strategies to Improve Exocyclic (Nexo) Selectivity:
-
Use a Strong, Hindered Base: Bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can selectively deprotonate the most accessible proton on the exocyclic amine.
-
Lower the Temperature: Running the reaction at 0 °C or even -78 °C can favor the kinetically controlled product (Nexo-alkylation) over the thermodynamically favored one.
-
Protecting Groups: In complex cases, one might consider a protecting group strategy, though this adds steps to the synthesis.
Visualization: Regioselectivity in Alkylation
Caption: Competing pathways for N-alkylation of 2-amino-1,3,4-oxadiazoles.
Problem 3: Formation of Byproducts/Degradation
Q: I am observing significant byproduct formation or decomposition of my starting material. What should I do?
Byproduct formation often indicates that the reaction conditions are too harsh.
-
Over-alkylation: If the starting material is a primary amine, dialkylation can occur to form a tertiary amine. This is more likely if an excess of the alkylating agent is used or if the mono-alkylated product is more nucleophilic than the starting amine.
-
Solution: Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent and add it slowly to the reaction mixture.
-
-
Solvent Decomposition: At high temperatures, some solvents can participate in the reaction. For example, DMSO can decompose in the presence of strong bases and electrophiles. [2] * Solution: Avoid excessive heating. If high temperatures are necessary, consider a more robust solvent like NMP or sulfolane, or use a lower-boiling solvent like acetonitrile under pressure. [2]* Ring Opening/Degradation: The 1,3,4-oxadiazole ring is generally stable but can be susceptible to degradation under very harsh basic or acidic conditions, especially at elevated temperatures.
-
Solution: Screen milder bases (e.g., K₂CO₃, Cs₂CO₃) and run the reaction at the lowest effective temperature.
-
Part 3: Frequently Asked Questions (FAQs)
Q: How do I choose the right base for my reaction?
The choice of base is critical and substrate-dependent. A stronger base is not always better.
| Base | Strength | Typical Use & Comments |
| NaH, KH | Very Strong | Most common for full deprotonation. Generates H₂ gas. Requires anhydrous conditions. |
| K₂CO₃, Cs₂CO₃ | Moderate | Milder, heterogeneous base. Often requires higher temperatures. Good for sensitive substrates. |
| KOtBu | Strong | Bulky base, can improve selectivity. Soluble in THF. |
| Et₃N, DIPEA | Weak (Organic) | Generally too weak for deprotonation but can act as an acid scavenger if alkylating with, for example, a sulfonyl chloride. [6] |
Q: What is the best solvent for this reaction?
Polar aprotic solvents are standard because they solvate the metal cation, enhancing the nucleophilicity of the amine anion.
-
DMF, DMSO, NMP: Excellent solvating power, but can be difficult to remove and have safety concerns (especially DMF and NMP). [2]* Acetonitrile (MeCN): A greener alternative that is often effective. Lower boiling point makes it easier to remove.
-
THF: Good for reactions using soluble bases like KOtBu or organolithiums, but may not be polar enough for all substrates.
Q: Are there alternative, greener methods for N-alkylation?
Yes, the field is moving towards more sustainable methods. One prominent approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents. [7]In this process, a transition-metal catalyst (often based on iridium or ruthenium) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing only water as a byproduct. [8]While requiring catalyst development, this approach avoids the use of alkyl halides and produces less waste.
References
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Google Scholar.
- N alkylation at sp3 Carbon Reagent Guide. Sigma-Aldrich.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.
- Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry.
- Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermedi
- 1,3,4-Oxadiazole synthesis. Organic Chemistry Portal.
- A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3.
- Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermedi
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal.
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
- Synthesis of substituted N-heterocycles by N-alkyl
- CN1083837C - N-alkylation of amines.
- Alkyl
- Regioselective Synthesis of 2 Amino-Substituted 1,3,4-Oxadiazole. Scribd.
- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu
Sources
- 1. d-nb.info [d-nb.info]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 4. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability Testing of 5-Methyl-1,3,4-oxadiazol-2-amine Derivatives
Welcome to the technical support center for the stability testing of 5-Methyl-1,3,4-oxadiazol-2-amine and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during forced degradation studies. It is designed for researchers, scientists, and drug development professionals to provide both practical, step-by-step guidance and the underlying scientific rationale for these experimental choices.
Section 1: Foundational Concepts in Stability Testing
Q1: Why is stress testing of my 5-Methyl-1,3,4-oxadiazol-2-amine derivative necessary?
Stress testing, or forced degradation, is a critical component of the drug development process mandated by regulatory bodies.[1][2] Its primary purpose is to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and developing stability-indicating analytical methods.[1][3] For 5-Methyl-1,3,4-oxadiazol-2-amine derivatives, this is crucial because the 1,3,4-oxadiazole ring, while generally stable, can be susceptible to degradation under certain conditions, potentially impacting the safety and efficacy of the final drug product.[4][5] The data gathered informs formulation development, packaging selection, and the establishment of storage conditions and shelf life.[2][6]
Q2: What are the key regulatory guidelines I should follow for these studies?
The foundational guidelines are provided by the International Council for Harmonisation (ICH).[7][8] The most relevant documents for stress testing are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core principles of stability testing, including the recommendation to perform stress testing to elucidate degradation pathways.[6][8][9]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides specific guidance on the procedures for assessing the light sensitivity of a compound.[1][10]
-
ICH Q2(R2): Validation of Analytical Procedures: While not a stability guideline, it is essential for ensuring the analytical method you use is "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3]
Section 2: Troubleshooting the Experimental Design
This section addresses common issues in setting up robust stress conditions for your 5-Methyl-1,3,4-oxadiazol-2-amine derivative.
Hydrolytic Stability
Q3: I performed acid hydrolysis with 1M HCl at 80°C, but my compound degraded completely within minutes. How do I get meaningful data?
This is a classic case of overly harsh stress conditions.[2] The goal of forced degradation is to achieve a target degradation of approximately 5-20%, not to destroy the molecule entirely.[11][12] An excessive degradation level can generate secondary and tertiary degradants that may not be relevant to the actual stability profile of the drug under normal storage conditions.[11]
Troubleshooting Steps:
-
Reduce Acid/Base Concentration: Start with milder conditions, such as 0.1M HCl or even 0.01M HCl.[1][13][14] The 1,3,4-oxadiazole ring can undergo protonation followed by nucleophilic attack, leading to ring opening, a process that is highly dependent on pH.[4]
-
Lower the Temperature: Perform the initial study at room temperature before elevating the temperature. If heating is required, use incremental steps (e.g., 40°C, 60°C).[6]
-
Shorten Exposure Time: Sample at more frequent, earlier time points (e.g., 30 min, 1h, 2h, 4h).
-
Use a Co-Solvent: If your derivative has poor aqueous solubility, a small amount of a miscible organic solvent like acetonitrile or methanol can be used. However, be aware that the solvent itself could influence the degradation pathway.
Expert Insight: The 1,3,4-oxadiazole ring is an electron-deficient system.[15] Under strong acidic conditions, protonation of the ring's nitrogen atoms can make the carbon atoms highly susceptible to nucleophilic attack by water, leading to rapid cleavage. A gentler approach is required to isolate the primary degradation products.
Oxidative Stability
Q4: I used 3% hydrogen peroxide (H₂O₂) for oxidative stress, but I see very little to no degradation. Should I use a higher concentration?
While increasing the H₂O₂ concentration (e.g., up to 30%) is an option, it's not the only one. The reactivity of your specific derivative plays a significant role. The 2-amino group and the 5-methyl group on the oxadiazole ring are potential sites for oxidation.
Troubleshooting Steps:
-
Increase Exposure Time/Temperature: Before increasing H₂O₂ concentration, try extending the study duration at room temperature or gently heating the solution (e.g., to 40-50°C).
-
Consider Other Oxidizing Agents: Hydrogen peroxide is a standard choice, but other agents can reveal different degradation pathways.[1] Consider using a radical initiator like azobisisobutyronitrile (AIBN) if a free-radical pathway is suspected.[1]
-
Check for Metal Ion Contamination: Trace metal ions can catalyze oxidative degradation. While typically not a primary stress condition, understanding this sensitivity can be valuable.
Workflow for Optimizing Stress Conditions
Caption: Decision tree for optimizing stress conditions.
Photostability
Q5: My photostability study showed significant degradation, but the control sample (wrapped in foil) also showed some degradation. What does this mean?
This indicates that the degradation is not solely due to light exposure. It's likely a combination of photodegradation and thermal degradation from the light source.
Troubleshooting Steps:
-
Temperature Control: The ICH Q1B guideline suggests that temperature should be controlled during photostability studies to minimize thermal effects.[16] Ensure your photostability chamber has adequate temperature regulation.
-
Analyze the Dark Control: The degradation profile of the dark control sample should be characterized separately. This represents the thermal/hydrolytic degradation component under the study's temperature and humidity conditions.
-
Subtract the Thermal Effect: The net photodegradation can be estimated by comparing the degradation in the light-exposed sample to that of the dark control.
-
Confirm Light Exposure: Ensure the sample receives the total illumination specified by ICH Q1B, which is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][14][16]
Section 3: Troubleshooting the Analytical Method (HPLC)
A robust, stability-indicating HPLC method is the cornerstone of a successful stress study. Below are common issues encountered when analyzing stressed samples of 5-Methyl-1,3,4-oxadiazol-2-amine derivatives.
| Problem | Potential Causes | Troubleshooting Solutions |
| High System Backpressure | 1. Precipitated buffer or sample in the system. 2. Clogged column inlet frit or guard column. 3. Blockage in tubing or injector. | 1. Flush the entire system with water, followed by an appropriate organic solvent (e.g., isopropanol), ensuring mobile phase miscibility.[17] 2. Disconnect the column and check pressure. If normal, reverse-flush the column (if permitted by manufacturer) or replace the guard column/frit.[18] |
| Peak Tailing or Splitting | 1. Column overload (injecting too much sample). 2. Mismatch between sample solvent and mobile phase. 3. Column void or contamination. 4. Secondary interactions (e.g., with residual silanols). | 1. Reduce the injection volume or dilute the sample.[19] 2. Dissolve the sample in the initial mobile phase whenever possible.[20][21] 3. Replace the guard or analytical column. 4. Adjust mobile phase pH or add a competing amine (e.g., triethylamine) if the issue is silanol interaction with the basic 2-amino group. |
| Retention Time Drift | 1. Poor column temperature control. 2. Inconsistent mobile phase composition. 3. Column not fully equilibrated. | 1. Use a thermostatted column oven.[19] 2. Prepare fresh mobile phase daily and ensure proper mixing/degassing.[19] 3. Increase column equilibration time between runs, especially after a gradient.[19] |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. 3. Late-eluting peaks from a previous run appearing in the current chromatogram. | 1. Use high-purity (HPLC-grade) solvents. 2. Implement a robust needle wash protocol in your autosampler method. 3. Extend the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds. |
For more extensive troubleshooting, refer to dedicated HPLC guides.[17][18][19]
Section 4: Interpreting Results
Q6: I see several new peaks in my acid hydrolysis sample. How do I know which are significant degradation products?
The significance of a degradation product is determined by its abundance and when it appears.
-
Focus on Primary Degradants: Initially, focus on peaks that appear under mild stress conditions and grow over time. These are likely the primary, direct degradation products.
-
Peak Purity Analysis: Use a Photo-Diode Array (PDA) detector to assess peak purity. A non-homogenous peak may indicate co-elution of multiple components.
-
Mass Spectrometry (LC-MS): The most powerful tool for identification. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the parent compound and its degradants. This is essential for proposing degradation pathways. For example, a +16 Da shift often suggests oxidation, while a +18 Da shift can indicate hydrolysis.
-
Regulatory Thresholds: Refer to ICH Q3A/Q3B guidelines, which define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8]
Hypothetical Degradation Pathway under Hydrolysis
Caption: Potential hydrolytic degradation of the oxadiazole ring.
Appendix: Standard Operating Protocols
These protocols are starting points and should be adapted based on the specific properties of your derivative. Always run a control sample (time zero, no stressor) for comparison.
Protocol 1: Acid/Base Hydrolysis Stress Study
-
Preparation: Prepare 1 mg/mL solutions of your derivative in:
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
Purified Water (as a control) (Note: If solubility is an issue, a minimal amount of acetonitrile or methanol, e.g., 10%, can be used as a co-solvent.)
-
-
Stress Conditions: Incubate the solutions at 40°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze by a validated, stability-indicating HPLC-UV/PDA method. If available, use HPLC-MS for degradant identification.
Protocol 2: Oxidative Stress Study
-
Preparation: Prepare a 1 mg/mL solution of your derivative. Add hydrogen peroxide to a final concentration of 3% v/v. Protect the solution from light.
-
Stress Conditions: Store the solution at room temperature.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Dilute the sample with mobile phase. Often, the dilution is sufficient to slow the reaction, but quenching agents can be used if necessary (care must be taken that they do not interfere with chromatography).
-
Analysis: Analyze by HPLC as described above.
Protocol 3: Photostability Stress Study
-
Preparation: Prepare both a solid sample of the drug substance and a solution (e.g., 1 mg/mL in a suitable solvent).
-
Sample Setup: Place the samples in a validated photostability chamber. Prepare identical "dark control" samples by wrapping them securely in aluminum foil and placing them in the same chamber.
-
Exposure: Expose the samples to light conditions as specified in ICH Q1B (a total of ≥ 1.2 million lux hours and ≥ 200 W·h/m² of near UV light).[1][16]
-
Analysis: After exposure, prepare the solid sample for analysis by dissolving it in a suitable solvent. Analyze both the light-exposed and dark control samples by HPLC.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Pharma Stability. (2025).
- ICH. Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
- European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Slideshare. (2012). Ich guidelines for stability studies 1.
- Research Journal of Pharmacy and Technology.
- Lhasa Limited. (2025).
- Pharmaceutical Technology. (2016).
- BioProcess International.
- PubMed. (2012).
- ResearchGate. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- HPLC Troubleshooting Guide.
- Phenomenex. Troubleshooting Guide.
- Pharmaceutical Outsourcing.
- A Comprehensive Review on 1,3,4-oxadiazole Deriv
- Indo American Journal of Pharmaceutical Sciences. (2020).
- Scirp.org. (2016).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 11. pharmtech.com [pharmtech.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijrpp.com [ijrpp.com]
- 14. iajps.com [iajps.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ajpsonline.com [ajpsonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. lcms.cz [lcms.cz]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
How to avoid impurities in large-scale synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the large-scale synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic campaigns. We will move beyond simple procedural steps to explore the chemical principles governing this synthesis, enabling you to proactively identify and control impurity formation, ensuring the consistent production of high-purity material.
Troubleshooting Guide: From Root Cause to Resolution
This section addresses specific, common issues encountered during the synthesis and purification of 5-Methyl-1,3,4-oxadiazol-2-amine. The primary synthetic route discussed is the cyclodehydration of 2-acetylhydrazinecarboxamide (acetyl semicarbazide) using a dehydrating agent such as phosphorus oxychloride (POCl₃), a widely employed industrial method.[1][2][3]
Q1: My final product purity is low, and HPLC analysis shows a significant peak corresponding to the starting material, 2-acetylhydrazinecarboxamide. What is the likely cause and how do I fix it?
A1: The presence of unreacted starting material is a clear indication of incomplete cyclodehydration. This is one of the most common issues in scaling up this synthesis and typically points to one or more suboptimal reaction parameters.
Root Cause Analysis:
-
Insufficient Dehydrating Agent: Phosphorus oxychloride (POCl₃) is consumed not only by the desired reaction but also by any residual moisture in the solvent, starting materials, or reaction vessel. On a large scale, even small percentages of water can consume a significant molar quantity of the reagent.
-
Suboptimal Reaction Temperature: The cyclodehydration reaction has an activation energy barrier that must be overcome. Insufficient temperature will result in a sluggish reaction rate, leading to incomplete conversion within the allotted time.
-
Inadequate Reaction Time: Even at the correct temperature, the reaction requires a specific amount of time to reach completion. Prematurely quenching the reaction is a frequent cause of high starting material levels.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: For large-scale batches, it is critical to use a slight excess of the dehydrating agent. A molar ratio of 1.1 to 1.2 equivalents of POCl₃ relative to 2-acetylhydrazinecarboxamide is a robust starting point.[1][2]
-
Ensure Anhydrous Conditions: All solvents (e.g., 1,2-dimethoxyethane, acetonitrile) must be verified to be anhydrous (<50 ppm water). Starting materials should be dried under vacuum before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture.
-
Optimize Temperature and Time: The reaction is often performed at elevated temperatures, such as 70 °C.[1][2] If incomplete conversion is observed, consider a controlled increase in temperature (e.g., to 80 °C) or extending the reaction time.
-
Implement In-Process Controls (IPCs): Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The reaction should only be quenched once the starting material is consumed to the desired level (e.g., <1%).
Q2: My HPLC analysis shows a significant, early-eluting (polar) impurity that I cannot identify. The mass does not correspond to the starting material or product. What is it and how did it form?
A2: An unknown polar impurity often points to a hydrolysis-related side product, most likely acetic hydrazide . This can occur either during the reaction if excess water is present or, more commonly, during the workup phase.
Root Cause Analysis:
The 1,3,4-oxadiazole ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. The most vulnerable point, however, is the workup. When the reaction is quenched with water, the unreacted POCl₃ is violently hydrolyzed to phosphoric acid and HCl, creating a highly acidic and exothermic environment. If this is not controlled, the product or unreacted starting material can degrade.
Preventative & Remediation Protocol:
-
Controlled Quenching: The reaction mixture should be cooled to room temperature or below before quenching. The quench should be performed by slowly adding the reaction mixture to a chilled, vigorously stirred vessel of water or a mild base, not the other way around. This helps to dissipate the heat of hydrolysis.
-
Rapid pH Adjustment: After quenching, the acidic medium must be neutralized promptly. The procedure of adjusting the aqueous phase to pH 8 with sodium carbonate is crucial.[1][2] This neutralizes the phosphoric and hydrochloric acids, minimizing the time the product is exposed to harsh acidic conditions.
-
Temperature Control During Workup: All workup steps, including quenching, neutralization, and extractions, should be performed at controlled, low-to-ambient temperatures to prevent thermal degradation.
Q3: The isolated product is an off-white, yellow, or brown solid instead of the expected white crystalline material. What causes this discoloration and how can I prevent it?
A3: Discoloration is almost always a sign of minor, highly colored degradation impurities. These can form from thermal stress or aggressive reagents.
Root Cause Analysis:
-
Thermal Degradation: Overheating the reaction mixture (e.g., poor temperature control leading to "hot spots" in a large reactor) or excessive temperatures during solvent distillation can cause the product to decompose, forming colored polymeric or condensed byproducts.
-
Aggressive Dehydration Conditions: While effective, POCl₃ is a very aggressive reagent. If not used judiciously, it can lead to charring and the formation of complex, colored impurities.[3]
-
Impure Starting Materials: Impurities in the initial 2-acetylhydrazinecarboxamide can sometimes carry through or decompose under the reaction conditions to form colored species.
Troubleshooting and Prevention:
-
Strict Temperature Control: Ensure the reactor has adequate heating and cooling controls to maintain a consistent internal temperature, avoiding excursions above the target setpoint.
-
Controlled Distillation: When removing solvents under reduced pressure, use a water bath with a controlled temperature. Avoid distilling to complete dryness, as this can overheat the solid product.
-
Purification by Recrystallization: The most effective way to remove colored impurities is through recrystallization. A suitable solvent system (e.g., ethyl acetate/heptane mixtures) can be developed to ensure the desired product crystallizes out, leaving the colored impurities in the mother liquor.[4] A preliminary treatment with activated carbon during the recrystallization process can also be highly effective at removing color bodies.
Process Optimization & Workflow Diagrams
To ensure batch-to-batch consistency and high purity, a clear understanding of the process flow and critical parameters is essential.
Diagram 1: Synthesis and Impurity Formation Pathway
Caption: Key pathways in the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine.
Diagram 2: Troubleshooting Workflow for Low Purity Batches
Caption: Decision tree for troubleshooting common impurity issues.
Critical Process Parameters (CPPs) Summary
For a robust and reproducible large-scale synthesis, the following parameters must be strictly controlled.
| Parameter | Recommended Range | Impact on Purity if Deviated |
| POCl₃ Stoichiometry | 1.1 - 1.2 molar equivalents | Low: Incomplete reaction, high starting material. High: More aggressive reaction, potential for side products and difficult workup. |
| Reaction Temperature | 70 - 80 °C | Low: Incomplete reaction. High: Increased risk of degradation and colored impurities. |
| Reaction Time | Monitor via IPC until <1% SM | Too Short: Incomplete reaction. Too Long: Potential for product degradation. |
| Water Content in Solvent | < 50 ppm | High: Consumes POCl₃, leading to incomplete reaction and hydrolysis byproducts. |
| Workup pH | 7.5 - 8.5 | Low (Acidic): Risk of product hydrolysis. High (Basic): Risk of other degradation pathways. |
| Isolation Temperature | < 40 °C | High: Can lead to thermal degradation of the isolated solid, causing discoloration. |
Frequently Asked Questions (FAQs)
-
Q: Are there alternative, "greener" or safer reagents to phosphorus oxychloride for this cyclization?
-
A: Yes, several other dehydrating agents can be used for the cyclization of diacylhydrazines, though their scalability and cost-effectiveness must be evaluated. Reagents like thionyl chloride, polyphosphoric acid, or Burgess reagent are known to effect this transformation.[3][5] For 2-amino-1,3,4-oxadiazoles, oxidative cyclization of acylthiosemicarbazides using reagents like 1,3-dibromo-5,5-dimethylhydantoin offers a different, often milder, pathway that avoids harsh dehydrating agents.[6][7]
-
-
Q: What is the best analytical method to determine the purity of the final product?
-
A: A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for purity analysis.[8] This method can separate the main product from starting materials, intermediates, and degradation products. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential.[3][9]
-
-
Q: What are the recommended storage conditions for 5-Methyl-1,3,4-oxadiazol-2-amine?
-
A: As a crystalline solid, the compound is generally stable. It should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature. Storing under an inert atmosphere is good practice for long-term storage to prevent any potential oxidative degradation.
-
References
-
Yaseen, G., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available from: [Link]
-
Shaik, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]
-
Li, W., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. Available from: [Link]
-
Khan, I., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available from: [Link]
-
Vahedi, H., et al. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available from: [Link]
-
Preprints.org. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Available from: [Link]
-
Dolman, S. J., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Google Patents. (n.d.). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.
-
Wang, X., et al. (2012). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. Available from: [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications. Available from: [Link]
-
Gande, S., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]
Sources
- 1. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
- 2. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Troubleshooting low reactivity of 2-amino-1,3,4-oxadiazoles in coupling reactions
Introduction
The 2-amino-1,3,4-oxadiazole motif is a privileged scaffold in medicinal chemistry and drug development, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] However, researchers frequently encounter significant challenges with its derivatization, particularly in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the heterocycle often render the C2-amino group a poor nucleophile, leading to low yields, stalled reactions, and complex purification challenges.
This guide provides in-depth troubleshooting strategies and foundational knowledge to overcome the low reactivity of 2-amino-1,3,4-oxadiazoles. We will explore the electronic origins of this challenge and offer field-proven solutions for successful C-N bond formation.
Fundamental Principles: The Root of Low Reactivity
The primary obstacle in functionalizing the 2-amino group is its significantly reduced nucleophilicity. This is a direct consequence of the potent electron-withdrawing nature of the 1,3,4-oxadiazole ring. The two nitrogen atoms and the oxygen atom within the five-membered ring exert a strong inductive effect, delocalizing the lone pair of electrons from the exocyclic amino group into the heterocyclic system.[2] This delocalization stabilizes the starting material but makes the amine much less available to participate in the catalytic cycle of common cross-coupling reactions.
electrophilic substitution at the carbon atoms of the oxadiazole ring is exceedingly difficult due to the low electron density. Conversely, this electron deficiency enhances the acidity of the N-H protons, a critical factor to consider when selecting a base for coupling reactions.
Figure 1: Electronic factors contributing to the low reactivity of the 2-amino group.
Troubleshooting Guide: Common Coupling Failures
This section addresses specific issues encountered during cross-coupling reactions with 2-amino-1,3,4-oxadiazoles.
Q1: My Buchwald-Hartwig amination with an aryl halide is showing no conversion. What is the primary reason for this failure?
A1: The most common point of failure is an insufficiently activated catalyst or an incomplete catalytic cycle due to the poor nucleophilicity of the 2-amino-1,3,4-oxadiazole. The oxidative addition of the aryl halide to the Pd(0) catalyst may occur, but the subsequent coordination and deprotonation of the weakly nucleophilic amine are often kinetically hindered.
Troubleshooting Steps:
-
Choice of Base: Standard inorganic bases like K₂CO₃ or Cs₂CO₃ are often too weak to deprotonate the electron-deficient amine. Switch to a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu).[3] LiHMDS is particularly effective for unprotected N-H heterocycles as it can deprotonate the amine without coordinating too strongly to the palladium center.[3]
-
Ligand Selection: The ligand is critical for stabilizing the palladium catalyst and promoting reductive elimination. For electron-poor amines, highly electron-rich and sterically hindered biaryl phosphine ligands are required.
-
First-line choices: Use advanced generation ligands like RuPhos , BrettPhos , or t-BuXPhos . These ligands promote faster rates of reductive elimination, which is often the rate-limiting step with challenging substrates.[3][4]
-
Avoid: Older, less electron-rich ligands like PPh₃ or bidentate ligands like BINAP and DPEPhos are generally ineffective for this class of substrate.[5]
-
-
Catalyst Precursor: Use a well-defined palladium precatalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3). These precatalysts ensure the efficient generation of the active monoligated Pd(0) species, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[6]
-
Temperature: These reactions often require elevated temperatures to overcome the high activation energy. If you are running the reaction at 80 °C, incrementally increase the temperature to 100-120 °C.
Figure 2: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Q2: I am attempting a Suzuki coupling with a 2-amino-5-halo-1,3,4-oxadiazole, but I only recover starting material. What should I investigate?
A2: This is a common issue. While the halogen at the C5 position is activated for oxidative addition, the reaction can be poisoned or inhibited by the free amino group at the C2 position. The acidic N-H proton can interact with the base or the boronic acid, and the nitrogen lone pair can coordinate to the palladium center, leading to catalyst deactivation.
Troubleshooting Steps:
-
Protect the Amino Group: The most robust solution is to temporarily protect the 2-amino group. Acylation (e.g., with acetyl chloride or Boc-anhydride) is a straightforward method. The resulting amide is significantly less coordinating and will not interfere with the Suzuki coupling. The protecting group can be removed post-coupling under standard conditions.
-
Optimize Reaction Conditions (if protection is not viable):
-
Base Selection: Use a milder base like K₃PO₄ or K₂CO₃, which is standard for Suzuki couplings.[7] Ensure the base is finely powdered and anhydrous, as water content can be crucial for reproducibility.[7]
-
Solvent System: A biphasic system (e.g., Toluene/Water) or an ethereal solvent like 1,4-dioxane is often effective.
-
Catalyst/Ligand: For heteroaryl halides, catalyst systems like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with SPhos can be effective.[8]
-
Q3: My C-N coupling reaction is giving me a low yield (~20-30%) along with significant hydrodehalogenation of my aryl halide. How can I improve this?
A3: A low yield accompanied by hydrodehalogenation suggests that the reductive elimination step to form the C-N bond is slow and competing with side reactions like β-hydride elimination or catalyst decomposition.[5]
Troubleshooting Steps:
-
Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the catalyst and prevent decomposition pathways that lead to palladium black. Try increasing the ligand:Pd ratio from 2:1 to 3:1.
-
Lower the Reaction Temperature: While high temperatures are often needed, excessive heat can accelerate catalyst decomposition. After an initial period at high temperature (e.g., 1 hour at 110 °C) to ensure catalyst activation, try reducing the temperature (e.g., to 90 °C) for the remainder of the reaction.
-
Ensure an Inert Atmosphere: Rigorously deoxygenate your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst, reducing its activity and promoting side reactions.[9]
Frequently Asked Questions (FAQs)
Q: Can I use copper-catalyzed Ullmann coupling instead of palladium-catalyzed reactions? A: Yes, Ullmann coupling is a viable alternative, though it typically requires higher reaction temperatures and stoichiometric amounts of copper. For challenging substrates, it can sometimes outperform palladium-based methods. However, be aware that functional group tolerance can be lower.[6]
Q: Why is LiHMDS preferred over other strong bases like n-BuLi? A: n-BuLi is a potent nucleophile and can add to the C5 position of the oxadiazole ring or react with other functional groups on your substrate. LiHMDS is a strong base but a poor nucleophile due to its steric bulk, making it ideal for selective deprotonation of the amino group.[3]
Q: Are there any alternatives to direct C-N coupling? A: Yes. If direct amination proves intractable, consider a strategy involving the synthesis of the 1,3,4-oxadiazole ring as the final step. For example, you can couple a precursor like an acyl hydrazide with your desired aryl partner and then perform the cyclization to form the 2-amino-1,3,4-oxadiazole ring. Various methods exist for this cyclization, such as using cyanogen bromide or oxidative cyclization of acylthiosemicarbazides.[1][10]
Optimized Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Amino-1,3,4-Oxadiazoles
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-amino-1,3,4-oxadiazole (1.0 equiv), the aryl halide (1.2 equiv), the phosphine ligand (e.g., RuPhos, 4 mol%), and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous, deoxygenated toluene (to achieve a concentration of ~0.1 M). Then, add a solution of LiHMDS (1.5 equiv, 1.0 M in THF) dropwise to the stirred mixture.
-
Heating: Place the vial in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table
Table 1: Recommended Conditions for C-N Coupling with 2-Amino-1,3,4-Oxadiazoles
| Parameter | Recommendation | Rationale & Comments |
| Catalyst System | Pd Precatalyst + Biaryl Phosphine Ligand | Ensures efficient generation of active Pd(0).[6] |
| Palladium Source | RuPhos Pd G3, BrettPhos Pd G3 | Provides high stability and activity. Superior to Pd(OAc)₂. |
| Ligand | RuPhos, BrettPhos, t-BuXPhos | Electron-rich, bulky ligands accelerate reductive elimination.[4] |
| Base | LiHMDS, NaOtBu, KOtBu | Strong, non-nucleophilic bases are required for deprotonation.[3] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Anhydrous, deoxygenated solvents are critical to prevent catalyst death. |
| Temperature | 100 - 120 °C | Higher temperatures are often necessary to overcome activation barriers. |
References
- Khamkar, T. et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal, 19. (Source does not provide a direct URL, but is findable via title).
-
Gomtsyan, A. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
- Bhat, M. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic Chemistry Plus, 1(1), 1-10. (Source does not provide a direct URL, but is findable via title).
-
A. A. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 12(12), 1-6. [Link]
-
Sharma R, Kumar N and Yaday R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]
-
Jadhav, S. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2416. [Link]
-
Reddit user discussion on troubleshooting Suzuki couplings. (2021). r/Chempros. [Link]
-
Reddit user discussion on troubleshooting Buchwald-Hartwig amination. (2018). r/chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fors, B. P. et al. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 132(39), 13654–13657. [Link]
-
Reddit user discussion on struggling with Suzuki Reaction. (2024). r/Chempros. [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Forced Degradation Studies for HPLC Method Development of Oxadiazole Derivatives
Welcome to the technical support center for forced degradation studies focused on oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals. My goal is to provide you with not just protocols, but the scientific reasoning and field-proven insights needed to navigate the complexities of developing a robust, stability-indicating HPLC method for this important class of compounds.
Introduction: The Unique Stability Challenges of Oxadiazole Derivatives
Oxadiazole rings are prevalent scaffolds in medicinal chemistry, valued for their metabolic stability and ability to act as bioisosteres for ester and amide groups.[1] However, their heterocyclic nature also presents unique stability challenges. The 1,2,4- and 1,3,4-oxadiazole isomers, for instance, exhibit different susceptibilities to hydrolysis.[2] The 1,2,4-oxadiazole ring, for example, can be susceptible to ring-opening at both low and high pH via nucleophilic attack.[3][4]
Forced degradation studies, as mandated by ICH guidelines, are therefore not just a regulatory hurdle but a critical scientific tool.[5][6][7] They allow us to proactively identify potential degradation products, understand degradation pathways, and, most importantly, develop an HPLC method that can separate and quantify these degradants from the intact active pharmaceutical ingredient (API).[8][9][10] This ensures that the analytical method is truly "stability-indicating."
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the high-level questions that form the basis of a well-designed forced degradation study.
Q1: What is the primary goal of a forced degradation study? A1: The primary goal is to intentionally degrade the drug substance using a variety of stress conditions (e.g., acid, base, oxidation, heat, light) to generate the likely degradation products.[5][10] This helps in two key areas:
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down provides critical information for formulation development and defining storage conditions.[11]
-
Developing a Stability-Indicating Method: The stressed samples are used to develop and validate an analytical method (typically HPLC) that can definitively separate the API from all potential degradation products, ensuring accurate measurement of the drug's purity and stability over time.[8][12]
Q2: Are these studies a regulatory requirement? A2: Yes, absolutely. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2) on stability testing), mandate these studies to prove the specificity of analytical methods used for stability testing.[5][6][7]
Q3: How much degradation should I aim for? A3: The generally accepted target is 5-20% degradation of the API.[5][13]
-
Why this range? Degradation below 5% may not generate a sufficient quantity of degradants to be reliably detected and resolved by the HPLC method. Degradation above 20% can lead to the formation of secondary or tertiary degradants, which may not be relevant to the actual stability profile of the drug under normal storage conditions, complicating the analysis.[11][13][14]
Q4: Are there any specific stability concerns for oxadiazole derivatives I should be aware of? A4: Yes. The stability of the oxadiazole ring is highly dependent on its isomeric form and the pH of the environment.
-
1,2,4-Oxadiazoles: These can be susceptible to hydrolytic ring-opening. At low pH, the ring nitrogen can be protonated, activating the ring for nucleophilic attack. At high pH, direct nucleophilic attack can occur.[3][4]
-
1,3,4-Oxadiazoles: This isomer is generally considered more thermally stable but can still be hydrolyzed by acids or alkalis more readily than the 1,2,4-isomer.[2][15]
-
Solvent Effects: The presence of a proton donor (like water) can be critical for degradation. Some oxadiazoles may be stable in anhydrous organic solvents but degrade when water is present.[4] This is a key consideration when preparing samples.
Section 2: Troubleshooting Guide for Experimental & Chromatographic Issues
This section is structured in a problem-and-solution format to directly address common challenges.
Problem Area: Controlling the Degradation Reaction
Q5: I've applied the standard stress conditions, but I'm seeing little to no degradation. What are my next steps? A5: This is a common scenario, especially with highly stable molecules. The key is to intensify the stress conditions methodically.
-
Causality: The initial conditions may not provide sufficient energy or reactant concentration to overcome the activation energy of the degradation reaction.
-
Step-by-Step Solution:
-
For Acid/Base Hydrolysis: First, increase the temperature (e.g., from room temperature to 60-80°C) before increasing the acid/base concentration.[13] If heating is insufficient, incrementally increase the molarity of the acid/base (e.g., from 0.1 M to 1 M, then to 5 M if necessary).
-
For Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 10% or even 30%) and/or gently heat the solution.
-
For Thermal Stress: Increase the temperature in increments (e.g., 80°C, 100°C). For solid-state studies, consider adding humidity as a co-stressor.
-
For Photolytic Stress: Increase the exposure time or intensity, ensuring you expose the sample to the required minimum of 1.2 million lux hours and 200 watt-hours/m².[6][13]
-
Consider Anhydrous Conditions: For water-sensitive compounds that may be stable in aqueous media due to poor solubility, a forced degradation study in anhydrous organic solvents might be necessary to reveal different degradation pathways.[16]
-
Q6: My degradation is too extensive (>20%), and the chromatogram is a mess of small peaks. How do I gain control? A6: Over-stressing is as problematic as under-stressing. You need to reduce the severity of your conditions to focus on the primary, most relevant degradants.[17]
-
Causality: Excessively harsh conditions can cause the primary degradants to break down further into secondary products, which are not typically seen in long-term stability studies.
-
Step-by-Step Solution:
-
Reduce Exposure Time: This is often the easiest variable to control. Sample at earlier time points (e.g., 2, 6, 12, and 24 hours) to find the optimal duration.
-
Lower Reactant Concentration: Dilute your stressor. Use 0.01 M HCl instead of 1 M HCl, or 1% H₂O₂ instead of 30%.
-
Decrease Temperature: Perform the reaction at room temperature or even in a cooled bath if it is highly exothermic.
-
Quench the Reaction: For hydrolytic and oxidative studies, it's critical to neutralize the reaction at the desired time point by adding an equivalent amount of acid or base to stop further degradation before HPLC analysis.[13][17]
-
Problem Area: HPLC Method & Separation
Q7: My main API peak is not pure. How can I resolve the co-eluting degradant? A7: This is the core challenge of developing a stability-indicating method. Peak purity must be demonstrated, often using a Photodiode Array (PDA/DAD) detector.[18][19] If peak purity fails, chromatographic optimization is necessary.
-
Causality: The co-eluting degradant has a similar polarity and interaction profile with the stationary phase as the API under the current method conditions.
-
Troubleshooting Workflow:
-
Confirm Impurity with PDA/DAD: A PDA detector scans across the entire peak. If the spectra at the upslope, apex, and downslope are not identical, the peak is not pure.[18][19][20]
-
Adjust Mobile Phase Strength (Isocratic): If the impurity is very close to the main peak, a small change in the organic-to-aqueous ratio can sometimes be enough to achieve separation.
-
Modify the Gradient Slope (Gradient): For gradient methods, making the gradient shallower (i.e., increasing the run time and slowing the rate of organic solvent increase) will increase the separation between closely eluting peaks.
-
Change Mobile Phase pH: Altering the pH can change the ionization state of the API or the degradant, significantly impacting retention time and selectivity. This is often the most powerful tool for separating ionizable compounds.
-
Switch Column Chemistry: If mobile phase adjustments fail, the stationary phase is the next variable. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano column. These offer different selectivity based on pi-pi interactions or dipole-dipole interactions, respectively, which can be highly effective for aromatic compounds like oxadiazoles.
-
Q8: My mass balance is outside the acceptable range of 95-105%. What does this mean and how do I fix it? A8: Mass balance is a critical calculation that reconciles the loss in API assay with the sum of all formed degradants.[21][22] A poor mass balance suggests a flaw in the analytical method.
-
Causality & Solutions:
-
Non-UV Active Degradants: A common cause is a degradant that lacks a chromophore and is therefore "invisible" to the UV detector.[17]
-
Solution: Analyze the sample with a more universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) to look for undetected peaks.
-
-
Degradants Stuck on the Column: Highly polar degradants may be retained on the column, or highly non-polar degradants may not elute at all.
-
Solution: Implement a very strong wash step at the end of your gradient (e.g., 100% Acetonitrile or Methanol) and monitor the baseline.
-
-
Different Response Factors: The assumption that the API and its degradants have the same UV response factor (RF) at a single wavelength is often incorrect.
-
Solution: Use a PDA detector to identify the λmax (wavelength of maximum absorbance) for each degradant. Quantify each peak at its respective λmax. For true accuracy, you may need to calculate relative response factors (RRFs) by isolating each degradant.
-
-
Molecular Weight Differences: When calculating mass balance, the percentage of a degradant peak area does not directly equal the percentage of API lost if their molecular weights differ.[23]
-
Solution: If the structures of the degradants are known, apply a correction factor based on the molecular weight difference to normalize the response.[23]
-
-
Section 3: Experimental Protocols & Data Summary
Example Protocol: Acid Hydrolysis Stress Test
This protocol provides a self-validating workflow for a typical stress condition.
-
Preparation:
-
Accurately weigh and dissolve the oxadiazole derivative API in a suitable co-solvent (e.g., Acetonitrile or Methanol) to create a 1.0 mg/mL stock solution. Ensure the API is fully dissolved.
-
Prepare a 1.0 M HCl solution.
-
Prepare a 1.0 M NaOH solution for neutralization.
-
-
Stress Procedure:
-
Transfer 5 mL of the API stock solution to a clean vial.
-
Add 5 mL of 1.0 M HCl to the vial. This results in a final API concentration of 0.5 mg/mL in 0.5 M HCl.
-
Simultaneously, prepare a control sample by adding 5 mL of purified water to 5 mL of the API stock solution.
-
Place both the stressed and control samples in a water bath set to 60°C.
-
-
Time Point Sampling:
-
Withdraw aliquots (e.g., 1.0 mL) from both vials at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn aliquot by adding an equivalent volume of 1.0 M NaOH (e.g., 0.5 mL for a 0.5 mL aliquot from the acid sample). This step is critical to halt the degradation process.
-
-
Sample Analysis:
-
Dilute the neutralized samples to a target concentration suitable for the HPLC method (e.g., 0.1 mg/mL) using the mobile phase.
-
Inject the samples into the HPLC-PDA system and analyze.
-
Table 1: Summary of Recommended Stress Conditions (ICH Q1A/Q1B)
| Stress Condition | Reagents and Parameters | Scientific Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room Temp to 80°C | Simulates acidic environments. Oxadiazole rings can be susceptible to acid-catalyzed ring opening.[3][4] |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temp to 80°C | Simulates alkaline environments. Evaluates susceptibility to base-catalyzed hydrolysis.[3][4] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room Temp | Tests for sensitivity to oxidative stress. |
| Thermal | 60°C to 100°C (Solid & Solution) | Assesses intrinsic stability at elevated temperatures. |
| Photostability | UV & Visible Light Exposure (ICH Q1B); >1.2 million lux-hours & >200 watt-hours/m² | Evaluates light sensitivity, which can induce photo-oxidation or rearrangement reactions.[6] |
Section 4: Visualization of Workflows
Visualizing the process can clarify complex decision-making. The following diagrams use the DOT language for Graphviz.
Caption: A high-level overview of the forced degradation study workflow.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veepra.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
-
PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaguideline.
-
Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology.
-
Stability Indicating HPLC Method Development – A Review. IJTSRD.
-
What is Mass Balance in a Forced Degradation Study?. Mourne Training Services.
-
Forced Degradation Studies. MedCrave online.
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International.
-
Stability Indicating HPLC Method Development: A Review. IJPPR Human Journals.
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
-
What is mass balance and how to determine it?. YouTube.
-
Mass Balance Calculation in Forced Degradation Studies. Pharmaceutical Guidelines.
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
-
Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science.
-
PEAK PURITY Determination by HPLC Diode Array Chromatography Software (UV/VIS): Limitations and Uses. LinkedIn.
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Zeneth.
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate.
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed.
-
Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration.
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
-
Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem.
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsr.com [ijpsr.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : PEAK PURITY Determination by HPLC Diode Array Chromatography Software (UV/VIS): Limitations and Uses [hplctips.blogspot.com]
- 20. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
- 21. mournetrainingservices.com [mournetrainingservices.com]
- 22. Mass Balance Calculation in Forced Degradation Studies [pharmacalculation.com]
- 23. pharmtech.com [pharmtech.com]
Technical Support Center: Managing Respiratory and Skin Irritation Hazards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on managing respiratory and skin irritation hazards during experimental procedures. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure your safety and the integrity of your research.
This resource is structured to provide quick answers through our FAQs and detailed, step-by-step protocols in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: How do I select the right gloves for the chemicals I'm handling?
A1: Glove selection is critical and depends on the specific chemical, duration of contact, and the task being performed.[1][2] There is no single glove material that protects against all chemicals.[3]
-
Consult the Safety Data Sheet (SDS): Section 8 of the SDS for the chemical you are using will provide recommendations for appropriate personal protective equipment (PPE), including glove material.[1][4]
-
Use Chemical Resistance Charts: Manufacturers provide charts that detail the breakthrough times for various chemicals with different glove materials.[1][5] "Breakthrough time" is the time it takes for the chemical to permeate the glove material.[3]
-
Consider the Task: For tasks involving potential splashes, a standard nitrile glove may be sufficient.[1] However, for immersion or handling of highly corrosive substances, a thicker, more resistant glove like butyl rubber or Viton may be necessary.[1][5]
Q2: What's the most important thing to remember when using a chemical fume hood?
A2: The most critical practice is to work at least six inches inside the hood .[6][7][8][9] This ensures that hazardous vapors are effectively captured by the hood's exhaust system and not drawn into your breathing zone.[6][7] Placing equipment and chemicals further back in the hood optimizes airflow and containment.[6][7]
Q3: I feel a tingling sensation on my skin after handling a chemical, but I was wearing gloves. What should I do?
A3: Immediately go to the nearest emergency shower or sink and flush the affected area with water for at least 15 minutes.[10][11] While flushing, have a colleague remove the contaminated glove, being careful not to spread the chemical. Report the incident to your supervisor and consult the chemical's SDS for further first-aid information.[11] Seek medical attention, even if symptoms seem minor.[10]
Q4: How do I know if the air quality in my lab is safe?
A4: Employers are required to monitor employee exposure to certain regulated substances if there's reason to believe that exposure levels could exceed permissible limits.[12][13] If you have concerns about air quality or experience symptoms like respiratory irritation, notify your supervisor or Environmental Health & Safety (EHS) department.[14] They can conduct a hazard assessment and air quality monitoring if necessary.[15]
In-depth Troubleshooting Guides
Guide 1: Conducting a Hazard Assessment for a New Chemical
Before introducing a new chemical into your workflow, a thorough hazard assessment is essential. This proactive approach minimizes the risk of unexpected respiratory or skin irritation.
Step-by-Step Protocol:
-
Obtain and Review the Safety Data Sheet (SDS): The SDS is the primary source of information about a chemical's hazards.[16][17][18] Pay close attention to Sections 2 (Hazard Identification), 8 (Exposure Controls/Personal Protection), and 11 (Toxicological Information).
-
Identify Routes of Exposure: Determine the primary ways the chemical can enter the body. For irritants, this is typically through inhalation and skin contact.[19]
-
Evaluate the Physical and Chemical Properties: Note the vapor pressure and physical state of the chemical. Highly volatile substances are more likely to pose an inhalation hazard.
-
Assess the Experimental Procedure: Consider the quantity of the chemical being used, the duration of the experiment, and the potential for splashes or aerosol generation.
-
Determine Appropriate Control Measures: Based on the assessment, select the necessary engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).[20]
Guide 2: Proper Donning and Doffing of PPE for Maximum Protection
The order in which you put on and take off your PPE is crucial to prevent cross-contamination and exposure.
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles or a face shield.[2]
-
Gloves: Select the appropriate gloves and pull them on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the appropriate waste container.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Eye and Face Protection: Remove goggles or face shield from the back to the front.
-
Respirator (if required): Remove your respirator.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Guide 3: Managing a Chemical Spill with Respiratory and Dermal Hazards
Prompt and proper response to a chemical spill is vital to mitigate exposure and prevent further contamination.[21]
Step-by-Step Protocol:
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.[10][21]
-
Attend to Injured Persons: If someone has been exposed, immediately begin first aid, such as flushing the affected skin or eyes with water for at least 15 minutes.[10][11]
-
Evacuate if Necessary: For large or highly hazardous spills, evacuate the area and call for emergency assistance.[21][22]
-
Contain the Spill (if safe to do so): For minor spills, and if you are trained to do so, confine the spill using an appropriate spill kit.[10][21]
-
Wear Appropriate PPE: Before attempting to clean a minor spill, don the appropriate PPE as specified in the chemical's SDS.[21]
-
Neutralize and Absorb: Use the appropriate materials from a spill kit to neutralize and absorb the spilled chemical.[21]
-
Clean and Decontaminate: Once the spill is absorbed, clean the area with a suitable decontaminating solution.[22]
-
Dispose of Waste: Collect all contaminated materials in a designated hazardous waste container.[21]
Data and Visualizations
Table 1: Chemical Resistance of Common Glove Materials
| Glove Material | Good Resistance To | Poor Resistance To |
| Nitrile | Oils, greases, some solvents, mild acids and bases[5][23] | Ketones, chlorinated solvents[23] |
| Latex (Natural Rubber) | Water-based solutions, alkalis, alcohols[23] | Oils, solvents[23] |
| Neoprene | Acids, bases, alcohols, petroleum products[23][24] | Halogenated hydrocarbons (e.g., chloroform)[23] |
| Butyl Rubber | Ketones, esters, strong acids (e.g., nitric acid)[5][23][24] | Aliphatic or aromatic hydrocarbons[23][24] |
| PVC (Polyvinyl Chloride) | Acids, fats, oils, bases[5][23] | Organic solvents (e.g., toluene)[23] |
This table provides a general guideline. Always consult the manufacturer's specific chemical resistance chart for the gloves you are using.[5]
Diagram 1: Hierarchy of Controls for Hazard Mitigation
Caption: Hierarchy of controls for mitigating laboratory hazards.
Diagram 2: Decision-Making for Respiratory Protection
Caption: Decision tree for selecting appropriate respiratory protection.
References
-
Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). Retrieved from [Link]
-
5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025, March 3). Lab Manager. Retrieved from [Link]
-
Selecting and Using PPE: Best Practices for Chemical Safety. (2025, September 8). Chemscape. Retrieved from [Link]
-
FUME HOOD USE AND SAFETY PRACTICES. (n.d.). Hudson Valley Community College. Retrieved from [Link]
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies, Inc. Retrieved from [Link]
-
Laboratory Emergency Preparedness. (n.d.). Duke Kunshan University. Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA. Retrieved from [Link]
-
How To Use A Fume Hood. (n.d.). National Laboratory Sales. Retrieved from [Link]
-
Section 3: Emergency Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
How To Choose The Right PPE For Chemical Handling. (n.d.). Hazchem Safety. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
Irritants. (n.d.). AL Research Support. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of California, Irvine Environmental Health and Safety. Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Laboratory emergency response procedures. (2024, November 27). The University of Western Australia. Retrieved from [Link]
-
How to read a Safety Data Sheet (SDS) for beginners. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]
-
Laboratory Safety Chemical Fume Hoods. (n.d.). OSHA. Retrieved from [Link]
-
Choosing The Correct PPE. (n.d.). University of California, Merced Environmental Health & Safety. Retrieved from [Link]
-
Guide to Safety Data Sheet Basics. (n.d.). Chemscape. Retrieved from [Link]
-
Safety Data Sheets (SDS) Explained. (2020, September 22). University of California, San Diego Blink. Retrieved from [Link]
-
How do I read and understand a GHS Safety Data Sheet (SDS)? (n.d.). Creative Safety Supply. Retrieved from [Link]
-
Glove Selection Guide. (n.d.). University of Ottawa Safety & Risk Services. Retrieved from [Link]
-
How to interpret Safety Data Sheets. (2024, May 8). University of Warwick. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]
-
Respiratory Protection Program. (2024, February 13). Grand Valley State University Lab Safety. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Respiratory Protection. (n.d.). National Institutes of Health Office of Research Services. Retrieved from [Link]
-
Laboratory Safety Programs | Respiratory Protection Plan. (2023, July 5). National Institute of Justice. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Respiratory Protection Standard. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
-
Respiratory Protection Program. (n.d.). The University of Alabama Environmental Health & Safety. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Understanding Health Risks and Hazards in Laboratories. (2024, March 8). HSE Network. Retrieved from [Link]
-
10 Common Laboratory Hazards and How to Control Them. (2024, July 3). Vatix. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill Policies. Retrieved from [Link]
Sources
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 7. hvcc.edu [hvcc.edu]
- 8. How To Use A Fume Hood | Fume Hood Use | National Laboratory Sales [nationallaboratorysales.com]
- 9. osha.gov [osha.gov]
- 10. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. compliancy-group.com [compliancy-group.com]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. Respiratory Protection Program - Lab Safety - Grand Valley State University [gvsu.edu]
- 15. Respiratory Protection Program | EHS [ehs.ua.edu]
- 16. Comprehensive Guide to Safety Data Sheets (SDS) | Chemscape [chemscape.com]
- 17. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 18. creativesafetysupply.com [creativesafetysupply.com]
- 19. envirosafetech.com [envirosafetech.com]
- 20. support.al.umces.edu [support.al.umces.edu]
- 21. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 22. safety.fsu.edu [safety.fsu.edu]
- 23. safetyware.com [safetyware.com]
- 24. safety.fsu.edu [safety.fsu.edu]
A Comparative Guide to HPLC-DAD Method Development for the Analysis of 5-Methyl-1,3,4-oxadiazol-2-amine
Introduction: The Analytical Imperative for a Key Heterocyclic Building Block
5-Methyl-1,3,4-oxadiazol-2-amine is a pivotal heterocyclic compound, frequently utilized as a key intermediate and structural motif in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] Its oxadiazole core is a bioisostere for ester and amide functionalities, contributing to improved metabolic stability and pharmacological activity in drug candidates. The reliable quantification of this amine is therefore not merely a procedural step but a cornerstone of quality assurance in the drug development pipeline. Establishing a robust, accurate, and validated analytical method is critical for raw material testing, stability studies, and the quality control of active pharmaceutical ingredients (APIs).
This guide provides an in-depth, experience-driven walkthrough of the development and validation of a High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) method for 5-Methyl-1,3,4-oxadiazol-2-amine. We will explore the causal relationships behind chromatographic choices, present a fully validated protocol, and objectively compare the performance of this method against powerful alternatives like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analyte Deep Dive: Understanding the Physicochemical Landscape
Before any instrument is powered on, a thorough understanding of the analyte's properties is paramount. This foundational knowledge dictates our starting parameters and anticipates potential chromatographic challenges.
Table 1: Key Physicochemical Properties of 5-Methyl-1,3,4-oxadiazol-2-amine
| Property | Value | Source | Implication for HPLC Method Development |
| Molecular Formula | C₃H₅N₃O | [3] | Low molecular weight, suitable for standard HPLC analysis. |
| Molecular Weight | 99.09 g/mol | [3] | Influences diffusion characteristics in the mobile and stationary phases. |
| Melting Point | 185-186 °C | [1][4] | Indicates a stable solid at room temperature. |
| Calculated logP | -0.9 | [3] | The negative value signifies high polarity (hydrophilicity). |
| Structure | [3] | The presence of a primary amine and the oxadiazole ring makes the molecule polar and basic. The amine group's pKa will be a critical factor. |
The highly polar nature of this molecule (logP of -0.9) is our primary challenge.[3] Standard reversed-phase (RP) C18 columns, designed for nonpolar compounds, may provide insufficient retention. Furthermore, the primary amine group is basic and will exist in its protonated (cationic) form at acidic pH. This charge can lead to undesirable interactions with residual, negatively charged silanol groups on the silica surface of the stationary phase, resulting in poor peak shape (tailing). Our method development strategy must proactively address these two issues: retention of a polar analyte and control of peak symmetry for a basic compound .
Systematic HPLC-DAD Method Development
Our approach is not one of trial and error, but a logical progression of optimization steps designed to achieve a specific, sensitive, and robust separation.
Caption: Logical workflow for HPLC method development.
Stationary and Mobile Phase Selection: The Core of the Separation
Causality: Given the analyte's polarity, a standard C18 column might yield retention times close to the void volume. To counteract this, we select a modern, end-capped C18 column known for good performance with polar compounds. More importantly, we must control the mobile phase pH. By setting the pH to an acidic value (e.g., pH 2.5-3.5), we achieve two critical goals:
-
Suppress Silanol Activity: At low pH, the free silanol groups on the silica backbone are protonated (Si-OH), minimizing their ionic interaction with the protonated amine analyte (R-NH₃⁺). This is essential for achieving a sharp, symmetrical peak.
-
Ensure Consistent Analyte Ionization: Keeping the pH well below the pKa of the amine group ensures it remains consistently in its protonated form, leading to stable and reproducible retention times.
For the mobile phase, a combination of acetonitrile and a buffered aqueous solution is a standard and effective choice for reversed-phase HPLC.[5][6][7] Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol.
Diode Array Detector (DAD) Wavelength Selection
Causality: To achieve maximum sensitivity, the analyte must be monitored at its wavelength of maximum absorbance (λmax). A Diode Array Detector is indispensable during method development as it acquires the full UV-Vis spectrum for any eluting peak. An initial injection of a standard solution allows us to determine the λmax. For a related 1,3,4-oxadiazole derivative, a λmax of 235 nm was reported, providing a logical starting point for our investigation.[5]
Optimized HPLC-DAD Method Protocol
This protocol is the result of systematic optimization to achieve a retention time of approximately 4 minutes with excellent peak symmetry.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity HPLC or equivalent with DAD |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 85% Mobile Phase A : 15% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 230 nm (Bandwidth 4 nm) |
| Run Time | 10 minutes |
| Diluent | 50:50 Water:Acetonitrile |
Method Validation: Proving Fitness for Purpose
A developed method is incomplete until it is validated. Validation is the documented evidence that the procedure is suitable for its intended purpose.[8] We follow the comprehensive framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11]
Sources
- 1. 5-Methyl-1,3,4-oxadiazol-2-amine [myskinrecipes.com]
- 2. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]
- 3. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.molbase.com [m.molbase.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. m.youtube.com [m.youtube.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methyl-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands out as an indispensable tool for the unambiguous characterization of these heterocyclic systems.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 5-methyl-1,3,4-oxadiazol-2-amine and its derivatives. We will delve into the characteristic chemical shifts and coupling patterns, compare NMR with other analytical techniques, and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Decisive Edge of NMR in Structural Elucidation
While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups, NMR spectroscopy offers a detailed map of the molecular structure. For 1,3,4-oxadiazole derivatives, NMR is particularly powerful for:
-
Isomer Differentiation: NMR can readily distinguish between different positional isomers, a common challenge in heterocyclic chemistry.
-
Conformational Analysis: The conformation of substituents around the oxadiazole ring can be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
-
Substitution Pattern Determination: The chemical shifts of the ring protons and carbons are highly sensitive to the electronic effects of substituents, allowing for precise determination of their positions.
Interpreting the ¹H NMR Spectra of 5-Methyl-1,3,4-oxadiazol-2-amine Derivatives
The ¹H NMR spectrum of a 5-methyl-1,3,4-oxadiazol-2-amine derivative is characterized by distinct signals corresponding to the methyl group, the amine protons, and any substituents on the amine nitrogen.
Expected Chemical Shifts (in DMSO-d₆):
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₃ | ~2.3 - 2.5 | Singlet | The methyl protons are deshielded by the adjacent oxadiazole ring. |
| -NH₂ | ~6.9 - 7.5 | Broad Singlet | The chemical shift is solvent and concentration dependent. Protons are exchangeable with D₂O. |
| N-H (substituted) | ~8.0 - 11.0 | Singlet or Multiplet | The chemical shift and multiplicity depend on the nature of the substituent and potential coupling to adjacent protons. |
| Aromatic Protons (on N-substituent) | ~6.5 - 8.5 | Multiplets | The chemical shifts and coupling patterns depend on the substitution pattern of the aromatic ring. |
Causality Behind Chemical Shifts: The electronegative nitrogen and oxygen atoms in the oxadiazole ring deshield the adjacent methyl protons, causing them to resonate at a relatively downfield region for a methyl group. The amine protons, being attached to a nitrogen atom, also appear downfield and their broadness is a result of quadrupole broadening and potential hydrogen bonding.
Deconstructing the ¹³C NMR Spectra
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The two carbons of the 1,3,4-oxadiazole ring are particularly diagnostic.
Expected Chemical Shifts (in DMSO-d₆):
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| -CH₃ | ~10 - 15 | The methyl carbon appears in the typical aliphatic region. |
| C5 (of oxadiazole) | ~150 - 158 | This carbon is attached to the methyl group. |
| C2 (of oxadiazole) | ~160 - 168 | This carbon is attached to the amine group and is generally more deshielded than C5.[1][2] |
| Aromatic Carbons (on N-substituent) | ~110 - 150 | The chemical shifts depend on the electronic nature of the substituents on the aromatic ring. |
Expert Insight: The significant downfield shift of the oxadiazole ring carbons (C2 and C5) is a hallmark of this heterocyclic system and is attributed to the strong deshielding effect of the two nitrogen atoms and the oxygen atom within the ring. The slight difference in the chemical shifts of C2 and C5 can be a useful tool for assigning the correct structure in substituted derivatives.[3]
A Comparative Look: NMR vs. Other Spectroscopic Techniques
| Technique | Information Provided | Advantages for 1,3,4-Oxadiazole Analysis | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity of atoms, stereochemistry, and conformation. | Unambiguous structure determination, isomer differentiation. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Does not provide information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C-O-C). | Quick and easy identification of key functional groups.[4] | Provides limited information on the overall molecular structure. |
| UV-Visible Spectroscopy | Information about conjugated systems. | Can be used for quantitative analysis. | Not suitable for detailed structural elucidation. |
Visualizing the Molecular Structure and Analytical Workflow
Caption: Molecular structure of 5-Methyl-1,3,4-oxadiazol-2-amine.
Sources
Comparative study of antimicrobial efficacy of different 5-substituted-1,3,4-oxadiazoles
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among the vast landscape of heterocyclic compounds, the 1,3,4-oxadiazole ring has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique combination of metabolic stability, favorable pharmacokinetic properties, and its ability to participate in hydrogen bonding interactions has made it a cornerstone for the development of new therapeutic agents.[4][5] This guide provides a comparative analysis of the antimicrobial efficacy of various 5-substituted-1,3,4-oxadiazole derivatives, supported by experimental data, to aid researchers in the rational design of next-generation antimicrobial agents.
The 1,3,4-Oxadiazole Core: A Foundation for Antimicrobial Activity
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2][6] This scaffold is not merely a passive linker but an active contributor to the biological profile of a molecule. Its presence can enhance polarity and flexibility, which are crucial for effective interaction with biological targets.[4] The core structure is relatively resistant to metabolic degradation, a desirable trait for any drug candidate. The nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating binding to enzyme active sites. It is the strategic substitution at the C2 and C5 positions that truly dictates the potency and spectrum of antimicrobial activity, allowing for extensive Structure-Activity Relationship (SAR) studies.[1][7]
Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis
The antimicrobial power of a 1,3,4-oxadiazole derivative is profoundly influenced by the nature of the substituent at the 5-position (and the 2-position). This analysis compares different substitution patterns and their reported effects on antibacterial and antifungal efficacy.
Aryl and Substituted Aryl Moieties
The incorporation of aryl rings, particularly those bearing electron-withdrawing groups, has been a consistently successful strategy. It is generally accepted that lipophilic substitutions can facilitate the transport of drug molecules across the microbial cell membrane.[1]
-
Halogen and Nitro Substitutions: The presence of electronegative groups like chlorine (Cl), fluorine (F), or nitro (NO₂) on a phenyl ring attached to the oxadiazole core often enhances antimicrobial activity.[1] For instance, a comparative study showed that derivatives with a chlorine or nitro group on the phenyl ring rendered reasonable antifungal activity.[1] Another study highlighted that a 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol derivative demonstrated potent activity against E. coli, S. pneumoniae, and P. aeruginosa, in some cases exceeding that of the standard drug ampicillin.[8]
-
Hydroxyphenyl Substitutions: A 5-(4-hydroxyphenyl) substituent has shown strong inhibitory activity against M. tuberculosis H37Rv, including strains resistant to common antitubercular drugs.[8] This suggests the hydroxyl group may be critical for binding to specific mycobacterial targets.
Table 1: Antimicrobial Activity of 5-Aryl-Substituted-1,3,4-Oxadiazoles
| Compound Class/Substituent | Test Organism | MIC (µg/mL) | Key Finding | Reference |
| 5-(Aryl)-2-thiol | E. coli | < 6.25 | Stronger than ampicillin | [8] |
| 5-(4-Fluorophenyl)-2-thiol | P. aeruginosa | < 6.25 | Over 100x stronger than ampicillin | [8] |
| 5-(4-Chlorophenyl) | S. aureus | 32 | Moderate activity | [1] |
| 5-(4-Nitrophenyl) | C. albicans | 32 | Significant antifungal activity | [1] |
| 5-(Furan-2-yl) | S. aureus | 16 | Remarkable antibacterial activity | [1] |
Thio-Substituted (Mercapto) Derivatives
Derivatives featuring a thiol (-SH) group at the 2-position, creating 1,3,4-oxadiazole-2-thiols, and their subsequent S-alkylation or S-acylation at the 5-position represent a highly promising class of antimicrobials. The free thiol group is often a precursor, with S-substitution leading to enhanced potency.
-
S-Alkylation/Acylation: Studies have shown that S-substituted thiazolyl-1,3,4-oxadiazole derivatives exhibit enhanced antimicrobial activity compared to their parent compounds with a free SH group.[9] This modification allows for the introduction of additional pharmacophores and tuning of lipophilicity. S-substituted derivatives have also been shown to be strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, key enzymes in DNA replication.[8]
Below is a general synthetic pathway for creating 2,5-disubstituted-1,3,4-oxadiazoles, a common strategy in medicinal chemistry.
Caption: General synthesis of S-substituted 1,3,4-oxadiazoles.
Heterocyclic Moieties
Incorporating other heterocyclic rings, such as furan, pyrazole, or indole, at the 5-position can significantly boost antimicrobial efficacy. This strategy of molecular hybridization aims to combine the pharmacophoric features of two different heterocyclic systems into a single molecule.
-
Furan Derivatives: Furan-containing oxadiazoles have demonstrated remarkable antibacterial activities, particularly against staphylococcal strains, with MIC values ranging from 4 to 32 μg/mL.[1]
-
Indole Derivatives: The indole nucleus is a well-known pharmacophore. A study on 1,2,4-oxadiazoles (a related isomer) found that a 5-(1H-indol-5-yl) substitution resulted in a potent antibiotic that was efficacious in a mouse model of MRSA infection.[10] This highlights the potential of the indole moiety in designing potent oxadiazole-based antimicrobials.
Proposed Mechanisms of Action
While the exact mechanism can vary with substitution patterns, 1,3,4-oxadiazole derivatives have been shown to target several essential microbial pathways.[4]
-
Enzyme Inhibition: Many derivatives function by inhibiting crucial enzymes. Documented targets include bacterial DNA gyrase and topoisomerase IV (disrupting DNA replication), enoyl-ACP reductase (InhA) in mycobacteria (interfering with cell wall synthesis), and fungal 14α-demethylase (disrupting ergosterol biosynthesis).[4][8]
-
Cell Wall Synthesis Interference: Some oxadiazoles act as non-β-lactam antibiotics that inhibit penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[7]
Standardized Experimental Protocols for Efficacy Assessment
To ensure reproducibility and comparability of results, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitative measurement of antimicrobial susceptibility. It determines the lowest concentration of an agent that prevents visible microbial growth.
Causality: The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of certain antibiotics. The use of a standardized inoculum (McFarland standard) ensures that the bacterial challenge is consistent across experiments.
Step-by-Step Methodology:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB. Typically, this is done over a range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.
-
Controls (Self-Validating System):
-
Growth Control (Negative Control): A well containing only CAMHB and the bacterial inoculum. This well must show turbidity.
-
Sterility Control (Positive Control): A well containing only CAMHB. This well must remain clear.
-
Standard Antibiotic Control: A row where a known antibiotic (e.g., Ciprofloxacin) is serially diluted to validate the susceptibility of the test strain.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The 5-substituted-1,3,4-oxadiazole scaffold is a versatile and highly promising platform for the discovery of novel antimicrobial agents. The evidence strongly indicates that substitutions with halogenated aryl rings, furan moieties, and S-alkylated groups are particularly effective strategies for enhancing antibacterial and antifungal potency. The ability of these compounds to target multiple, validated microbial pathways further underscores their therapeutic potential.
Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent leads. The use of molecular docking and 3D-QSAR studies can provide deeper insights into the specific interactions between oxadiazole derivatives and their target enzymes, enabling a more rational, structure-based approach to drug design.[4] As the challenge of antimicrobial resistance continues to grow, the systematic exploration of the 1,3,4-oxadiazole chemical space will undoubtedly yield the next generation of life-saving therapeutics.
References
-
Jadhav, S. D., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(11), e2200295. [Link]
-
Kumar, A., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 23(11), 2829. [Link]
-
Asadi, M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 10(4), e26505. [Link]
-
Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(3), 18-27. [Link]
-
Tooke, C. L., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 62(22), 10351–10370. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7599. [Link]
-
Li, P., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Tooke, C. L., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 5(12), 2056–2068. [Link]
-
Panneerselvam, P., et al. (2009). Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. E-Journal of Chemistry, 6(4), 1075-1080. [Link]
-
Palit, R., et al. (2013). REVIEW ON SUBSTITUTED 1,3,4-OXADIAZOLE AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 4(11), 4153-4161. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7599. [Link]
-
Wujec, M., & Gładysz, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2398. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7599. [Link]
-
Zarei, M., et al. (2022). Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties. Medical Laboratory Journal, 16(2), 1-7. [Link]
-
Kumar, S., et al. (2010). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research, 2(4), 234-245. [Link]
-
Paruch, K., et al. (2020). Antimicrobial and antiprotozoal activity of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines: a review. Future Medicinal Chemistry, 12(18), 1695-1712. [Link]
-
Kumar, K. S., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. Bioinorganic Chemistry and Applications, 2013, 621932. [Link]
-
El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6667. [Link]
Sources
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmspr.in [ijmspr.in]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Docking Performance of 5-Methyl-1,3,4-oxadiazol-2-amine Analogues Against Key Enzymatic Targets
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, lauded for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This guide provides an in-depth comparative analysis of the docking performance of a specific subset, the 5-Methyl-1,3,4-oxadiazol-2-amine analogues, against a panel of therapeutically relevant enzymes. By synthesizing data from various in silico studies, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the potential of these analogues as inhibitors and to guide future lead optimization efforts.
The core of this analysis lies in molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns. The following sections will delve into the docking studies of 5-Methyl-1,3,4-oxadiazol-2-amine analogues against key enzymes implicated in infectious diseases, inflammation, cancer, and neurodegenerative disorders. Each section will present a comparative overview with established drugs, supported by available binding energy data and a detailed examination of the molecular interactions at the heart of their inhibitory potential.
Antimicrobial Targets: The Quest for Novel Antibacterials
The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can effectively target bacterial enzymes. One such critical target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.
Comparative Docking Analysis against E. coli DNA Gyrase B
Studies have explored the potential of 1,3,4-oxadiazole derivatives as inhibitors of the DNA gyrase B subunit (GyrB). While specific data for 5-Methyl-1,3,4-oxadiazol-2-amine analogues is limited, broader studies on related 1,3,4-oxadiazole-pyridine hybrids have demonstrated promising results. These studies provide a valuable framework for understanding the potential interactions of our target analogues. For instance, in silico screening of 1,3,4-oxadiazole derivatives against the crystal structure of E. coli DNA gyrase B (PDB ID: 5D7R) has shown that some analogues can achieve docking scores superior to standard antibiotics like amoxicillin.[1]
| Compound Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 1,3,4-Oxadiazole-Pyridine Hybrids | E. coli DNA Gyrase B | 5D7R | -8.0 to -8.1 | Amoxicillin | -7.1 |
Experimental Protocol: Molecular Docking of DNA Gyrase Inhibitors
The following protocol outlines a typical workflow for docking potential inhibitors against DNA gyrase B:
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., PDB ID: 5D7R) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structure.
-
Ligand Preparation: The 2D structures of the 5-Methyl-1,3,4-oxadiazol-2-amine analogues and reference antibiotics are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A grid box is defined around the active site of the enzyme. Molecular docking is then performed using software such as AutoDock Vina or PyRx. The program explores various conformations of the ligand within the active site and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Logical Workflow for DNA Gyrase Docking
Caption: A typical in silico workflow for docking studies against DNA gyrase.
Anti-inflammatory Targets: COX-1 and COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its upregulation is associated with inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
Comparative Docking Analysis against COX-1 and COX-2
Docking studies of N-amidoalkylated derivatives of 2-amino-5-aryl-1,3,4-oxadiazole have provided valuable insights into their potential as COX inhibitors. These studies, using software like ArgusLab, have shown that these compounds can form stable complexes with both COX-1 and COX-2 enzymes, with some analogues exhibiting preferential binding to COX-2.[2] The binding energies of these complexes are often comparable to or even stronger than those of known inhibitors.[2]
| Compound Class | Target Enzyme | Binding Energy (kcal/mol) | Reference Compound |
| N-amidoalkylated 2-amino-5-aryl-1,3,4-oxadiazole derivatives | COX-1 | -13.7150 | Known Inhibitors |
| N-amidoalkylated 2-amino-5-aryl-1,3,4-oxadiazole derivatives | COX-2 | -14.0313 to -14.4659 | Known Inhibitors |
The molecular docking of these analogues into the active site of COX-2 reveals key interactions. For instance, hydrogen bonds can be formed between the nitrogen atom of the 1,3,4-oxadiazole ring and the -NH group of Arginine (Arg120), as well as between the amine fragment of the ligand and the hydroxyl group of Tyrosine (Tyr355).[2] These interactions are crucial for the stabilization of the ligand-enzyme complex.
Signaling Pathway of COX Inhibition
Caption: Inhibition of the COX-2 pathway by 5-Methyl-1,3,4-oxadiazol-2-amine analogues.
Anticancer Targets: Targeting EGFR Kinase
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and signaling. Its overexpression or mutation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Comparative Docking Analysis against EGFR
Several studies have investigated 1,3,4-oxadiazole derivatives as potential EGFR inhibitors. While specific data on 5-Methyl-1,3,4-oxadiazol-2-amine analogues is emerging, related compounds have shown promising results. For instance, docking studies of naproxen-based 1,3,4-oxadiazole derivatives against the EGFR kinase domain have been performed, using established drugs like Osimertinib as a reference.[3] These studies have shown that the oxadiazole derivatives can interact favorably with key residues in the EGFR active site, such as Met793, Lys745, and Val726.[3]
| Compound Class | Target Enzyme | PDB ID | Docking Software | Key Interacting Residues | Reference Compound |
| Naproxen-1,3,4-oxadiazole derivatives | EGFR Kinase | (Not specified in snippet) | GOLD, Schrödinger Suite | Met793, Lys745, Val726 | Osimertinib |
Experimental Protocol: EGFR Docking and Virtual Screening
A typical workflow for identifying potential EGFR inhibitors from a library of 5-Methyl-1,3,4-oxadiazol-2-amine analogues would involve:
-
Library Preparation: A virtual library of the analogue structures is created and optimized.
-
Protein Preparation: The crystal structure of the EGFR kinase domain (e.g., from PDB) is prepared by removing water and adding hydrogens.
-
Virtual Screening: The library of analogues is docked into the ATP-binding site of EGFR using high-throughput virtual screening (HTVS) protocols.
-
Docking Refinement: The top-scoring compounds from the initial screen are subjected to more rigorous docking protocols, such as standard-precision (SP) and extra-precision (XP) docking, to refine the binding poses and scores.
-
Interaction Analysis: The binding modes of the most promising candidates are analyzed to identify key interactions with the amino acid residues of the EGFR active site.
Logical Flow for EGFR Inhibitor Screening
Caption: A virtual screening workflow for identifying EGFR inhibitors.
Neurodegenerative Disease Targets: Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
Comparative Docking Analysis against Acetylcholinesterase
Docking studies of 5-aryl-1,3,4-oxadiazol-2-amines have demonstrated their potential as AChE inhibitors.[4][5] A notable study on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains showed that many of these derivatives exhibited lower IC50 values against AChE than the established drug rivastigmine.[4][5] Molecular docking revealed that these compounds interact non-covalently with AChE, blocking the entrance to the enzyme's gorge and catalytic site.[4][5]
| Compound Class | Target Enzyme | IC50 vs AChE | Comparison | Key Interaction Type |
| 5-Aryl-1,3,4-oxadiazol-2-amines with long alkyl chains | Acetylcholinesterase | 12.8–99.2 µM | Many are more potent than Rivastigmine | Non-covalent |
The versatility of the 1,3,4-oxadiazole scaffold allows for the design of dual inhibitors that can target both AChE and butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism.[4][5]
Conclusion
The in silico docking studies reviewed in this guide collectively highlight the significant potential of 5-Methyl-1,3,4-oxadiazol-2-amine analogues as a versatile scaffold for designing inhibitors against a range of therapeutically important enzymes. The recurring theme across different targets is the ability of the 1,3,4-oxadiazole ring and its associated functionalities to form crucial hydrogen bonds and hydrophobic interactions within the enzyme active sites.
While the direct experimental docking data for the 5-methyl substituted analogues is still expanding, the strong performance of the closely related 5-aryl derivatives provides a compelling rationale for their further investigation. The comparative data presented against established drugs underscores the promise of this chemical class. Future work should focus on the synthesis and in vitro evaluation of these targeted analogues to validate the in silico predictions and to further elucidate their structure-activity relationships. This will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
-
Stepankova, S., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1988. [Link]
-
Stepankova, S., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Novel 1, 3, 4-Oxadiazole-pyridine hybrids as potential DNA gyrase B inhibitors (5D7R). Journal of Molecular Structure, 1276, 134781. [Link]
-
Al-Ostath, A., et al. (2023). Design, Synthesis, and Molecular Docking of Novel Naproxen-1,3,4-Oxadiazole Derivatives as Potential EGFR Inhibitors. Palestinian Medical and Pharmaceutical Journal, 8(2), 1-14. [Link]
-
Ponomarenko, M., et al. (2017). In Silico Prediction and Molecular Docking Studies of N-Amidoalkylated Derivatives of 1,3,4-Oxadiazole as COX-1 and COX-2 Potential Inhibitors. Research Journal of Pharmacy and Technology, 10(11), 3957-3963. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. journals.najah.edu [journals.najah.edu]
- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action for Neuroprotective Oxadiazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of promising neuroprotective oxadiazole compounds. Moving beyond a simple checklist of experiments, we delve into the strategic thinking and causal logic behind constructing a robust, self-validating experimental workflow. Our focus is on generating high-confidence data that not only elucidates the direct molecular interactions of these compounds but also confirms their functional consequences in cellular and more complex models of neurodegeneration.
I. Establishing a Clear Mechanistic Hypothesis
Before embarking on extensive experimental validation, it is paramount to establish a clear and testable mechanistic hypothesis. For neuroprotective oxadiazole compounds, this often falls into one or more of the following categories:
-
Direct Enzyme Inhibition: The compound directly binds to and inhibits the activity of a specific enzyme implicated in neurodegeneration (e.g., AChE, BACE1, MAO-B).[3][9]
-
Modulation of Signaling Pathways: The compound influences key signaling pathways involved in neuronal survival, inflammation, or oxidative stress, such as the Nrf2/NF-κB or mGluR1/CaMKIIα pathways.[5][6][10][11]
-
Receptor Agonism/Antagonism: The compound acts as an agonist or antagonist at a specific neuronal receptor.
-
Inhibition of Protein Aggregation: The compound interferes with the aggregation of pathological proteins like amyloid-beta (Aβ) or tau.[2]
Your initial hypothesis will likely be guided by computational modeling, in-silico screening, and preliminary in vitro assays. The subsequent experimental journey is about systematically testing and refining this initial hypothesis.
II. The Tiered Approach to MoA Validation: A Comparative Overview
A robust MoA validation strategy employs a tiered approach, starting with direct target engagement and progressing to cellular and in vivo functional assays. This section compares the key experimental methodologies at each tier, highlighting their strengths, limitations, and the rationale for their inclusion in a comprehensive validation plan.
Tier 1: Confirming Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that your oxadiazole compound physically interacts with its putative molecular target within a cellular context.[12] While traditional biochemical assays with purified proteins are a good starting point, they lack the physiological relevance of the cellular environment.[13]
Comparison of Target Engagement Assays:
| Assay | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[14][15] | Label-free, performed in intact cells or tissue lysates, reflects physiological conditions.[13][16][17] | Requires a specific antibody for detection (Western blot-based) or advanced proteomics (mass spectrometry-based).[18] Not all ligand binding events result in a measurable thermal shift.[18] |
| Bioluminescence Resonance Energy Transfer (BRET) / Förster Resonance Energy Transfer (FRET) | Measures the proximity between a tagged target protein and a fluorescently labeled compound or a competitive binder. | Real-time measurements in living cells, highly sensitive. | Requires genetic modification of the target protein, potential for steric hindrance from tags. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[19] | Does not require compound labeling, applicable to a wide range of proteins. | Requires optimization of protease concentration and digestion time. |
Expert Recommendation: The Cellular Thermal Shift Assay (CETSA) is a powerful and increasingly accessible method for confirming target engagement in a physiologically relevant setting.[20][21] It provides strong evidence that the compound can reach and bind to its target within the complex milieu of the cell.
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: Western Blot-Based CETSA for a Putative Kinase Target
-
Cell Culture and Treatment: Plate a neuronal cell line (e.g., SH-SY5Y) and grow to 80-90% confluency. Treat cells with the oxadiazole compound at various concentrations (and a vehicle control) for a predetermined time.
-
Heat Challenge: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).
-
Cell Lysis: Immediately after the heat challenge, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, unfolded proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant (soluble fraction) and quantify the total protein concentration. Normalize the samples and perform SDS-PAGE followed by Western blotting using a specific antibody against the target kinase.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Tier 2: Elucidating Downstream Cellular Effects
Once direct target engagement is confirmed, the next critical step is to demonstrate that this interaction leads to the predicted downstream cellular effects. This involves analyzing the modulation of specific signaling pathways and relevant cellular functions.
Key Experimental Approaches for Downstream Analysis:
| Experimental Approach | What it Measures | Example Application for Oxadiazoles |
| Phospho-protein Analysis (Western Blot, ELISA, Mass Spectrometry) | Changes in the phosphorylation state of key signaling proteins. | Assessing the phosphorylation of Akt, GSK3β, or MAPKs following compound treatment.[22][23] |
| Gene Expression Analysis (qPCR, RNA-Seq) | Alterations in the transcription of target genes. | Measuring the upregulation of antioxidant response element (ARE) genes downstream of Nrf2 activation.[6] |
| Reporter Gene Assays | The activity of specific transcription factors. | Using a luciferase reporter driven by an NF-κB response element to measure the inhibition of NF-κB activity.[5] |
| Functional Cellular Assays | Phenotypic changes in cellular health and function. | Measuring the reduction of reactive oxygen species (ROS) production, inhibition of apoptosis, or protection against neurotoxin-induced cell death.[7][24] |
Expert Insight: It is crucial to connect the target engagement data with the downstream effects. For instance, demonstrate that the concentration-response curve for target engagement in CETSA correlates with the concentration-response curve for the inhibition of a downstream signaling event.
dot
Caption: Logical Flow of MoA Validation.
Tier 3: Validation in Advanced Models and In Vivo
The final and most challenging tier of MoA validation involves demonstrating efficacy in more complex, disease-relevant models. This provides crucial evidence that the compound's mechanism of action translates to a therapeutic benefit in a system that more closely mimics human pathology.
Comparison of Advanced Neuroprotection Models:
| Model System | Description | Advantages | Limitations |
| Primary Neuronal Cultures | Neurons isolated directly from rodent brain tissue. | More physiologically relevant than cell lines, preserve some synaptic connectivity. | Technically demanding to culture, limited lifespan. |
| Organotypic Slice Cultures | Thin slices of brain tissue cultured in vitro.[25] | Preserve the 3D architecture and cellular diversity of the brain region. | Limited throughput, potential for artifacts from the slicing procedure. |
| Animal Models of Neurodegeneration | Transgenic or toxin-induced models that recapitulate aspects of human neurodegenerative diseases (e.g., MPTP model for Parkinson's, 3xTg-AD mice for Alzheimer's).[6][26][27] | Allow for the assessment of behavioral outcomes and in vivo target engagement. | May not fully replicate the complexity of human disease, ethical considerations.[28] |
Self-Validating Experimental Design in Animal Models:
To ensure the observed neuroprotective effects in an animal model are indeed due to the hypothesized MoA, the following should be integrated into the study design:
-
In Vivo Target Engagement: If possible, perform ex vivo CETSA on tissue samples from treated animals to confirm that the compound reached the brain and engaged its target at therapeutic doses.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of compound concentration in the brain with the time course of target modulation and behavioral improvements.
-
Use of Tool Compounds: Compare the effects of your lead compound with a structurally related but inactive analogue, or a known inhibitor of the target, to demonstrate on-target specificity.
III. Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for robust comparison and interpretation.
Table 1: Comparative in vitro Activity of Oxadiazole Derivatives
| Compound | Target Engagement (CETSA ΔTm, °C) | AChE Inhibition (IC50, µM) [1] | MAO-B Inhibition (IC50, µM) [29] | Neuroprotection (EC50, µM in 6-OHDA model) [24] |
| Compound X | +5.2 | 0.15 | 0.05 | 0.25 |
| Compound Y | +4.8 | 0.21 | 0.12 | 0.38 |
| Inactive Analogue | No Shift | >50 | >50 | >50 |
| Reference Drug | +6.1 | 0.12 | N/A | 0.18 |
IV. Conclusion: Synthesizing a Coherent Mechanistic Narrative
Validating the mechanism of action for a neuroprotective oxadiazole compound is a multifaceted process that requires a logical and iterative experimental approach. By systematically progressing from direct target engagement to downstream cellular effects and finally to in vivo validation, researchers can build a compelling and well-supported narrative for their compound's therapeutic potential. This rigorous, evidence-based approach is not only fundamental for scientific advancement but also a prerequisite for successful drug development.
References
-
Abdel-Cader, M. S., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. [Link]
-
Huber, K. V. M., et al. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed. [Link]
-
Rehman, S. U., et al. (2023). Design and synthesis of phenoxy methyl-oxadiazole compounds against Alzheimer's disease. PubMed. [Link]
-
Drewes, G., et al. (2017). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
Kumar, D., et al. (2023). 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. TMR Publishing Group. [Link]
-
Al-Ghorbani, M., et al. (2022). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances. [Link]
-
Walsh Medical Media. (n.d.). Neuro-Protection Drug Target Identification Using Pharmacokinetics and Molecular Docking. Walsh Medical Media. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. ACS Chemical Neuroscience. [Link]
-
Zalcman, G., et al. (2007). Experimental models of neuroprotection relevant to multiple sclerosis. Neurology. [Link]
-
Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. PMC. [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
-
Li, Q., et al. (2023). Novel flavonoid 1,3,4-oxadiazole derivatives ameliorate MPTP-induced Parkinson's disease via Nrf2/ NF-κB signaling pathway. ResearchGate. [Link]
-
Li, Q., et al. (2023). Novel flavonoid 1,3,4-oxadiazole derivatives ameliorate MPTP-induced Parkinson's disease via Nrf2/NF-κB signaling pathway. PubMed. [Link]
-
Duan, Y., et al. (2023). Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. BioKB. [Link]
-
Duan, Y., et al. (2023). Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. PubMed. [Link]
-
Hlushchak, R., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Zalcman, G., et al. (2007). Experimental models of neuroprotection relevant to multiple sclerosis. Ovid. [Link]
-
Chen, Z., et al. (2017). Experimental Models to Study the Neuroprotection of Acidic Postconditioning Against Cerebral Ischemia. PubMed. [Link]
-
Horton, A., et al. (2020). Furoxans (Oxadiazole-4N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. PMC. [Link]
-
Barone, E., et al. (2021). Signalling Pathways Implicated in Alzheimer′s Disease Neurodegeneration in Individuals with and without Down Syndrome. MDPI. [Link]
-
Kondeva-Burdina, M., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Galdur, S., et al. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
-
Li, J., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers. [Link]
-
Zhang, Y., et al. (2024). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. PMC. [Link]
-
Hlushchak, R., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Zhang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PMC. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
CETSA. (n.d.). CETSA. CETSA. [Link]
-
Semantic Scholar. (n.d.). Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway. Semantic Scholar. [Link]
-
Semantic Scholar. (n.d.). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Semantic Scholar. [Link]
-
Aarts, M., & Tymianski, M. (2022). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. MDPI. [Link]
-
Reddy, P. H., & Yin, X. (2023). Common Signaling Pathways Involved in Alzheimer's Disease and Stroke: Two Faces of the Same Coin. PubMed Central. [Link]
-
Van den Hoven, L., et al. (2020). RhoA Signaling in Neurodegenerative Diseases. PMC. [Link]
-
Wang, J., et al. (2024). Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway. PMC. [Link]
-
Aarts, M., & Tymianski, M. (2022). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. ResearchGate. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel flavonoid 1,3,4-oxadiazole derivatives ameliorate MPTP-induced Parkinson's disease via Nrf2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of phenoxy methyl-oxadiazole compounds against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway | Semantic Scholar [semanticscholar.org]
- 11. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 20. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 21. annualreviews.org [annualreviews.org]
- 22. mdpi.com [mdpi.com]
- 23. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. neurology.org [neurology.org]
- 27. Experimental Models to Study the Neuroprotection of Acidic Postconditioning Against Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy | Semantic Scholar [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity Analysis of 5-Methyl-1,3,4-oxadiazole-2-amine-Based Enzyme Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The 5-methyl-1,3,4-oxadiazole-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent enzyme inhibitors. Its appeal lies in its synthetic tractability and its ability to engage in key hydrogen bonding interactions within enzyme active sites.[1][2] Derivatives of this scaffold have shown promise in targeting a range of enzymes, particularly protein kinases, which are pivotal regulators of cellular processes and attractive targets in oncology.[3][4] However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[4]
Cross-reactivity, or the ability of an inhibitor to bind to unintended targets (off-targets), can lead to unforeseen side effects or even therapeutic benefits through polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity analysis is not merely a regulatory hurdle but a critical step in understanding the true biological activity of any 5-methyl-1,3,4-oxadiazole-2-amine-based inhibitor. This guide provides a comparative overview of state-of-the-art methodologies for assessing inhibitor selectivity, offering insights into the causality behind experimental choices to empower researchers in drug discovery.
The Imperative of Selectivity Profiling
The central dogma of targeted therapy is to modulate the activity of a specific disease-driving enzyme without affecting other cellular functions. However, the reality is that most small molecule inhibitors exhibit some level of promiscuity.[4] Understanding an inhibitor's selectivity profile is paramount for several reasons:
-
Anticipating Off-Target Toxicities: Unintended inhibition of essential enzymes can lead to adverse drug reactions. Early identification of off-target interactions allows for medicinal chemistry efforts to design out these liabilities.[5]
-
Deconvoluting Mechanism of Action: If an inhibitor shows potent cellular activity, it is crucial to confirm that this effect is due to the intended target and not an off-target.[6]
-
Identifying Polypharmacological Opportunities: In some cases, hitting multiple targets can be therapeutically advantageous, for instance, in overcoming drug resistance or achieving synergistic effects.[5]
-
Selecting High-Quality Tool Compounds: For basic research, highly selective inhibitors are essential for accurately probing the biological function of a specific enzyme.[7]
The following sections will delve into the practical aspects of generating a robust cross-reactivity profile, comparing key experimental approaches and providing the rationale for their application.
Comparative Analysis of Cross-Reactivity Profiling Methodologies
A multi-faceted approach is often necessary to gain a comprehensive understanding of an inhibitor's selectivity. Here, we compare several widely used techniques, highlighting their strengths, limitations, and the unique insights they provide.
Large-Scale Kinase Panel Screening
Broad screening against a large panel of kinases is the cornerstone of selectivity profiling.[7][8] This approach provides a panoramic view of an inhibitor's activity across the kinome.
Principle: The inhibitor is tested at a fixed concentration (typically 1 µM) against hundreds of purified kinases in biochemical assays. The percent inhibition is measured, and "hits" are typically defined as kinases inhibited above a certain threshold (e.g., >50% or >70%).[7]
Experimental Data Synopsis:
| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) |
| Primary Target (e.g., EGFR) | 98% | 95% |
| Off-Target 1 (e.g., SRC) | 75% | 20% |
| Off-Target 2 (e.g., VEGFR2) | 68% | 15% |
| Off-Target 3 (e.g., ABL1) | 15% | 5% |
| ... (400+ other kinases) | <10% | <10% |
Interpretation: In this hypothetical dataset, Inhibitor A shows significant off-target activity against SRC and VEGFR2, suggesting a more promiscuous profile. In contrast, Inhibitor B is highly selective for the primary target.
Workflow for Kinase Panel Screening:
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Advantages:
-
Comprehensive Coverage: Panels can include over 400 kinases, providing a broad overview of selectivity.[8][9]
-
High Throughput: Automated platforms enable rapid screening of multiple compounds.[9]
-
Standardized Assays: Commercial vendors offer well-validated and reproducible assays.[8][9][10]
Limitations:
-
Biochemical vs. Cellular Activity: These assays use purified enzymes and may not fully recapitulate the complexities of the cellular environment.[10]
-
Cost: Large-scale screening can be expensive.[11]
-
Limited Scope: Primarily focused on kinases, other enzyme classes are not assessed.
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method to assess direct binding of an inhibitor to a purified protein.[12][13]
Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). DSF monitors protein unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.[14] A positive shift in Tm (ΔTm) indicates ligand binding.[15]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Preparation: Prepare a master mix containing the purified target enzyme (2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and buffer.
-
Compound Addition: Dispense the master mix into a 96- or 384-well PCR plate. Add the 5-methyl-1,3,4-oxadiazole-2-amine-based inhibitor or DMSO control to the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C with a ramp rate of 1°C/minute).
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at the inflection point of the curve. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the inhibitor-treated sample.
Comparative DSF Data:
| Enzyme | Inhibitor Concentration | Tm (°C) | ΔTm (°C) |
| Primary Target | 0 µM (DMSO) | 45.2 | - |
| 10 µM | 52.7 | +7.5 | |
| Off-Target 1 | 0 µM (DMSO) | 48.1 | - |
| 10 µM | 48.3 | +0.2 | |
| Off-Target 2 | 0 µM (DMSO) | 51.5 | - |
| 10 µM | 55.0 | +3.5 |
Interpretation: The significant ΔTm for the primary target confirms strong binding. The negligible shift for Off-Target 1 suggests no interaction, while the moderate shift for Off-Target 2 indicates potential off-target binding.
Advantages:
-
Direct Binding Measurement: Confirms physical interaction between the inhibitor and the enzyme.[12]
-
Versatility: Applicable to a wide range of proteins, not just enzymes with known substrates.[16]
-
Cost-Effective and Rapid: Requires small amounts of protein and can be performed quickly.[13]
Limitations:
-
Not a Functional Assay: Does not measure inhibition of enzyme activity.
-
False Negatives/Positives: Some binding events may not result in a significant thermal shift, and some compounds may interfere with the fluorescent dye.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18]
Principle: A solution of the inhibitor is titrated into a solution containing the enzyme. The heat change upon each injection is measured. The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[19]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified enzyme (in the sample cell) and the inhibitor (in the syringe) in the same buffer. Ensure accurate concentration determination.[19]
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Titration: Perform a series of small injections of the inhibitor into the enzyme solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to enzyme. Fit the data to an appropriate binding model to extract thermodynamic parameters.[20]
Comparative ITC Data for Inhibitor Binding to Primary Target vs. Off-Target:
| Parameter | Primary Target | Off-Target |
| Binding Affinity (Kd) | 10 nM | 1.2 µM |
| Stoichiometry (n) | 1.1 | 0.9 |
| Enthalpy (ΔH) | -15.2 kcal/mol | -8.5 kcal/mol |
| Entropy (TΔS) | -4.8 kcal/mol | -2.1 kcal/mol |
Interpretation: The significantly lower Kd for the primary target indicates much tighter binding compared to the off-target. The thermodynamic signatures (ΔH and TΔS) can provide insights into the nature of the binding interactions.
Advantages:
-
Gold Standard for Binding Affinity: Provides a direct and label-free measurement of binding thermodynamics.[17]
-
Rich Information Content: Determines affinity, stoichiometry, and enthalpy and entropy of binding in a single experiment.[18]
Limitations:
-
Lower Throughput: Not suitable for high-throughput screening.
-
Requires Larger Amounts of Material: Consumes more protein and compound than other methods.[19]
-
Sensitivity to Buffer Conditions: Buffer mismatches can lead to artifacts.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a groundbreaking method that allows for the assessment of target engagement in a cellular context, bridging the gap between biochemical assays and cellular responses.[21][22]
Principle: Similar to DSF, CETSA® is based on the principle of ligand-induced thermal stabilization of proteins. However, the experiment is performed in intact cells or cell lysates.[23][24] After heating, the aggregated, denatured proteins are separated from the soluble fraction, and the amount of remaining soluble target protein is quantified, typically by Western blotting or mass spectrometry.[25]
Workflow for CETSA®:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Comparative CETSA® Data:
| Treatment | Temperature (°C) | Relative Amount of Soluble Primary Target | Relative Amount of Soluble Off-Target |
| DMSO | 45 | 1.0 | 1.0 |
| 50 | 0.8 | 0.9 | |
| 55 | 0.4 | 0.5 | |
| 60 | 0.1 | 0.2 | |
| Inhibitor | 45 | 1.0 | 1.0 |
| 50 | 0.9 | 0.9 | |
| 55 | 0.8 | 0.5 | |
| 60 | 0.5 | 0.2 |
Interpretation: The inhibitor treatment results in a significant rightward shift in the melting curve for the primary target, indicating stabilization and target engagement in the cellular environment. The lack of a significant shift for the off-target suggests poor engagement in cells.
Advantages:
-
Physiologically Relevant: Measures target engagement in the complex milieu of the cell, accounting for factors like cell permeability and intracellular concentrations.[21][23]
-
Confirms Cellular Target Engagement: Provides direct evidence that the inhibitor reaches and binds to its intended target in a living system.[24]
-
Can be adapted for proteome-wide analysis (Thermal Proteome Profiling).
Limitations:
-
Lower Throughput than Biochemical Assays: Can be more labor-intensive, although higher-throughput formats are being developed.[21]
-
Requires Specific Antibodies or Mass Spectrometry: Detection of the target protein can be a bottleneck.
-
Not all proteins are amenable to this assay.
Best Practices and Strategic Implementation
A robust cross-reactivity analysis should be a tiered and iterative process.
-
Initial Broad Screening: Begin with a comprehensive kinase panel screen at a single high concentration (e.g., 1-10 µM) to identify potential off-targets.
-
Orthogonal Validation: Validate the primary target binding and any significant off-target hits using a biophysical method like DSF or ITC. This confirms direct physical interaction and helps to eliminate false positives from the initial screen.
-
Cellular Target Engagement: Employ CETSA® to confirm that the inhibitor engages the primary target in a cellular context. This is a critical step to ensure that the observed cellular phenotype is a result of on-target activity.
-
Dose-Response Profiling: For the primary target and any confirmed off-targets, determine the IC50 (for functional inhibition) or Kd (for binding affinity) to quantify the potency and selectivity window. A desirable inhibitor should have a significant potency window (e.g., >100-fold) between its primary target and any off-targets.
Conclusion
The 5-methyl-1,3,4-oxadiazole-2-amine scaffold holds great potential for the development of novel enzyme inhibitors. However, realizing this potential requires a deep and nuanced understanding of their selectivity profiles. By strategically combining broad biochemical screens with biophysical and cellular target engagement assays, researchers can build a comprehensive picture of an inhibitor's activity. This multi-pronged approach, grounded in the principles of scientific integrity, is essential for mitigating risks, elucidating true mechanisms of action, and ultimately, developing safer and more effective therapeutics.
References
-
Alexandrov, A. I., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 177-192. [Link]
-
Barth, C., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 588223. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]
-
Malvern Panalytical. (n.d.). Enzyme kinetics assays with MicroCal ITC systems. [Link]
-
Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14646-14654. [Link]
-
Hu, Y., et al. (2015). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Bio-protocol, 5(8), e1451. [Link]
-
Niesen, F. H., et al. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]
-
TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. [Link]
-
Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14646-14654. [Link]
-
Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-180. [Link]
-
Shao, H., et al. (2020). Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein-protein interactions. Organic & Biomolecular Chemistry, 18(22), 4157-4163. [Link]
-
Miljković, F., & Rakočević, Z. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(20), 3195-3202. [Link]
-
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 788-806. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3381-3391. [Link]
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Drug Targets, 24(9), 785-797. [Link]
-
Lito, P., & Rosen, N. (2018). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 13(2), 299-301. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. (n.d.). CETSA. [Link]
- Google Patents. (n.d.). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.
-
Landon, M. R., & Lancia, D. R. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(13), 5949-5971. [Link]
-
van der Worp, H. B., et al. (2019). Inhibitor Selectivity. Scholarly Publications Leiden University. [Link]
-
Landon, M. R., & Lancia, D. R. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(13), 5949-5971. [Link]
-
Levinson, N. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11925-E11934. [Link]
-
Anjum, M., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(1), 233. [Link]
-
PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]
-
Jasiak, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(7), 3756. [Link]
-
Zherdev, A. V., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-8. [Link]
-
Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2110. [Link]
-
University College London. (n.d.). Enzyme inhibitors. [Link]
-
Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174579. [Link]
-
Li, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 158-167. [Link]
-
Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 893790. [Link]
-
Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1863. [Link]
-
ResearchGate. (n.d.). 1,3,4-Oxadiazole Based EGFR Inhibitors as Anticancer Therapeutics: SAR Study and Binding Mode of Interaction Analysis. [Link]
-
El-Damasy, A. K., et al. (2020). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry, 94, 103433. [Link]
-
ResearchGate. (n.d.). Recent Updates on Biological Activities of Oxadiazoles. [Link]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Kinase Selectivity Profiling Services [promega.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 14. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 15. scilit.com [scilit.com]
- 16. Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 18. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. tainstruments.com [tainstruments.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. news-medical.net [news-medical.net]
- 24. CETSA [cetsa.org]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the Efficacy of Different Synthetic Routes to 2,5-Disubstituted 1,3,4-Oxadiazoles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The 2,5-disubstituted pattern is particularly prevalent, offering a versatile platform for tuning a molecule's steric and electronic properties to optimize its pharmacological profile. Consequently, the development of efficient, scalable, and environmentally benign synthetic routes to this heterocyclic system is of paramount importance to the drug discovery and development community.
This guide provides a comparative analysis of the most prominent and effective synthetic strategies for preparing 2,5-disubstituted 1,3,4-oxadiazoles. We will delve into the mechanistic underpinnings of each route, present supporting experimental data, and offer field-proven insights to guide your selection of the optimal method for your specific research needs.
Route 1: The Classical Pathway - Cyclodehydration of 1,2-Diacylhydrazines
This is one of the most traditional and widely used methods for constructing the 1,3,4-oxadiazole ring. The strategy is straightforward: two carboxylic acid derivatives (often an acid and a hydrazide) are coupled to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a strong dehydrating agent to forge the oxadiazole ring.
Mechanistic Rationale: The choice of dehydrating agent is critical. Reagents like phosphorus oxychloride (POCl₃), phosphoryl chloride, sulfuric acid (H₂SO₄), or phosphorus pentoxide (P₂O₅) are commonly employed.[2][4][5] They function by activating the carbonyl oxygen of one acyl group, making it a better leaving group (as a phosphate or sulfate ester), and facilitating the intramolecular nucleophilic attack by the other carbonyl oxygen, followed by elimination of water.
Typical Workflow:
Caption: Workflow for the classical two-step synthesis of 1,3,4-oxadiazoles.
Advantages:
-
Reliability: A well-established and robust method.
-
Readily Available Starting Materials: Carboxylic acids, their derivatives, and hydrazides are common lab reagents.
Limitations:
-
Harsh Conditions: Often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.
-
Stoichiometric Waste: The use of stoichiometric dehydrating agents generates significant chemical waste.
-
Two-Step Process: Requires isolation of the diacylhydrazine intermediate, increasing time and reducing overall yield.
Route 2: Oxidative Cyclization of N-Acylhydrazones
This is arguably the most versatile and widely adopted modern approach. It involves the condensation of an aldehyde with an acylhydrazide to form an N-acylhydrazone intermediate, which is then oxidized to induce cyclization. A key advantage is that the N-acylhydrazone can often be generated in situ, allowing for a one-pot procedure directly from the aldehyde and hydrazide.[6][7]
Mechanistic Rationale: The oxidant facilitates the removal of two hydrogen atoms from the N-acylhydrazone, leading to the formation of a transient species that undergoes a 1,5-electrocyclization, followed by rearomatization to yield the stable 1,3,4-oxadiazole ring. A wide variety of oxidizing systems have been developed, each with its own merits.
Key Oxidizing Systems:
-
Iodine-Mediated Systems: Molecular iodine (I₂), often in the presence of a base like potassium carbonate (K₂CO₃) or in a solvent like DMSO, is a highly effective and practical choice.[6][8][9] It is a transition-metal-free method, making it attractive for pharmaceutical synthesis where metal contamination is a concern.[10]
-
Hypervalent Iodine Reagents: Reagents like diacetoxyiodobenzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) are powerful oxidants that often work under mild, solvent-free conditions, aligning with green chemistry principles.[11]
-
Visible-Light Photoredox Catalysis: A cutting-edge approach that uses visible light to promote the cyclization, often without the need for any catalyst.[12][13] This method is exceptionally mild and environmentally friendly.
Caption: General scheme for the oxidative cyclization of N-acylhydrazones.
Advantages:
-
High Versatility: A vast array of aldehydes and hydrazides can be used.
-
Milder Conditions: Many oxidative systems operate under significantly milder conditions than classical dehydration.
-
One-Pot Potential: The ability to perform the condensation and cyclization in a single pot streamlines the workflow.[14]
Limitations:
-
Oxidant Sensitivity: The substrate must be stable to the chosen oxidizing agent.
-
Stoichiometric Oxidants: Many methods still rely on stoichiometric amounts of the oxidant, although catalytic versions are emerging.
Route 3: Greener Approaches - Microwave-Assisted Synthesis
Microwave irradiation has revolutionized organic synthesis by offering a more efficient method of energy transfer directly to the reacting molecules.[15][16] This technology can be applied to both the classical cyclodehydration and the oxidative cyclization routes, dramatically reducing reaction times and often improving yields.
Mechanistic Rationale: Microwave energy couples efficiently with polar molecules (like solvents and reactants), leading to rapid, uniform heating that can accelerate reaction rates far beyond what is achievable with conventional oil bath heating. This can minimize the formation of side products that often occur during prolonged heating.[1][17]
Caption: Comparison of conventional heating versus microwave-assisted synthesis.
Advantages:
-
Drastic Reduction in Reaction Time: Reactions that take hours conventionally can often be completed in minutes.[15][18]
-
Higher Yields and Purity: Rapid heating often minimizes byproduct formation.[1]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, not the vessel, leading to better energy economy.
Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor for safety and control.
-
Scalability: While scalable, moving from lab-scale to industrial-scale microwave synthesis requires specialized engineering.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the scale of the reaction, the functional groups present in the substrates, and the available laboratory equipment. The table below summarizes the key performance indicators for the discussed methods.
| Feature | Route 1: Classical Cyclodehydration | Route 2: Oxidative Cyclization (I₂-mediated) | Route 3: Microwave-Assisted |
| Starting Materials | Carboxylic Acid/Derivative + Hydrazide | Aldehyde + Hydrazide | Varies (Applicable to most routes) |
| Typical Reaction Time | 4 - 24 hours | 1 - 12 hours | 3 - 30 minutes[15] |
| Typical Yields | 60 - 85% | 75 - 95%[6] | 80 - 98%[1][18] |
| Reaction Conditions | Harsh (POCl₃, H₂SO₄), High Temp. | Mild (I₂, K₂CO₃), Room Temp. to 80°C | Elevated Temp. & Pressure (controlled) |
| Key Advantage | Methodological simplicity, low-cost reagents | High functional group tolerance, one-pot | Extreme speed, high efficiency |
| Key Disadvantage | Harsh conditions, poor atom economy | Requires stoichiometric oxidant | Requires specialized equipment |
| Green Chemistry Aspect | Poor (Harsh reagents, waste) | Moderate (Transition-metal-free) | Excellent (Energy efficient, fast) |
Detailed Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for representative syntheses are provided below.
Protocol 1: Classical Synthesis via Cyclodehydration
Adapted from the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using POCl₃.[19]
-
Step A: Synthesis of Diacylhydrazine: To a solution of an appropriate acylhydrazide (10 mmol) in dry pyridine (20 mL), add the desired aroyl chloride (11 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into crushed ice and filter the resulting solid precipitate. Wash the solid with cold water and recrystallize from ethanol to obtain the pure 1,2-diacylhydrazine.
-
Step B: Cyclodehydration: Add the purified diacylhydrazine (5 mmol) to phosphorus oxychloride (10 mL) slowly in a round-bottom flask.
-
Reflux the mixture for 5-7 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture carefully onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to yield the final 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: One-Pot Iodine-Mediated Oxidative Cyclization
Adapted from the I₂-mediated synthesis from aldehydes and hydrazides.[6]
-
Setup: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), the acylhydrazide (1.0 mmol), and molecular iodine (I₂) (1.2 mmol).
-
Solvent Addition: Add 10 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Stir the mixture at 80°C. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 3: Microwave-Assisted Synthesis
Adapted from the microwave synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole derivatives.[15]
-
Reactant Mixture: In a microwave process vial, mix isoniazid (1.37 g, 0.01 mol), the appropriate aromatic aldehyde (0.01 mol), and a few drops of dimethylformamide (DMF) as a high-dielectric solvent.
-
Intermediate Formation: Subject the mixture to microwave irradiation at 300 W for 3 minutes (using 30-second intervals to control temperature).
-
Cyclization Step: To the cooled reaction mixture containing the in situ formed acylhydrazone, add chloramine-T (0.01 mol) in ethanol (15 mL).
-
Microwave Irradiation: Expose the new mixture to microwave irradiation at 300 W for 4 minutes (using 30-second intervals).
-
Isolation: Cool the reaction mixture and pour it into ice-cold water.
-
Purification: Filter the resulting solid product, wash it with water, and recrystallize from ethanol to afford the pure oxadiazole derivative.
Conclusion and Future Outlook
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has evolved significantly from harsh, classical methods to highly efficient, mild, and environmentally conscious strategies.
-
The classical cyclodehydration route remains a viable option for simple, robust substrates where cost is a primary driver, but its environmental impact and limited functional group tolerance are significant drawbacks.
-
Oxidative cyclization of acylhydrazones represents the current state-of-the-art, offering a superb balance of efficiency, versatility, and mild conditions. The development of catalytic and visible-light-driven versions of this reaction continues to push the boundaries of green chemistry.[12][13]
-
Microwave-assisted synthesis provides a powerful tool for accelerating reaction discovery and optimization. Its ability to dramatically shorten reaction times makes it an invaluable asset in the fast-paced environment of drug development.
For the modern medicinal chemist, a one-pot oxidative cyclization, potentially enhanced with microwave irradiation, offers the most effective and efficient pathway to novel 2,5-disubstituted 1,3,4-oxadiazoles. Future research will likely focus on further refining catalytic systems, expanding the use of flow chemistry for scalability, and leveraging computational tools to predict optimal reaction conditions for increasingly complex molecular targets.
References
-
Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 33-37. Available at: [Link]
-
Wang, Z., et al. (2021). Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. ACS Omega, 6(40), 26647-26657. Available at: [Link]
-
Pathak, V., et al. (2021). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 2-15. Available at: [Link]
-
Yu, W., et al. (2013). I₂-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78(20), 10337-10343. Available at: [Link]
-
Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists, 4(1). Available at: [Link]
-
Li, W., et al. (2018). Cobalt(II) nitrate promoted cyclization of benzoyl hydrazone for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2017). Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents. International Journal of Drug Discovery and Herbal Research, 7(1), 1-6. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-Oxadiazoles. . Available at: [Link]
-
Shaik, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-277. Available at: [Link]
-
Fan, Y., et al. (2016). Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)–H or C(sp)–H Bond. The Journal of Organic Chemistry, 81(15), 6820-6825. Available at: [Link]
-
Wang, Z., et al. (2021). Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. ACS Omega. Available at: [Link]
-
Sharma, V. K., et al. (2011). Microwave assisted synthesis and pharmacological evaluation of some 1, 3, 4-oxadiazole derivatives. Archives of Applied Science Research, 3(2), 558-567. Available at: [Link]
-
Fassihi, A., et al. (2012). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 7(5), S913. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505. Available at: [Link]
-
Kumar, S., et al. (2013). Greener synthetic route to some 2,5-disubstituted-1,3,4-oxadiazoles: An efficient, rapid and solid phase approach. ResearchGate. Available at: [Link]
-
Kelarev, V. I., et al. (2000). SYNTHESIS OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLES CONTAINING BENZOTHIAZOLYLTHIOL GROUPING. Chemistry of Heterocyclic Compounds, 36(2), 207-213. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2 Formation of 2,5-substituted 1,3,4-oxadiazoles via oxidative... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. Available at: [Link]
-
Pop, R., et al. (2020). Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. International Journal on Recent Advancement in Biotechnology & Nanotechnology. Available at: [Link]
-
Gaponik, P. N., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. Available at: [Link]
-
Shaik, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(1), 101. Available at: [Link]
-
Kumar, G. V., et al. (2013). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Korean Chemical Society, 57(3), 395-403. Available at: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLES CONTAINING BENZOTHIAZOLYLTHIOL GROUPING | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 15. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. idaampublications.in [idaampublications.in]
- 19. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1,3,4-oxadiazol-2-amine
As researchers and drug development professionals, our work with novel chemical entities like 5-Methyl-1,3,4-oxadiazol-2-amine is foundational to discovery. This heterocyclic amine is a valuable building block in medicinal chemistry, often explored for developing new therapeutic agents.[1] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses immediate safety risks but also carries long-term environmental consequences.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methyl-1,3,4-oxadiazol-2-amine (CAS No. 52838-39-8), grounded in established safety principles. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and environmental stewardship, reflecting the high standards of our scientific community.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. 5-Methyl-1,3,4-oxadiazol-2-amine is not benign; its hazard profile dictates every subsequent step in its handling and disposal.
GHS Hazard Profile
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified with several key hazards.[2] The primary risks are associated with acute toxicity and irritation.
This profile establishes that the compound must be managed as hazardous waste . The causality is clear: improper disposal could lead to toxic exposure for personnel or harmful release into the environment. Therefore, disposal via standard laboratory drains or general refuse is strictly prohibited.[5][6]
Physicochemical Properties for Disposal Consideration
Understanding the compound's physical state and properties is crucial for selecting appropriate containers and anticipating its behavior.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₃H₅N₃O | Indicates the presence of nitrogen and oxygen, which can influence incineration byproducts (e.g., NOx).[7] |
| Molecular Weight | 99.09 g/mol | Basic data for waste inventory.[2] |
| Physical Form | Solid / Crystalline Solid | As a solid, it poses a dust inhalation risk.[3][8] Disposal procedures must mitigate dust generation.[3] |
| Melting Point | 185-186°C | Stable solid at ambient laboratory temperatures.[1] |
| Storage | Store in a cool, dry, well-ventilated place (2-8°C recommended).[1][3] | Waste containers should be stored under similar conditions, away from incompatible materials.[3] |
Operational Protocol: From Bench to Final Disposal
The following step-by-step methodology ensures that 5-Methyl-1,3,4-oxadiazol-2-amine waste is handled safely and compliantly from the point of generation to its final collection.
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound or its waste, the potential for skin, eye, and respiratory exposure must be mitigated. The choice of PPE is a direct response to the known hazards.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[4] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.[2][3]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when cleaning spills, consider additional protective clothing to prevent skin contact.[3][9]
-
Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a chemical fume hood.[10] If a fume hood is not available or if dust is generated, a government-approved respirator (e.g., NIOSH P95 or EU EN 143 P1) is required.[11]
Waste Segregation and Containerization
The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.[10]
Step 1: Designate a Waste Stream. 5-Methyl-1,3,4-oxadiazol-2-amine waste must be collected in a dedicated "Solid Hazardous Waste" or "Non-Halogenated Solid Chemical Waste" container. Do not mix it with other waste streams, especially strong oxidizing agents or acids, to avoid unknown and potentially hazardous reactions.
Step 2: Select Appropriate Containers.
-
Primary Waste (Unused/Expired Chemical): If possible, leave the chemical in its original, clearly labeled container.[5][12] Ensure the container is securely sealed.
-
Contaminated Labware (Solid Waste): For items like contaminated gloves, weighing papers, and pipette tips, use a designated, robust, and sealable container, such as a heavy-duty plastic bag or a labeled screw-top wide-mouth jar.[3][10]
-
Contaminated Solutions (Liquid Waste): If the compound is in solution, use a compatible, leak-proof, and shatter-resistant container. Do not fill liquid waste containers beyond 80-90% capacity to allow for vapor expansion.[5][10]
Step 3: Labeling - The Key to Communication. Proper labeling is a self-validating system that ensures safety for everyone who handles the container. As soon as the first piece of waste is added, the container must be labeled.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Methyl-1,3,4-oxadiazol-2-amine"
-
The date the waste was first added
-
The name of the principal investigator or lab group
On-Site Storage and Disposal Logistics
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, such as a satellite accumulation area or a safety cabinet for chemical waste.[3][10] This area should be away from general lab traffic and incompatible materials.
Final Disposal: The ultimate disposal method for this compound is through an authorized hazardous waste management service.[3][4][12]
-
Contact Professionals: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[7][10]
-
Provide Inventory: Accurately declare the contents of the waste container to the disposal service.
-
Incineration: The most probable disposal route for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential toxic emissions like oxides of nitrogen (NOx).[7][11]
Emergency Protocol: Spill Management
Accidents can happen, and a prepared response is essential.
-
Minor Solid Spill:
-
Alert personnel in the immediate area.[3]
-
Ensure proper PPE is worn.[3]
-
Gently sweep or scoop up the material to avoid generating dust.[3][11] Do not dry sweep. If necessary, lightly moisten the material with a suitable solvent (e.g., water, if compatible) to minimize dust.
-
Place the spilled material into a labeled, sealable container for hazardous waste disposal.[3][7]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.[3]
-
Prevent entry into the area.
-
Provide responders with the Safety Data Sheet (SDS) for the compound.
-
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the disposal of 5-Methyl-1,3,4-oxadiazol-2-amine.
Caption: Decision workflow for the safe disposal of 5-Methyl-1,3,4-oxadiazol-2-amine.
By adhering to this structured and scientifically-grounded protocol, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental responsibility.
References
- Apollo Scientific. (2023). Safety Data Sheet: 5-Methyl-1,3,4-oxadiazol-2-ylamine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2060250, 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 5-Methyl-1,3,4-oxadiazol-2(3H)-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
-
Capot Chemical. (2023). MSDS of 5-Methyl-1,3,4-oxadiazol-2(3H)-one. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
JournalsPub. (2024). Different Method for the Production of Oxadiazole Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.
Sources
- 1. 5-Methyl-1,3,4-oxadiazol-2-amine [myskinrecipes.com]
- 2. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine | CymitQuimica [cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. capotchem.cn [capotchem.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Handling of 5-Methyl-1,3,4-oxadiazol-2-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
As a novel building block in medicinal chemistry, 5-Methyl-1,3,4-oxadiazol-2-amine presents both significant opportunities for discovery and potential hazards if handled improperly. This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your experimental work. This is not merely a checklist, but a self-validating system of protocols grounded in established safety principles.
Understanding the Hazard Profile of 5-Methyl-1,3,4-oxadiazol-2-amine
Before any laboratory work commences, a thorough understanding of the inherent risks associated with 5-Methyl-1,3,4-oxadiazol-2-amine is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise hazard profile for this compound.
Table 1: Key Properties and GHS Hazard Classifications
| Property | Value | Source |
| Chemical Formula | C₃H₅N₃O | PubChem[1] |
| Molecular Weight | 99.09 g/mol | PubChem[1] |
| Appearance | White solid | ChemicalBook[2] |
| Melting Point | 185-186°C | MOLBASE[3] |
| Boiling Point | 228.8°C at 760 mmHg | MOLBASE[3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
The designated GHS hazard statements dictate the necessary precautions. The risk of oral toxicity (H302) underscores the importance of preventing ingestion, while the potential for skin (H315) and serious eye irritation (H319) necessitates robust barrier protection. The likelihood of respiratory irritation (H335) requires that this compound be handled in a well-ventilated area, preferably a certified chemical fume hood.[1]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection and correct use of PPE is the most critical barrier between the researcher and the potential hazards of 5-Methyl-1,3,4-oxadiazol-2-amine. The following is the minimum required PPE ensemble for handling this compound in solid form and in solution.
-
Primary Engineering Control: Chemical Fume Hood All weighing and handling of solid 5-Methyl-1,3,4-oxadiazol-2-amine, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood. This primary engineering control is essential to mitigate the risk of inhaling airborne particles and vapors, directly addressing the H335 "May cause respiratory irritation" hazard.
-
Hand Protection: Double Gloving with Recommended Materials Given that 5-Methyl-1,3,4-oxadiazol-2-amine is a primary amine, glove selection should be based on materials known to be resistant to this chemical class. Nitrile gloves are a suitable choice for incidental contact due to their chemical resistance and tendency to visibly tear upon puncture. For extended contact or when working with solutions, butyl rubber gloves offer excellent protection against a wide range of chemicals, including amines.[4]
Protocol: Always wear two pairs of gloves (double-gloving). The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. This provides an additional layer of protection and simplifies the doffing process to prevent cross-contamination.
-
Eye and Face Protection: Chemical Splash Goggles and Face Shield To protect against the "Causes serious eye irritation" (H319) hazard, chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with splash goggles to provide a full barrier for the face.
-
Body Protection: Laboratory Coat and Appropriate Attire A flame-resistant laboratory coat must be worn at all times and be fully buttoned. It is crucial that the lab coat is laundered professionally and not taken home. Personal clothing worn underneath should cover the legs entirely, and closed-toe shoes are mandatory.
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent self-contamination.
Figure 1. A procedural diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Chemical Splash Goggles: Position your goggles securely and comfortably.
-
Face Shield: If the procedure warrants it, place the face shield over your goggles.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under your lab coat sleeves.
-
Outer Gloves: Don the second pair of gloves (nitrile or butyl), pulling the cuffs over the sleeves of your lab coat.
Doffing Procedure:
-
Outer Gloves: With a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.
-
Face Shield: Remove the face shield by handling the headband.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any potential contamination on the outer surface.
-
Chemical Splash Goggles: Remove your goggles.
-
Inner Gloves: Remove the inner pair of gloves following the same procedure as for the outer gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plans: Spill Management and Waste Disposal
Accidents can happen, and a well-defined plan for spill management and waste disposal is a cornerstone of a safe laboratory environment.
Spill Management
In the event of a spill of 5-Methyl-1,3,4-oxadiazol-2-amine, the following steps should be taken immediately:
-
Alert Personnel: Notify everyone in the immediate vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill. For small spills (less than 1 gram of solid or 25 mL of a dilute solution) that you are trained and equipped to handle, proceed with cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: If you are cleaning up a minor spill, ensure you are wearing the full PPE ensemble described above.
-
Neutralize and Absorb: Since 5-Methyl-1,3,4-oxadiazol-2-amine is a basic amine compound, a weak acid can be used for neutralization.[5][6]
-
For solid spills, carefully cover the powder with a weak acid neutralizer such as citric acid or a commercially available acid neutralizer.[7] Avoid creating dust. Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.
-
For liquid spills, create a dike around the spill with an absorbent material. Apply a weak acid neutralizer and then absorb the liquid.
-
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
Figure 2. A decision-making flowchart for responding to a chemical spill of 5-Methyl-1,3,4-oxadiazol-2-amine.
Waste Disposal
All waste contaminated with 5-Methyl-1,3,4-oxadiazol-2-amine is considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent materials from spills, and any other disposable items that have come into contact with the chemical. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing 5-Methyl-1,3,4-oxadiazol-2-amine should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Empty Containers: The original container of 5-Methyl-1,3,4-oxadiazol-2-amine must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
By adhering to these protocols, you contribute to a culture of safety and ensure the responsible conduct of your research. This guide should be considered a living document, to be reviewed and adapted as new information becomes available and as your specific experimental needs evolve.
References
-
MOLBASE. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
-
UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Advanced Photon Source. (2024, February 22). Safety Glove Selection Guide. Retrieved from [Link]
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
-
University of Colorado Colorado Springs Emergency & Safety Services. (n.d.). Glove Selection. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Chemguide. (n.d.). Amines as bases. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
-
It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]
-
GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
-
Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Sources
- 1. aps.anl.gov [aps.anl.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
